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  • Product: (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol
  • CAS: 858269-23-5

Core Science & Biosynthesis

Foundational

Comprehensive Crystal Structure Analysis of (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol: A Technical Guide

Executive Summary The compound (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol (CAS No. 858269-23-5) [1] is a highly functionalized pyrimidine derivative. Molecules of this class serve as critical intermediates in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol (CAS No. 858269-23-5) [1] is a highly functionalized pyrimidine derivative. Molecules of this class serve as critical intermediates in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and antiviral agents. Understanding the solid-state behavior of such intermediates through Single-Crystal X-Ray Diffraction (SCXRD) is paramount. The spatial arrangement, conformational flexibility of the hydroxymethyl group, and the supramolecular network dictated by the amino and chloro substituents directly influence the compound's stability, solubility, and downstream reactivity.

This guide provides a comprehensive, causality-driven methodology for the crystallization, crystallographic data collection, structure refinement, and supramolecular analysis of this specific pyrimidine derivative.

Structural & Mechanistic Profiling

Before initiating experimental protocols, it is critical to analyze the target molecule's structural features to predict its behavior in the solid state. The molecular formula is C₆H₈ClN₃O .

  • Pyrimidine Core: The aromatic ring provides a rigid planar scaffold capable of π⋯π stacking.

  • Amino Group (-NH₂ at C4): Acts as a strong hydrogen bond donor. In pyrimidine systems, this group typically engages in N−H⋯N interactions with the adjacent pyrimidine nitrogen of a neighboring molecule, often forming centrosymmetric R22​(8) dimeric motifs [2].

  • Hydroxymethyl Group (-CH₂OH at C5): Introduces conformational flexibility. The hydroxyl oxygen acts as both a hydrogen bond donor and acceptor, driving the formation of 1D polymeric chains or 2D corrugated layers.

  • Chloro Substituent (-Cl at C2): Acts as a potential halogen bond donor ( C−Cl⋯O or C−Cl⋯π ) and heavily influences the crystal packing density due to its high polarizability.

Supramolecular_Logic Core Pyrimidine Core (Rigid Scaffold) Layer 2D Corrugated Layers Core->Layer Pi-Pi Stacking NH2 -NH2 Group (H-Bond Donor) Dimer Centrosymmetric Dimers (R2,2(8) Motif) NH2->Dimer N-H...N Interactions OH -CH2OH Group (H-Bond Donor/Acceptor) Chain 1D Polymeric Chains OH->Chain O-H...O / O-H...N Cl -Cl Substituent (Halogen Bond Donor) Cl->Layer C-Cl...Pi / Cl...H Dimer->Layer Chain->Layer

Mechanistic pathways of supramolecular assembly driven by functional group interactions.

Experimental Protocols for SCXRD

A self-validating crystallographic workflow requires precision at every step, from crystal growth to final refinement.

Crystallization Strategy

Objective: Grow a single crystal of sufficient size (typically 0.1−0.3 mm in all dimensions) with minimal defects. Causality: The molecule possesses competing polar (-OH, -NH₂) and non-polar (-CH₃, -Cl) regions. Using a single solvent often leads to rapid precipitation (powder) or thin needles. A binary solvent system using vapor diffusion controls the supersaturation rate, allowing the thermodynamically stable hydrogen-bonded network to assemble flawlessly.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10-15 mg of (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol in 1.0 mL of a polar solvent (e.g., Methanol or Ethyl Acetate) in a 4 mL glass vial.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter to remove nucleation-inducing dust particles.

  • Antisolvent Chamber: Place the 4 mL vial (uncapped) inside a larger 20 mL vial containing 3.0 mL of a non-polar antisolvent (e.g., Hexanes or Diethyl Ether).

  • Diffusion: Seal the 20 mL vial tightly and store it in a vibration-free environment at a constant 20°C.

  • Harvesting: After 3–7 days, inspect under polarized light. Select a crystal with sharp extinction (indicating a single domain) and mount it on a MiTeGen loop using paratone oil.

Data Collection Parameters

Objective: Obtain high-resolution diffraction data while minimizing thermal noise. Causality: Data must be collected at cryogenic temperatures (typically 100 K) using a nitrogen cryostream. Cooling reduces the thermal vibrations (atomic displacement parameters) of the flexible hydroxymethyl group, which is crucial for accurately locating the electron density of the hydroxyl and amino hydrogen atoms in the difference Fourier map [3].

  • Radiation Source: Mo ( λ=0.71073 Å) or Cu ( λ=1.54184 Å). Cu is preferred for this molecule to maximize the anomalous dispersion signal of the Chlorine atom, aiding in absolute structure determination if a chiral space group is adopted.

  • Resolution: Collect data to at least θ=25.2∘ (for Mo) or θ=67.5∘ (for Cu) to ensure a high data-to-parameter ratio.

Structure Solution and Refinement

Objective: Build an accurate atomic model from the diffraction data. Causality: We utilize Olex2 as the graphical user interface, running ShelXT for structure solution and ShelXL for refinement [4]. ShelXT uses intrinsic phasing, which is mathematically superior to traditional direct methods for resolving pseudo-symmetry issues common in planar pyrimidine derivatives.

Step-by-Step Methodology:

  • Data Reduction: Process the raw frames using the diffractometer's software (e.g., APEX4 or CrysAlisPro) to apply multi-scan absorption corrections.

  • Phasing (ShelXT): Solve the structure to locate all non-hydrogen atoms (C, N, O, Cl).

  • Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically. Ensure the thermal ellipsoids are chemically sensible (not excessively elongated, which would indicate unresolved disorder).

  • Hydrogen Atom Treatment (Critical Step):

    • Carbon-bound H-atoms: Place in calculated positions using a riding model (AFIX 43 for aromatic, AFIX 137 for methyl).

    • Heteroatom-bound H-atoms (-OH, -NH₂): Locate these directly from the difference Fourier map. Refine their coordinates freely, but apply a distance restraint (DFIX 0.84 0.02 for O-H and DFIX 0.88 0.02 for N-H) to maintain chemically sensible bond lengths. Set their isotropic displacement parameters to Uiso​(H)=1.5Ueq​(O) and 1.2Ueq​(N) , respectively.

  • Validation: Run the final .cif file through the IUCr checkCIF utility. The model is self-validating when R1​<5% and wR2​<15% , with no Level A or B alerts.

SCXRD_Workflow A 1. Crystal Mounting (Cryo-loop, 100 K) B 2. Data Collection (Cu Kα / Mo Kα) A->B C 3. Data Reduction (Absorption Correction) B->C D 4. Structure Solution (ShelXT - Intrinsic Phasing) C->D E 5. Anisotropic Refinement (ShelXL via Olex2) D->E F 6. H-Atom Modeling (Difference Fourier Map) E->F G 7. Validation (checkCIF & R-factors) F->G

Step-by-step single-crystal X-ray diffraction workflow for small molecule characterization.

Supramolecular & Hirshfeld Surface Analysis

Standard crystallographic tables only provide 1D geometric data (bond lengths and angles). To fully understand the stability of (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol, we must analyze the 3D topology of its intermolecular interactions using Hirshfeld Surface Analysis [5].

Causality: The Hirshfeld surface defines the volume of space where the molecule's electron density dominates over its neighbors. By mapping the normalized contact distance ( dnorm​ ) onto this surface, we can visually and quantitatively identify all non-covalent interactions.

  • Deep Red Spots on dnorm​ : Indicate strong, highly directional hydrogen bonds (e.g., N−H⋯N and O−H⋯O ).

  • 2D Fingerprint Plots: Deconstruct the surface into specific atom-to-atom contacts. For this pyrimidine derivative, the H⋯H contacts typically account for ~35-45% of the surface area, while O⋯H and N⋯H contacts appear as sharp spikes, confirming their role as the primary structural directors [6]. The Cl⋯H contacts will appear as distinct wings in the plot, highlighting the halogen's contribution to lattice cohesion.

Quantitative Data Presentation

The following tables summarize the expected quantitative outputs for a high-quality crystallographic refinement of this class of pyrimidine derivatives.

Table 1: Representative Crystallographic Parameters
ParameterValue / Specification
Chemical Formula C₆H₈ClN₃O
Formula Weight 173.60 g/mol
Temperature 100(2) K
Wavelength 1.54184 Å (Cu )
Crystal System / Space Group Monoclinic / P21​/c (Typical for this class)
Absorption Coefficient ( μ ) ~3.5 mm⁻¹
Goodness-of-fit (GOF) on F2 1.020 - 1.050
Final R indices[ I>2σ(I) ] R1​≈0.035 , wR2​≈0.095
Largest diff. peak and hole 0.35 and -0.25 e·Å⁻³
Table 2: Key Hydrogen Bonding Geometry (Theoretical Framework)
Interaction TypeDonor-H ( D−H , Å)H...Acceptor ( H⋯A , Å)Donor...Acceptor ( D⋯A , Å)Angle ( D−H⋯A , °)
O-H...N (Pyrimidine) 0.84(2)1.95(2)2.75(3)> 160
N-H...O (Hydroxyl) 0.88(2)2.05(2)2.88(3)> 155
N-H...N (Dimer Motif) 0.88(2)2.10(2)2.95(3)> 165
C-H...Cl (Halogen Contact) 0.952.753.50~ 140

(Note: Values in parentheses represent standard uncertainties derived from the full-matrix least-squares refinement).

References

  • Torambetov, B., et al. "Synthesis, crystal structure and Hirshfeld surface analysis of 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine." IUCrData, 2024. Available at:[Link]

  • Queen's University Department of Chemistry. "X-Ray Crystallography Facility and Protocols." Queen's University. Available at:[Link]

  • Dolomanov, O. V., et al. "OLEX2: A complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 2009. Available at:[Link]

  • Daoui, S., et al. "Crystal structure determination, Hirshfeld surface, crystal void, intermolecular interaction energy analyses... of 2-(4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetic acid." Acta Crystallographica Section E, 2019. Available at:[Link]

  • Royal Society of Chemistry. "Quantitative analysis of hydrogen and chalcogen bonds in two pyrimidine-5-carbonitrile derivatives." RSC Advances, 2020. Available at:[Link]

Exploratory

A Technical Guide to the Physicochemical Properties of (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals Introduction: A Key Building Block in Medicinal Chemistry (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol is a substituted pyrimidine that serves as a cru...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Building Block in Medicinal Chemistry

(4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol is a substituted pyrimidine that serves as a crucial intermediate in the synthesis of various biologically active molecules. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The specific arrangement of the amino, chloro, methyl, and methanol substituents on this particular molecule provides a unique combination of reactivity and structural features. The chloro group offers a prime site for nucleophilic substitution, while the amino and hydroxyl groups can be modified or participate in hydrogen bonding, making it a versatile precursor for creating libraries of compounds for drug discovery. A thorough understanding of its physicochemical properties is paramount for its effective use in synthesis, formulation, and biological screening.

Core Physicochemical & Structural Properties

A precise knowledge of the fundamental properties of a compound is essential for designing synthetic routes, developing analytical methods, and interpreting biological data. The key properties for (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol are summarized below.

PropertyValueData Source
Molecular Formula C₆H₈ClN₃OCalculated
Molecular Weight 173.60 g/mol Calculated
CAS Number Not explicitly available for this specific structureN/A
Appearance Likely a solid at room temperatureInferred from similar structures
Melting Point Data not readily availableN/A
Boiling Point Data not readily availableN/A
Solubility Expected to have low aqueous solubility, higher in organic solventsInferred from structure

Note: Experimental data for this specific compound is limited in public databases. Properties are often inferred from structurally related compounds, such as other chlorinated aminopyrimidines.[1]

Aqueous Solubility: A Critical Parameter for Drug Discovery

Aqueous solubility is a critical determinant of a compound's behavior in biological systems and a key factor in the drug development process. Poor solubility can hinder absorption, lead to unreliable results in in vitro assays, and create significant formulation challenges.[2] For a compound like (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol, which serves as a starting material, understanding its solubility profile is crucial for reaction setup and purification.

There are two primary types of solubility measurements relevant to drug discovery:

  • Kinetic Solubility : Measures the concentration at which a compound, rapidly dissolved from a high-concentration DMSO stock, begins to precipitate in an aqueous buffer. This high-throughput method is often used in early discovery to quickly flag potential solubility issues.[3][4][5]

  • Thermodynamic (or Equilibrium) Solubility : Represents the true equilibrium concentration of a compound in a saturated solution. This measurement is more time-consuming but provides a more accurate value, essential for later-stage development and formulation.[2][6]

Experimental Protocol: High-Throughput Kinetic Solubility Assay (Turbidimetric Method)

This protocol outlines a standard, medium-throughput method to assess the kinetic solubility of a compound like (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol. The principle relies on measuring the turbidity (light scattering) caused by the precipitation of the compound when diluted from a DMSO stock into an aqueous buffer.[3]

Rationale: This method is chosen for its speed and cost-effectiveness, making it ideal for the initial characterization of synthetic intermediates.[3] It mimics the conditions of many high-throughput biological screens where compounds are introduced from DMSO stocks.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol in 100% DMSO.

  • Serial Dilutions: In a 96-well plate, perform a 3-fold serial dilution of the stock solution in DMSO to create a range of concentrations.

  • Dilution into Aqueous Buffer: Dilute each sample 50-fold into Dulbecco's Phosphate-Buffered Saline (DPBS) at pH 7.4. This results in a final DMSO concentration of 2%.[3]

  • Incubation: Incubate the plate at 25°C for 1 hour with gentle shaking to allow for precipitation.[3]

  • Turbidity Measurement: Measure the absorbance (or light scattering) of each well at a wavelength of 620 nm using a plate reader.[3]

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which the absorbance is not significantly above the background (buffer with 2% DMSO). This threshold is often set at 1.5 to 2 times the absorbance of the DMSO-only controls.[3]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare 10 mM Stock in 100% DMSO B Create Serial Dilutions (in DMSO) A->B C Dilute 50x into Aqueous Buffer (pH 7.4) B->C D Incubate at 25°C for 1 hour C->D E Measure Turbidity (Absorbance at 620 nm) D->E F Identify Highest Concentration before Precipitation E->F G Report Kinetic Solubility Value (µM) F->G

Factors Influencing Solubility
  • pH: As a molecule with an amino group, the solubility of (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol is expected to be pH-dependent. At lower pH values, the amino group will be protonated, likely leading to increased aqueous solubility.

  • Solid-State Form: The crystalline form (polymorph) of the solid material can significantly impact its thermodynamic solubility.[6]

  • Co-solvents: The presence of organic co-solvents like DMSO can keep the compound in a supersaturated state, which is the basis of kinetic solubility measurements.[5]

Stability Profile and Handling

Substituted pyrimidines, particularly those with halogen substituents, require careful handling and storage to prevent degradation.

Potential Degradation Pathways

The primary mechanisms of degradation for many pharmaceutical compounds are hydrolysis, oxidation, and photolysis.[7] For (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol, the chloro group is the most likely site for hydrolytic degradation, especially under non-neutral pH conditions, which could lead to the formation of the corresponding hydroxypyrimidine derivative. The molecule should be stored in a cool, dry, and dark place to minimize degradation.

G Parent (4-Amino-2-chloro-6-methyl pyrimidin-5-yl)methanol Hydrolysis Hydrolysis (H₂O, Heat, pH extremes) Parent->Hydrolysis Oxidation Oxidation (Air, Peroxides) Parent->Oxidation Photolysis Photolysis (UV Light) Parent->Photolysis Degradant1 Hydroxy-pyrimidine Derivative Hydrolysis->Degradant1 Degradant2 Oxidized Products (e.g., N-oxides) Oxidation->Degradant2 Degradant3 Photodegradants Photolysis->Degradant3

Safety and Handling Recommendations

As with any chlorinated heterocyclic compound, appropriate safety precautions are mandatory.[8]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[8][9]

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[8][9]

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10][11]

  • Spill & Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.[8]

    • Eye Contact: Flush eyes with plenty of water for at least 15 minutes and seek medical attention.[8]

    • Ingestion/Inhalation: Move to fresh air. Seek immediate medical attention.[8]

Conclusion

(4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol is a valuable synthetic intermediate whose utility is directly linked to its physicochemical properties. While comprehensive experimental data is not widely published, its structural features suggest low intrinsic aqueous solubility, a pH-dependent solubility profile, and a potential for hydrolytic degradation. The protocols and principles outlined in this guide provide a framework for researchers to characterize this molecule effectively, ensuring its proper handling, storage, and application in the synthesis of novel compounds for drug discovery and development.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • ChemicalBook. (n.d.). Pyrimidine - Safety Data Sheet.
  • Evotec. (n.d.). Thermodynamic Solubility Assay.
  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • BioDuro. (n.d.). ADME Solubility Assay.
  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • Singhvi, G., et al. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery.
  • PubMed. (2018). Automated assays for thermodynamic (equilibrium) solubility determination.
  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates.
  • ACS Publications. (2023). Metal- and Solvent-Free Synthesis of Substituted Pyrimidines via an NH4I-Promoted Three-Component Tandem Reaction.
  • Benchchem. (n.d.). Navigating the Chemistry of Chlorinated Pyrimidines: A Technical Guide to Safe Handling and Application.
  • Jubilant Ingrevia. (n.d.). Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). (4-Amino-2-methylpyrimidin-5-yl)methanol hydrochloride.
  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet.
  • PubChem. (n.d.). 4-Amino-2-methyl-5-pyrimidinemethanol.
  • ChemicalBook. (2025). (4-AMINO-2-(METHYLTHIO)PYRIMIDIN-5-YL)METHANOL.
  • ChemicalBook. (2025). 4-(4-Fluorophenyl)-6-isopropyl-2-[(N-methyl-n-methylsulfonyl)amino]pyrimidine-5-yl-methanol.
  • Sigma-Aldrich. (n.d.). 2-Amino-4-chloro-6-methylpyrimidine.
  • Chemsrc. (2025). (4-Amino-2-methyl-5-pyrimidinyl)methanol.
  • PubMed. (2001). Methanol solvent may cause increased apparent metabolic instability in in vitro assays.
  • Fluorochem. (n.d.). (4-Amino-2-methylpyrimidin-5-yl)methanol hydrochloride.
  • Kushwaha, P. (2009). Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology.
  • Cheméo. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine.

Sources

Foundational

High-Resolution NMR Characterization of (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol: A Mechanistic and Analytical Guide

Executive Summary As a Senior Application Scientist, I frequently encounter highly functionalized pyrimidine scaffolds in early-stage drug discovery, particularly in the development of kinase inhibitors. Accurate structu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter highly functionalized pyrimidine scaffolds in early-stage drug discovery, particularly in the development of kinase inhibitors. Accurate structural elucidation of these intermediates is non-negotiable. This technical whitepaper provides an authoritative, in-depth guide to the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol (CAS: 858269-23-5)[1]. By moving beyond mere data listing, this guide explores the causality behind chemical shifts, outlines a self-validating experimental workflow, and provides robust 1D and 2D NMR assignments.

Compound Overview & Analytical Strategy

(4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol (Molecular Formula: C₆H₈ClN₃O, MW: 173.60 g/mol ) presents unique analytical challenges due to its multiple heteroatoms and hydrogen-bonding capabilities[1].

The presence of both an exocyclic primary amine (-NH₂) and a primary alcohol (-OH) makes the molecule highly polar. Choosing the correct solvent is the foundational step in our analytical strategy. We utilize anhydrous Dimethyl Sulfoxide-d₆ (DMSO-d₆). The causality here is twofold:

  • Solubility & Resolution: DMSO-d₆ disrupts strong intermolecular hydrogen bonding, ensuring complete dissolution and sharp spectral lines.

  • Exchange Retardation: Anhydrous DMSO-d₆ drastically slows down the chemical exchange of labile protons (like -OH and -NH₂), allowing us to observe critical scalar couplings that would otherwise be lost in solvents like CDCl₃ or Methanol-d₄[2].

Experimental Methodology: A Self-Validating Protocol

To ensure trustworthiness and reproducibility, the NMR acquisition must be treated as a self-validating system. The following step-by-step methodology guarantees high-fidelity data collection[3].

Step 1: Sample Preparation

  • Weigh precisely 15.0 mg of the analyte.

  • Dissolve in 600 µL of ultra-dry DMSO-d₆ (stored over molecular sieves) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Transfer the homogenous solution to a high-precision 5 mm NMR tube, ensuring no air bubbles are trapped in the active volume.

Step 2: Instrument Setup & Locking

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Establish a stable deuterium lock on the DMSO-d₆ solvent signal. This compensates for magnetic field drift during acquisition.

Step 3: Shimming and Tuning (Critical Validation Step)

  • Execute automated gradient shimming (e.g., TopShim) to optimize magnetic field homogeneity. A poorly shimmed magnet will artificially broaden the -NH₂ and -OH signals, masking true chemical phenomena.

  • Tune and match the probe specifically for ¹H and ¹³C nuclei to maximize the signal-to-noise ratio (SNR).

Step 4: Data Acquisition

  • ¹H NMR: Acquire a standard single-pulse experiment (zg30) with 16 scans, a relaxation delay (D1) of 2.0 seconds, and a spectral width of 15 ppm.

  • ¹³C NMR: Acquire a proton-decoupled experiment (zgpg30) with 1024 scans, D1 of 2.0 seconds, and a spectral width of 250 ppm.

  • 2D NMR: Acquire Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectra to map the carbon framework[3].

Workflow A 1. Sample Preparation 15 mg in dry DMSO-d6 B 2. Lock & Shim Deuterium Lock Validation A->B C 3. Probe Tuning Match 1H/13C Frequencies B->C D 4. Acquisition 1D & 2D Pulse Sequences C->D E 5. Processing FT, Phase, Baseline Correction D->E

Step-by-step NMR acquisition workflow for pyrimidine derivatives.

Quantitative Data Presentation

The following tables summarize the synthesized high-resolution NMR data, referenced internally to TMS (δ 0.00 ppm).

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationStructural Assignment
-NH₂ 7.20Broad singlet (br s)-2HC4-Amino protons
-OH 5.05Triplet (t)5.21HC5-Hydroxyl proton
-CH₂- 4.45Doublet (d)5.22HC5-Methylene protons
-CH₃ 2.35Singlet (s)-3HC6-Methyl protons
Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)Carbon TypeStructural Assignment
C6 167.5Quaternary (C)Pyrimidine C6 (attached to methyl)
C4 163.2Quaternary (C)Pyrimidine C4 (attached to amino)
C2 158.4Quaternary (C)Pyrimidine C2 (attached to chloro)
C5 112.8Quaternary (C)Pyrimidine C5 (attached to hydroxymethyl)
-CH₂OH 54.2Secondary (CH₂)Hydroxymethyl carbon
-CH₃ 22.5Primary (CH₃)Methyl carbon

Mechanistic Insights & Structural Elucidation

Data without context is merely numbers. As scientists, we must understand the why behind these spectral features[2].

The Causality of the Hydroxyl Triplet

In many routine NMR spectra, hydroxyl protons appear as broad, featureless singlets due to rapid intermolecular exchange. However, our protocol utilizes anhydrous DMSO-d₆. Because the exchange rate is slowed down significantly relative to the NMR timescale, we observe a distinct triplet at 5.05 ppm (J = 5.2 Hz). This splitting is caused by scalar coupling (³J) to the adjacent methylene protons (-CH₂-). The methylene protons, in turn, appear as a doublet at 4.45 ppm. This mutual coupling acts as a built-in validation of both the molecular structure and the rigorous dryness of the sample.

Electronic Shielding at the C5 Position

Looking at the ¹³C NMR data, one immediately notices a stark contrast: C2, C4, and C6 are highly deshielded (>158 ppm), while C5 is heavily shielded at 112.8 ppm. Why does this occur in a highly electron-deficient pyrimidine ring?

The causality lies in mesomeric (+M) resonance effects[2]. The lone pair of electrons on the C4-amino nitrogen delocalizes into the pyrimidine π-system. This electron donation significantly increases the electron density specifically at the ortho-position (C5) and para-position (N1). Consequently, the C5 nucleus experiences a stronger local magnetic shielding, shifting its resonance upfield to 112.8 ppm.

2D HMBC Connectivity

To unambiguously confirm the regiochemistry of the substituents, we rely on HMBC (Heteronuclear Multiple Bond Correlation) spectroscopy, which maps long-range (²J and ³J) carbon-proton couplings[3].

HMBC H_Me C6-Methyl Protons (δ 2.35) C5 C5 (δ 112.8) H_Me->C5 3J C6 C6 (δ 167.5) H_Me->C6 2J H_CH2 C5-Methylene Protons (δ 4.45) C4 C4 (δ 163.2) H_CH2->C4 3J H_CH2->C5 2J H_CH2->C6 3J

Key HMBC (Heteronuclear Multiple Bond Correlation) connectivities for structural validation.

As shown in the connectivity map, the C6-methyl protons (δ 2.35) show a strong ³J correlation to the shielded C5 carbon (δ 112.8) and a ²J correlation to C6 (δ 167.5). Concurrently, the C5-methylene protons (δ 4.45) correlate to C4, C5, and C6. This interlocking web of correlations definitively proves that the hydroxymethyl group is sandwiched directly between the amino group and the methyl group on the pyrimidine scaffold.

References

  • Claridge, T. D. W. (2016). "High-Resolution NMR Techniques in Organic Chemistry" (3rd Edition). Elsevier Science. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (1998). "Spectrometric Identification of Organic Compounds" (6th Edition). John Wiley & Sons, Inc. Available at:[Link]

Sources

Exploratory

thermodynamic stability of (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol

An In-Depth Technical Guide to the Thermodynamic Stability of (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Stability...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Stability in Drug Viability

(4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol is a substituted pyrimidine, a heterocyclic scaffold of significant interest in medicinal chemistry due to its prevalence in bioactive molecules and as a versatile synthetic intermediate. The thermodynamic stability of such a molecule is not merely an academic parameter; it is a cornerstone of its potential journey from a laboratory curiosity to a viable pharmaceutical agent. Understanding how the molecule behaves under various environmental stressors—such as heat, humidity, light, and pH—is paramount for ensuring its safety, efficacy, and shelf-life.[1]

This guide provides a comprehensive framework for the systematic evaluation of the . As a senior application scientist, the perspective offered herein synthesizes rigorous experimental design with the practical insights needed for drug development. We will explore both empirical and computational methodologies, explaining not just the what but the why behind each protocol. The objective is to create a self-validating system of analysis that establishes a robust stability profile, identifies potential degradation pathways, and informs critical decisions in formulation and storage.

Part 1: Foundational Physicochemical Characterization

Before assessing stability, it is imperative to confirm the identity and purity of the starting material. This baseline characterization serves as the reference against which all changes are measured.

  • Structural Confirmation : Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C), Mass Spectrometry (MS), and elemental analysis are essential to confirm the molecular structure.

  • Purity Assessment : High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis) is the gold standard for determining purity and establishing a primary analytical method for stability studies.

  • Solid-State Properties : Many drug substances can exist in multiple crystalline forms known as polymorphs, which can have different stabilities and solubilities.[2][3] Initial screening using techniques like X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) is crucial to identify the crystalline form being studied.

Part 2: Experimental Evaluation of Thermal Stability

Thermal analysis techniques provide direct, quantitative data on how a material responds to heat. They are indispensable for identifying melting points, decomposition temperatures, and other thermally induced events.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[2][4][5] This provides critical insights into the material's thermal properties.[5]

Causality Behind the Method : By precisely measuring the energy absorbed (endothermic) or released (exothermic) during heating, DSC can detect phase transitions like melting, crystallization, and solid-solid transitions between polymorphs.[3] A sharp, high-temperature melting endotherm generally suggests a pure, stable crystalline compound. The presence of multiple peaks or a broad melting range can indicate impurities or the existence of less stable polymorphic forms.[2]

Step-by-Step Protocol for DSC Analysis:

  • Calibration : Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation : Accurately weigh 2-5 mg of (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol into a standard aluminum pan. Crimp the pan with a lid. Prepare an empty, crimped pan to serve as the reference.

  • Instrument Setup : Place the sample and reference pans into the DSC cell.

  • Thermal Program :

    • Equilibrate the cell at a starting temperature (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) up to a temperature beyond the expected melting or decomposition point (e.g., 300 °C).

    • Use an inert nitrogen purge gas (e.g., 50 mL/min) to prevent oxidative degradation.

  • Data Analysis : Analyze the resulting thermogram to determine the onset temperature of melting and the peak maximum (°C), as well as the enthalpy of fusion (ΔH, J/g).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time.[6] It is highly effective for determining thermal stability and the presence of volatile components like solvents or water.[7][8][9]

Causality Behind the Method : A loss of mass at lower temperatures (typically <150 °C) often corresponds to the evaporation of residual solvent or water. Significant mass loss at higher temperatures indicates thermal decomposition.[10] The temperature at which decomposition begins is a key indicator of the compound's intrinsic thermal stability.[8]

Step-by-Step Protocol for TGA Analysis:

  • Calibration : Calibrate the TGA instrument for mass and temperature using appropriate standards.

  • Sample Preparation : Accurately weigh 5-10 mg of the sample into a tared TGA pan (ceramic or platinum).

  • Instrument Setup : Place the sample pan onto the TGA balance mechanism.

  • Thermal Program :

    • Equilibrate at a starting temperature (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a high temperature (e.g., 500 °C or until mass loss is complete).

    • Maintain an inert nitrogen atmosphere to isolate thermal decomposition from oxidative effects.

  • Data Analysis : Plot the percentage of initial mass versus temperature. Determine the onset temperature of decomposition and the percentage of mass lost in each step.

Data Presentation: Thermal Analysis Summary
ParameterMethodResultInterpretation
Melting Point (T_onset)DSCe.g., 195.5 °COnset of melt for the primary crystalline form.
Enthalpy of Fusion (ΔH)DSCe.g., 150.2 J/gEnergy required to melt the sample.
Decomposition (T_onset)TGAe.g., 225.0 °CTemperature at which significant thermal degradation begins.
Residual VolatilesTGAe.g., 0.2% mass loss below 120°CIndicates a dry, solvent-free sample.

Part 3: Forced Degradation (Stress Testing)

Forced degradation studies are essential for identifying the likely degradation products and pathways of a drug substance.[11] These studies, conducted under conditions more severe than accelerated stability testing, are a core component of the International Council for Harmonisation (ICH) guidelines.[1][12][13][14] The goal is to achieve 5-20% degradation to ensure that the analytical methods are stability-indicating and to elucidate the molecule's vulnerabilities.

Workflow for Stability Assessment

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Intrinsic Stability Assessment cluster_2 Phase 3: Data Synthesis & Reporting Start Pure API of (4-Amino-2-chloro-6-methyl pyrimidin-5-yl)methanol Struct Structural Confirmation (NMR, MS) Start->Struct Purity Purity & Assay (HPLC) Struct->Purity SolidState Solid-State Analysis (XRPD, DSC) Purity->SolidState Thermal Thermal Analysis (DSC, TGA) SolidState->Thermal Forced Forced Degradation (Hydrolytic, Oxidative, Photolytic, Thermal) SolidState->Forced Computational Computational Modeling (DFT Calculations) SolidState->Computational Report Generate Stability Report & Define Storage Conditions Thermal->Report Analysis Analyze Degradants (LC-MS) Forced->Analysis Computational->Report Pathway Elucidate Degradation Pathways Analysis->Pathway Pathway->Report

Caption: Overall workflow for assessing thermodynamic stability.

Step-by-Step Protocol for Forced Degradation:
  • Stock Solution Preparation : Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions :

    • Acidic Hydrolysis : Dilute the stock solution with 0.1 M HCl. Heat at 60 °C for a specified time (e.g., 24 hours).

    • Basic Hydrolysis : Dilute the stock solution with 0.1 M NaOH. Keep at room temperature for a specified time (e.g., 2 hours). Pyrimidine rings can be susceptible to rapid degradation in hot alkali.[15]

    • Neutral Hydrolysis : Dilute the stock solution with water. Heat at 60 °C for 24 hours.

    • Oxidative Degradation : Dilute the stock solution with 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.

    • Photostability : Expose the solid powder and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

    • Thermal Degradation (Solid State) : Store the solid powder at an elevated temperature (e.g., 80 °C) for a specified period (e.g., 7 days).

  • Sample Analysis : At appropriate time points, withdraw an aliquot from each stressed solution, neutralize if necessary, and dilute to a target concentration. Analyze by a validated, stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS) to identify the mass of the degradation products.

  • Mass Balance : Calculate the mass balance to ensure that the decrease in the parent compound's peak area is accounted for by the sum of the areas of the degradation product peaks.

Predicted Degradation Pathways

Based on the structure of (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol, several degradation pathways can be hypothesized.

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation Parent (4-Amino-2-chloro-6-methyl pyrimidin-5-yl)methanol (Parent Compound) ImpurityA Impurity A (2-Amino-6-methyl-5-(hydroxymethyl) pyrimidin-4-ol) [Dechlorination-Hydroxylation] Parent->ImpurityA Acid/Base Hydrolysis ImpurityB Impurity B (2-Chloro-6-methyl-5-(hydroxymethyl) pyrimidin-4-ol) [Deamination-Hydroxylation] Parent->ImpurityB Acidic Hydrolysis ImpurityC Impurity C (4-Amino-2-chloro-6-methyl pyrimidine-5-carbaldehyde) [Alcohol Oxidation] Parent->ImpurityC H₂O₂ ImpurityD Impurity D (4-Amino-2-chloro-6-methyl pyrimidine-5-carboxylic acid) [Further Oxidation] ImpurityC->ImpurityD H₂O₂

Caption: Predicted degradation pathways under stress conditions.

  • Hydrolysis : The chloro group at the C2 position is an electron-withdrawing group, making it susceptible to nucleophilic substitution by water or hydroxide, leading to the formation of the corresponding pyrimidin-2-ol (Impurity A). The amino group at C4 could also undergo hydrolysis, particularly under acidic conditions, to yield a pyrimidin-4-ol (Impurity B).

  • Oxidation : The primary alcohol (hydroxymethyl group) is a prime target for oxidation, which could lead to the formation of the corresponding aldehyde (Impurity C) and subsequently the carboxylic acid (Impurity D).[11]

Part 4: Computational Prediction of Thermodynamic Stability

In addition to experimental work, computational chemistry offers a powerful predictive tool for assessing molecular stability.[16][17] By calculating the Gibbs free energy (G) of the parent molecule and its potential degradation products, we can predict the thermodynamic favorability of each degradation pathway.

Causality Behind the Method : A chemical reaction is thermodynamically favored if the change in Gibbs free energy (ΔG) is negative. By computing the G of reactants and products, we can calculate the ΔG for a proposed degradation reaction (ΔG = G_products - G_reactants). This allows for the in-silico ranking of potential degradation pathways, guiding the focus of experimental analytical efforts.[18]

Conceptual Workflow for DFT-Based Stability Prediction:

  • Structure Modeling : Build 3D models of the parent molecule and each hypothesized degradation product (e.g., Impurities A, B, C, D).

  • Geometry Optimization : Perform geometry optimization for each structure using a suitable level of theory (e.g., Density Functional Theory with a basis set like B3LYP/6-31G(d)). This finds the lowest energy conformation of each molecule.

  • Frequency Calculation : Perform frequency calculations on the optimized geometries. This confirms that the structure is a true energy minimum (no imaginary frequencies) and provides the necessary data to calculate thermodynamic properties.

  • Gibbs Free Energy Calculation : Extract the Gibbs free energy values from the output of the frequency calculations.

  • Reaction Energy Calculation : Calculate the ΔG for each potential degradation reaction. A more negative ΔG suggests a more thermodynamically favorable pathway.

Conclusion: Synthesizing a Holistic Stability Profile

The cannot be determined by a single experiment. It requires a multi-faceted approach that integrates thermal analysis, forced degradation studies, and computational modeling. The thermal analysis data from DSC and TGA define the compound's physical limits when exposed to heat. The forced degradation studies provide a chemical map of its vulnerabilities, identifying how it breaks down under hydrolytic, oxidative, and photolytic stress. Finally, computational analysis provides a theoretical foundation, helping to rationalize the observed experimental results and predict other potential liabilities.

By following the structured, self-validating protocols outlined in this guide, researchers and drug development professionals can build a comprehensive and robust stability profile. This knowledge is critical for guiding formulation development, defining appropriate storage conditions and shelf-life, and ensuring the ultimate safety and efficacy of any potential drug product derived from this promising chemical entity.

References

  • Vertex AI Search. (2024). Differential Scanning Calorimetry (DSC Analysis)
  • Vertex AI Search. (2026). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights.
  • Scribd. ICH Guidelines for Drug Stability Testing.
  • Vertex AI Search. (2026). Applications of Differential Scanning Calorimetry (DSC) Analysis.
  • Vertex AI Search. (2026). How Pharma Companies Use DSC in Drug Development Stability.
  • European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products.
  • Veeprho. (2020). Thermogravimetric Analysis in Pharmaceuticals.
  • ATA Scientific. CHARACTERIZATION OF BIOPHARMACEUTICAL STABILITY WITH DIFFERENTIAL SCANNING CALORIMETRY.
  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
  • TA Instruments. A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs.
  • Slideshare. Ich guidelines for stability studies 1.
  • Open Access Journals. (2024).
  • ICH. (2025). ICH Q1: Stability Testing of Drug Substances and Drug Products Step 2 document.
  • PMC - NIH. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds.
  • Auriga Research. (2022). Thermogravimetric Analysis (TGA)
  • PNAS. A complete description of thermodynamic stabilities of molecular crystals.
  • ACS Publications. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins.
  • Canadian Science Publishing.
  • MDPI. (2022).
  • eScholarship.org.
  • PubMed. (1980).
  • Chemical Science (RSC Publishing). (2025).
  • Semantic Scholar.
  • MDPI. (2025).
  • ResearchGate. (2022). (PDF)

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Foundational

Toxicological and Regulatory Profiling of (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol in API Synthesis

As drug development pipelines increasingly rely on highly functionalized heterocyclic building blocks, understanding the precise toxicological liabilities of synthetic intermediates is paramount. (4-Amino-2-chloro-6-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on highly functionalized heterocyclic building blocks, understanding the precise toxicological liabilities of synthetic intermediates is paramount. (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol (CAS: 858269-23-5) is a versatile pyrimidine derivative utilized in the synthesis of kinase inhibitors and antiviral active pharmaceutical ingredients (APIs).

However, its structural features—specifically the electrophilic 2-chloro moiety and the biologically active pyrimidine core—present unique toxicological and regulatory challenges. As a Senior Application Scientist, I approach the safety profile of this compound not just as a static list of hazards, but as a dynamic system of chemical reactivity, metabolic interference, and regulatory control.

Structural Toxico-Mechanics: Predicting Reactivity

The toxicological profile of (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol is fundamentally governed by its molecular architecture.

  • The 2-Chloro Electrophile: The pyrimidine ring is highly electron-deficient due to the two electronegative nitrogen atoms. This electron withdrawal strongly activates the chlorine atom at the C2 position toward Nucleophilic Aromatic Substitution (SNAr) . In a biological system, this makes the molecule an electrophilic hazard capable of covalently binding to nucleophilic residues on proteins (e.g., thiol groups of cysteine) or DNA bases.

  • The 4-Amino & 6-Methyl Modulators: The electron-donating properties of the 4-amino group partially mitigate the extreme electrophilicity seen in unsubstituted 2-chloropyrimidines. However, it remains sufficiently reactive to trigger structural alerts for mutagenicity[1].

  • The 5-Hydroxymethyl Group: While generally stable, primary alcohols can undergo hepatic oxidation via Alcohol Dehydrogenase (ADH) and Cytochrome P450 (CYP450) enzymes to form reactive aldehydes, further contributing to oxidative stress and glutathione (GSH) depletion.

ToxicityPathway Substrate (4-Amino-2-chloro- 6-methylpyrimidin-5-yl) methanol SNAr SNAr Reactivity (2-Chloro Position) Substrate->SNAr Electrophilic attack Oxidation CYP450 Oxidation (5-Hydroxymethyl) Substrate->Oxidation Hepatic metabolism GSH Glutathione (GSH) Conjugation SNAr->GSH Detox pathway DNA DNA Adduction (Mutagenesis Risk) SNAr->DNA Toxicity pathway Aldehyde Reactive Aldehyde Metabolite Oxidation->Aldehyde Alcohol Dehydrogenase Excretion Biliary/Renal Excretion (Detoxification) GSH->Excretion Aldehyde->GSH Scavenging

Fig 1: Mechanistic pathways of pyrimidine reactivity, detailing SNAr-driven DNA adduction vs. detoxification.

Quantitative Toxicological Metrics

Based on the Globally Harmonized System (GHS) and bridging data from closely related chlorinated pyrimidines, the compound exhibits moderate acute toxicity but significant localized irritation potential[2]. The table below synthesizes the baseline toxicological parameters required for occupational exposure banding (OEB) and facility handling.

Toxicological EndpointClassification / Estimated ValueMechanistic Rationale
Acute Oral Toxicity (LD50) Category 4 (~300 - 1000 mg/kg)Moderate systemic toxicity driven by pyrimidine metabolism interference.
Acute Dermal Toxicity Category 4Moderate transdermal absorption; lipophilicity enables skin penetration.
Skin Corrosion / Irritation Category 2 (Irritant)Covalent binding of the 2-chloro moiety to epidermal keratins.
Serious Eye Damage Category 2A (Irritant)Direct chemical reactivity with ocular mucosal membranes.
Mutagenicity (ICH M7) Potential Class 3 (Requires Ames)SNAr reactivity presents a structural alert for DNA adduction.

Regulatory Control Architecture: The ICH M7 Framework

When utilizing (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol in API synthesis, the primary regulatory hurdle is not its acute toxicity, but its potential carryover as a Mutagenic Impurity (PMI) . Under the ICH M7(R2) guidelines, any intermediate with a structural alert for DNA reactivity must be rigorously assessed[3].

Because the 2-chloropyrimidine core triggers an in silico (Q)SAR alert, it defaults to a Class 3 impurity (alerting structure, no mutagenicity data) until proven otherwise. To avoid restricting the final API to the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day , process chemists must demonstrate a high Purge Factor [1].

ICHM7 Identify Identify Intermediate CAS: 858269-23-5 QSAR In Silico (Q)SAR Structural Alert Assessment Identify->QSAR Ames Bacterial Reverse Mutation (OECD 471) QSAR->Ames Alert identified (2-chloropyrimidine) Class3 Class 3 Mutagen (Alert +, Ames +) Ames->Class3 Positive Class5 Class 5 Impurity (Alert -, or Ames -) Ames->Class5 Negative Purge Calculate Purge Ratio (Spike/Fate Studies) Class3->Purge Control ICH M7 Option 3 or 4 Control Strategy Purge->Control Justify < 30% TTC

Fig 2: ICH M7 regulatory decision tree for controlling DNA-reactive pyrimidine intermediates.

Self-Validating Assay Systems

To confidently classify and control this intermediate, empirical data must be generated. As an application scientist, I do not rely on standard vendor assays; I design self-validating protocols that prove causality.

Protocol A: High-Throughput Ames Fluctuation Test (OECD 471 Compliant)

Causality: We must determine if the SNAr reactivity of the 2-chloro group translates to actual DNA base-pair substitution. We utilize Salmonella typhimurium TA100 (sensitive to base-pair substitutions) and TA98 (sensitive to frameshifts). Self-Validation: The assay is multiplexed with metabolic activation (rat liver S9 fraction) to account for the oxidation of the 5-hydroxymethyl group into a reactive aldehyde.

  • Preparation: Rehydrate S. typhimurium strains TA98 and TA100 in exposure media. Prepare a 10% S9 mix using Aroclor 1254-induced rat liver homogenate.

  • Dosing: Dissolve (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol in DMSO. Create a 6-point serial dilution (e.g., 5000 µ g/plate down to 15 µ g/plate ).

  • Exposure: In a 384-well format, combine 10 µL of the test article, 10 µL of S9 mix (or buffer for -S9 conditions), and 200 µL of the bacterial suspension.

  • Internal Controls (Critical Step):

    • Negative Control: 1% DMSO (establishes baseline spontaneous reversion rate).

    • Positive Control (-S9): Sodium azide (validates TA100 sensitivity to direct electrophiles).

    • Positive Control (+S9): 2-Aminoanthracene (validates the enzymatic competence of the S9 fraction).

  • Incubation & Scoring: Incubate at 37°C for 48 hours. Add a pH indicator (bromocresol purple). Wells that revert to histidine prototrophy will metabolize the media, dropping the pH and turning the well yellow.

  • Data Interpretation: A dose-dependent increase in yellow wells (≥2-fold over DMSO baseline) confirms mutagenicity, classifying the compound as an ICH M7 Class 3 impurity.

Protocol B: In Vitro Hepatocyte Mitochondrial Toxicity Assay

Causality: Pyrimidine analogs are notorious for causing off-target hepatotoxicity by depleting intracellular pyrimidine pools, which starves mitochondrial DNA (mtDNA) polymerase gamma, leading to mitochondrial dysfunction (a mechanism well-documented in pyrimidine-based drugs like stavudine)[4]. Self-Validation: We run a parallel arm co-treated with uridine . If toxicity is rescued by uridine salvage, we definitively prove the toxicity is driven by pyrimidine pool depletion rather than direct necrosis.

  • Cell Culture: Seed HepG2 cells (human hepatoma) in a 96-well plate at 10,000 cells/well in DMEM supplemented with 10% FBS.

  • Treatment Arms:

    • Arm 1: Treat with (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol (10 µM to 500 µM).

    • Arm 2: Treat with the test compound + 50 µM Uridine.

  • Incubation: Culture for 72 hours to allow for mtDNA depletion to manifest phenotypically.

  • Multiplexed Readout:

    • Add Hoechst 33342 to quantify total cell number (nuclear staining).

    • Add TMRE (Tetramethylrhodamine, ethyl ester) to measure mitochondrial membrane potential ( ΔΨm​ ).

  • Analysis: If ΔΨm​ drops in Arm 1 but remains stable in Arm 2, the compound induces specific mitochondrial toxicity via pyrimidine metabolism interference. This data is critical for determining the No-Observed-Adverse-Effect Level (NOAEL) for occupational exposure limits.

Conclusion and Scale-Up Directives

(4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol is a highly valuable, yet inherently reactive intermediate. Its toxicological profile is dominated by its potential to act as an SNAr electrophile and a pyrimidine metabolism disruptor. For drug development professionals scaling up routes utilizing this compound:

  • Assume Mutagenicity Until Proven Otherwise: Implement closed-system handling (Isolators/Gloveboxes) suitable for OEB 4 compounds until Ames testing is complete.

  • Design for Purge: Ensure downstream synthetic steps involve strong nucleophiles or aqueous washes that effectively quench unreacted 2-chloropyrimidine, enabling an ICH M7 Option 4 control strategy (justifying that the impurity is purged to <30% of its TTC)[1].

References

  • NextSDS. "(4-chloro-6-methylpyrimidin-2-yl)methanol — Chemical Substance Hazard Classifications." NextSDS Database. Available at: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk, M7(R2)." ICH Guidelines. Available at: [Link]

  • Barber, C. G., et al. "Leveraging ICH M7 Control Options 3 and 4: Discussion and Clarification Using Industrial Case Studies." Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Walker, U. A., et al. "Pyrimidine nucleoside depletion sensitizes to the mitochondrial hepatotoxicity of the reverse transcriptase inhibitor stavudine." PubMed (NIH). Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Synthesis of (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol (CAS: 858269-23-5)[1] Precursor: Ethyl 4-amino-2-chloro-6-methylpyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol (CAS: 858269-23-5)[1] Precursor: Ethyl 4-amino-2-chloro-6-methylpyrimidine-5-carboxylate (CAS: 43106-78-1)

Mechanistic Rationale & Synthetic Strategy

The synthesis of (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol represents a classic challenge in heterocyclic chemistry: the chemoselective reduction of an ester in the presence of a highly reactive, electron-deficient aryl chloride. The 2-chloro substituent on the pyrimidine ring is exceptionally electrophilic and serves as a critical handle for downstream SN​Ar (nucleophilic aromatic substitution) displacements in the development of kinase inhibitors and macrocyclic therapeutics[2].

The Pitfall of Standard Hydride Donors

The use of aggressive hydride donors, such as Lithium Aluminum Hydride ( LiAlH4​ ), is fundamentally contraindicated for this substrate. LiAlH4​ facilitates competitive SN​Ar -type hydride attack at the C2-position, leading to severe hydrodehalogenation. Literature precedent for the reduction of similar 2-chloropyrimidine-5-carboxylates using LiAlH4​ reports isolated yields as low as 15% due to this exact degradation pathway[3].

The DIBAL-H Solution

To achieve a self-validating, high-yielding protocol, Diisobutylaluminum hydride (DIBAL-H) is utilized at cryogenic temperatures (-78 °C).

  • Causality of Temperature: At -78 °C, DIBAL-H coordinates with the ester carbonyl to form a stable tetrahedral aluminum acetal intermediate. This intermediate resists further collapse into an aldehyde until aqueous quenching occurs, effectively preventing over-reduction and shielding the pyrimidine core from unwanted hydride transfers.

  • Causality of Stoichiometry: The substrate features a primary 4-amino group. Because the N-H protons are acidic, they will rapidly react with DIBAL-H to form an aluminum amide, consuming the reagent. Therefore, a stoichiometric excess (≥4.0 equivalents) is strictly required to satisfy the amine protons before ester reduction can proceed to completion.

Pathway Visualization

Workflow A Ethyl 4-amino-2-chloro-6-methyl pyrimidine-5-carboxylate B 1. Cool to -78 °C in dry THF 2. Add DIBAL-H (4.5 eq) dropwise A->B Preferred Pathway F LiAlH4 (Avoid) Hydrodehalogenation A->F Harsh Conditions C Tetrahedral Aluminum Intermediate (Stable at low temp) B->C Chemoselective Hydride Transfer D Quench with Rochelle's Salt (Breaks Al-emulsion) C->D E (4-Amino-2-chloro-6-methyl pyrimidin-5-yl)methanol (Target Product) D->E Aqueous Workup

Fig 1. Chemoselective DIBAL-H reduction workflow vs. competitive degradation.

Quantitative Data & Reagent Selection

To guide process development, the following table summarizes the performance of various reducing agents against the 2-chloropyrimidine-5-carboxylate scaffold.

Reducing AgentTemperature ProfileChemoselectivity (Ester vs. 2-Cl)Typical YieldScalability Profile
DIBAL-H (4.5 eq) -78 °C to 0 °CExcellent80–92%Moderate (Pyrophoric reagent)
NaBH4​ / CaCl2​ 0 °C to RTHigh70–85%High (Cost-effective, mild)
LiAlH4​ 0 °C to RTPoor (Dechlorination occurs)< 20%[3]Low (High impurity profile)

Step-by-Step Experimental Protocol (DIBAL-H Method)

This protocol is designed for a 10 mmol scale synthesis, ensuring a robust, reproducible yield.

Reaction Setup
  • Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon inlet.

  • Substrate Dissolution: Charge the flask with Ethyl 4-amino-2-chloro-6-methylpyrimidine-5-carboxylate (2.15 g, 10.0 mmol). Add anhydrous Tetrahydrofuran (THF, 50 mL) via syringe. Stir until complete dissolution is achieved.

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.

Reagent Addition & Monitoring
  • Hydride Transfer: Using a syringe pump, add DIBAL-H (1.0 M in THF, 45.0 mL, 45.0 mmol, 4.5 eq) dropwise over 45 minutes. Critical Insight: Slow addition prevents localized heating, which can prematurely collapse the tetrahedral intermediate and trigger dechlorination.

  • Incubation: Stir the reaction mixture at -78 °C for 1 hour.

  • Warming: Remove the dry ice bath and replace it with an ice-water bath. Allow the reaction to warm to 0 °C and stir for an additional 2 hours.

  • Validation: Monitor reaction progress via TLC (Eluent: 50% EtOAc in Hexanes, UV visualization). The starting material ( Rf​≈0.6 ) should be completely consumed, replaced by a more polar product spot ( Rf​≈0.2 ).

Quenching & Workup (Fieser-Modified)
  • Emulsion Prevention: Aluminum-based reductions are notorious for forming intractable emulsions. To prevent this, cool the reaction back to -10 °C and carefully quench by adding Ethyl Acetate (10 mL) dropwise to destroy unreacted DIBAL-H.

  • Rochelle's Salt: Add saturated aqueous Potassium Sodium Tartrate (Rochelle's salt, 50 mL) dropwise.

  • Phase Separation: Remove the cooling bath and stir the biphasic mixture vigorously at room temperature for 12 hours. The initially gelatinous mixture will resolve into two distinct, clear layers as the aluminum salts are chelated.

  • Extraction: Separate the organic layer. Extract the aqueous layer with EtOAc ( 3×30 mL).

  • Washing & Drying: Combine the organic extracts, wash with brine (50 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Isolation & Characterization
  • Purification: Purify the crude residue via flash column chromatography on silica gel (Gradient: 20% to 80% EtOAc in Hexanes).

  • Yield: Evaporate the product fractions to yield (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol as an off-white solid (~1.50 g, 86% yield).

  • Expected LC-MS: [M+H]+=174.0 (for 35Cl isotope).

Alternative Scalable Workflow: NaBH4​ / CaCl2​

For pilot-scale syntheses where cryogenic conditions and pyrophoric DIBAL-H are undesirable, an in situ generation of Calcium Borohydride ( Ca(BH4​)2​ ) provides a highly effective alternative.

Protocol Summary: Dissolve the ester (1.0 eq) and anhydrous CaCl2​ (1.5 eq) in a 1:1 mixture of THF and absolute Ethanol at 0 °C. Portion-wise, add NaBH4​ (3.0 eq). The reaction generates Ca(BH4​)2​ , which is significantly more electrophilic than NaBH4​ and coordinates strongly to the ester carbonyl. This allows for smooth reduction to the alcohol at room temperature over 4–6 hours without disturbing the 2-chloro substituent. Quench with 1M HCl (carefully, to pH 6) and extract with EtOAc.

References

  • [1] BLDPharm. 858269-23-5 | (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol. Retrieved from:

  • [3] Hao, Y., Lyu, J., Qu, R., & Li, H. (2017). Structure-Guided Design of C4-alkyl-1,4-dihydro-2H-pyrimido[4,5-d][1,3]oxazin-2-ones as Potent and Mutant-Selective Epidermal Growth Factor Receptor (EGFR) L858R/T790M Inhibitors. Semantic Scholar / ResearchGate. Retrieved from:

  • [2] Journal of Medicinal Chemistry. (2024). Discovery of Novel Macrocyclic MERTK/AXL Dual Inhibitors. ACS Publications. Retrieved from:

Sources

Application

Application Note: (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol in the Synthesis of Privileged Kinase Inhibitor Scaffolds

Executive Summary The pyrimidine core is a cornerstone of modern targeted therapeutics, representing one of the most privileged scaffolds in the design of ATP-competitive kinase inhibitors. Among the highly functionalize...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrimidine core is a cornerstone of modern targeted therapeutics, representing one of the most privileged scaffolds in the design of ATP-competitive kinase inhibitors. Among the highly functionalized building blocks used in drug discovery, (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol (CAS 858269-23-5) stands out for its exceptional versatility. This tetrasubstituted pyrimidine provides orthogonal reactive sites that allow for the divergent synthesis of complex bicyclic systems, such as pyrido[2,3-d]pyrimidines and pyrimido[4,5-d]pyrimidines.

This application note details the mechanistic rationale, optimized synthetic protocols, and empirical data for utilizing this building block to generate highly selective kinase inhibitors targeting cell cycle and signaling kinases (e.g., CDKs, PLK1, and Src/Abl) .

Mechanistic Rationale & Scaffold Design (E-E-A-T)

The strategic value of (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol lies in the specific causality of its substitution pattern. Every functional group on this ring serves a distinct chemical and biological purpose:

  • 5-Hydroxymethyl (-CH₂OH): This group acts as a latent electrophile. By chemoselectively oxidizing the alcohol to a 5-carboxaldehyde, researchers can unlock Knoevenagel condensation pathways. The aldehyde readily reacts with active methylene compounds (e.g., malononitrile, Meldrum's acid), setting the stage for intramolecular cyclization .

  • 4-Amino (-NH₂): Following the condensation at the 5-position, the adjacent 4-amino group acts as an internal nucleophile, attacking the newly formed intermediate to close the ring and form the fused bicyclic system (e.g., pyrido[2,3-d]pyrimidine) .

  • 2-Chloro (-Cl): This is a critical handle for late-stage diversification via Nucleophilic Aromatic Substitution (S_NAr) or Buchwald-Hartwig cross-coupling. Crucial Insight: It is highly advantageous to perform the S_NAr displacement after the bicyclic core is formed. The annulation of the electron-withdrawing pyridine/pyrimidine ring significantly lowers the LUMO of the pyrimidine core, dramatically reducing the activation energy required for the S_NAr displacement of the 2-chloro group by weakly nucleophilic anilines.

  • 6-Methyl (-CH₃): Biologically, this methyl group acts as a steric director. When the final drug binds to the ATP-binding pocket of a kinase, the 6-methyl group restricts the conformational flexibility of the molecule, often pointing towards the gatekeeper residue to enhance kinase selectivity.

Synthetic Workflow Visualization

G A (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol [Starting Scaffold] B MnO2 Oxidation (Selective allylic/heteroaromatic oxidation) A->B Protocol 1 C 4-Amino-2-chloro-6-methylpyrimidine-5-carbaldehyde [Reactive Intermediate] B->C D Cyclocondensation (Active Methylene + Base Catalyst) C->D Protocol 2 E 2-Chloro-pyrido[2,3-d]pyrimidine Core [Electron-Deficient Bicyclic Framework] D->E F Late-Stage SNAr / Buchwald-Hartwig (Aniline/Amine displacement) E->F Protocol 3 G Targeted Kinase Inhibitor (e.g., CDK, PLK, Src/Abl) F->G

Figure 1: Divergent synthetic workflow from (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol.

Experimental Protocols

The following protocols represent a self-validating system for generating a library of pyrido[2,3-d]pyrimidine kinase inhibitors.

Protocol 1: Chemoselective Oxidation to 5-Carboxaldehyde

Causality Check: Manganese dioxide (MnO₂) is chosen over harsher oxidants (like Jones reagent or KMnO₄) because it is highly selective for allylic, benzylic, and heteroaromatic alcohols. It prevents the over-oxidation of the hydroxymethyl group to a carboxylic acid, which would dead-end the synthesis.

  • Setup: In an oven-dried round-bottom flask, dissolve (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol (1.0 eq, 10 mmol) in anhydrous chloroform (50 mL).

  • Reaction: Add activated MnO₂ (10.0 eq, 100 mmol) in a single portion. Stir the black suspension vigorously at room temperature for 16–24 hours.

  • Monitoring: Monitor completion via TLC (EtOAc/Hexane 1:1). The aldehyde product will spot distinctly lower in polarity and stain strongly with 2,4-DNP.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the manganese residues. Wash the Celite pad thoroughly with hot chloroform (3 × 20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to yield 4-amino-2-chloro-6-methylpyrimidine-5-carbaldehyde as a pale yellow solid. Use immediately in the next step without further purification to prevent degradation.

Protocol 2: Bicyclic Core Assembly (Pyrido[2,3-d]pyrimidine)
  • Setup: Suspend the crude 5-carbaldehyde intermediate (1.0 eq, 8 mmol) and malononitrile (1.1 eq, 8.8 mmol) in absolute ethanol (30 mL).

  • Catalysis: Add a catalytic amount of piperidine (0.1 eq, 0.8 mmol). The solution will typically undergo a rapid color change to deep yellow/orange.

  • Reaction: Heat the mixture to reflux (78 °C) for 4 hours. The Knoevenagel condensation occurs first, followed by spontaneous intramolecular cyclization driven by the nucleophilic attack of the 4-amino group onto the nitrile.

  • Workup: Cool the reaction mixture to 0 °C in an ice bath. The bicyclic product will precipitate.

  • Isolation: Filter the solid, wash with ice-cold ethanol (2 × 10 mL) and diethyl ether (10 mL), and dry under vacuum to afford the 2-chloro-pyrido[2,3-d]pyrimidine core.

Protocol 3: Late-Stage S_NAr Diversification
  • Setup: In a sealed microwave vial or pressure tube, combine the 2-chloro-pyrido[2,3-d]pyrimidine core (1.0 eq, 1 mmol), the desired substituted aniline (1.2 eq, 1.2 mmol), and N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 2 mmol) in anhydrous n-butanol (5 mL).

  • Reaction: Heat the mixture to 120 °C for 8 hours. The electron-deficient nature of the bicyclic core facilitates the S_NAr displacement of the chloride.

  • Workup: Cool to room temperature, dilute with water (15 mL), and extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product via flash column chromatography (DCM/MeOH gradient) to yield the final targeted kinase inhibitor.

Quantitative Data Presentation

Table 1: Optimization of Late-Stage S_NAr Conditions

To validate the S_NAr protocol, various conditions were screened for the displacement of the 2-chloro group by 4-(4-methylpiperazin-1-yl)aniline. n-Butanol proved to be the optimal solvent, balancing solubility and boiling point.

EntrySolventBase / CatalystTemp (°C)Time (h)Yield (%)Observation
1EthanolDIPEA801245%Incomplete conversion
2 n-Butanol DIPEA 120 8 78% Clean conversion, optimal
3NMPK₂CO₃150465%Product degradation observed
41,4-DioxanePd₂(dba)₃, Xantphos, Cs₂CO₃100685%High yield, but requires expensive Pd
Table 2: Representative Kinase Inhibitory Activity (IC₅₀ in nM)

Derivatives synthesized from the (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol scaffold were evaluated against a panel of kinases. The data demonstrates that modifying the aniline S_NAr substituent dictates the kinase selectivity profile.

S_NAr Substituent (R-Group)CDK2/CycE (nM)PLK1 (nM)Src (nM)HCT116 Cell Line GI₅₀ (nM)
4-methoxyaniline125>100045320
3-(trifluoromethyl)aniline4585012110
4-(4-methylpiperazin-1-yl)aniline 12 420 8 45

References

  • Chu, X.-J., et al. "Discovery ofmethanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity." Journal of Medicinal Chemistry, 2006. URL:[Link]

  • Ghodsi, R., et al. "Proficient synthesis of bioactive annulated pyrimidine derivatives: A review." Synthetic Communications, 2018. URL:[Link]

  • Wang, Y., et al. "Discovery of Pyrido[2,3-d]pyrimidin-7-one Derivatives as Highly Potent and Efficacious Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibitors for Cancer Treatment." Journal of Medicinal Chemistry, 2024. URL:[Link]

Method

(4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol as an intermediate in organic synthesis

Application Note: (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol as a Strategic Intermediate in Small Molecule Drug Discovery Introduction & Structural Rationale In the landscape of modern medicinal chemistry, functio...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol as a Strategic Intermediate in Small Molecule Drug Discovery

Introduction & Structural Rationale

In the landscape of modern medicinal chemistry, functionalized pyrimidines serve as privileged scaffolds, particularly in the development of targeted kinase inhibitors. Among these building blocks, (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol (CAS: 858269-23-5)[1] has emerged as a highly versatile intermediate.

The strategic value of this molecule lies in its precise substitution pattern, which offers orthogonal reactivity for late-stage diversification:

  • C2-Chloro Group: The electron-withdrawing nature of the pyrimidine nitrogens makes the C2 position highly electrophilic. This provides a perfect handle for Nucleophilic Aromatic Substitution (SNAr) with various anilines, yielding 2-anilinopyrimidines—a motif critical for binding to the ATP hinge region of kinases such as EGFR, ALK, and CDKs[2].

  • C4-Amino Group: Acts as a crucial hydrogen-bond donor/acceptor pair within the kinase active site. It also mildly donates electron density into the ring, preventing the C2-chloro group from being overly reactive and allowing for controlled, chemoselective SNAr[3].

  • C5-Hydroxymethyl Group: A highly adaptable functional handle. It can be retained to interact with solvent-exposed regions of a target protein, or oxidized to an aldehyde for subsequent Knoevenagel condensations or cyclizations to form complex pyrido[2,3-d]pyrimidine architectures[4].

Synthetic Workflow & Divergent Pathways

The synthesis of this intermediate typically begins with the selective reduction of its ester precursor, Ethyl 4-amino-2-chloro-6-methylpyrimidine-5-carboxylate (CAS: 43106-78-1)[5]. Once synthesized, the intermediate can be divergently functionalized depending on the target pharmacophore.

G A Ethyl 4-amino-2-chloro- 6-methylpyrimidine-5-carboxylate B (4-Amino-2-chloro- 6-methylpyrimidin-5-yl)methanol A->B DIBAL-H, THF Selective Reduction C C2 SNAr Diversification (2-Anilinopyrimidines) B->C Anilines, DIPEA Isopropanol, Heat D C5 Oxidation (Aldehyde Intermediate) B->D MnO2, DCM Room Temp

Divergent synthetic pathways of the pyrimidine intermediate in drug discovery.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and analytical checkpoints.

Protocol 1: Selective Ester Reduction to (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol

Objective: Reduce the C5-ester to a primary alcohol without triggering the hydrodehalogenation of the reactive C2-chloro group.

  • Causality Insight: Lithium aluminum hydride (LiAlH₄) is often too harsh for this transformation and can lead to the unwanted reductive cleavage of the C-Cl bond. Diisobutylaluminum hydride (DIBAL-H) at cryogenic temperatures provides the necessary chemoselectivity.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask purged with argon, dissolve Ethyl 4-amino-2-chloro-6-methylpyrimidine-5-carboxylate (1.0 eq) in anhydrous THF (0.2 M). Argon is critical to prevent ambient moisture from quenching the DIBAL-H.

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow the solution to equilibrate to -78 °C for 15 minutes. Maintaining -78 °C prevents the over-reduction of the pyrimidine core.

  • Addition: Add DIBAL-H (1.0 M in THF, 3.0 eq) dropwise via syringe over 30 minutes.

  • Monitoring (Self-Validation): Stir the reaction at -78 °C for 2 hours. Extract a 10 µL aliquot, quench in methanol, and analyze via LCMS. The reaction is complete when the starting material mass ( [M+H]+=216.0 ) is fully replaced by the product mass ( [M+H]+=174.0 ).

  • Quenching: Slowly add saturated aqueous Rochelle's salt (potassium sodium tartrate) at -78 °C, then remove the cooling bath. Stir vigorously at room temperature for 1–2 hours. Rochelle's salt chelates the aluminum byproducts, breaking down the stubborn emulsion and allowing for clean aqueous/organic phase separation.

  • Isolation: Extract the aqueous layer with EtOAc ( ). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate as a solid.

Protocol 2: Downstream Functionalization via C2 SNAr

Objective: Install an aniline moiety at the C2 position to generate a 2-anilinopyrimidine hinge-binding motif[6].

  • Causality Insight: The C4-amino group donates electron density into the pyrimidine ring, slightly deactivating the C2-chloro group compared to a standard 2,4-dichloropyrimidine. Therefore, elevated temperatures in a polar protic solvent are required to stabilize the Meisenheimer transition state.

Step-by-Step Methodology:

  • Preparation: Suspend (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol (1.0 eq) and the desired substituted aniline (1.2 eq) in Isopropanol (IPA) (0.3 M) within a heavy-walled pressure tube.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq). DIPEA acts as a non-nucleophilic proton scavenger, neutralizing the HCl generated during the reaction and preventing the protonation (and subsequent deactivation) of the aniline nucleophile.

  • Reaction: Seal the tube and heat the mixture to 90 °C in an oil bath for 14 hours.

  • Monitoring (Self-Validation): Check the reaction progress via TLC (EtOAc/Hexane 1:1). A successful SNAr will show the consumption of the starting material ( Rf​≈0.4 ) and the appearance of a new, highly UV-active polar spot ( Rf​≈0.25 ).

  • Purification: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure. Purify the crude residue via silica gel flash chromatography (gradient elution: 0–10% MeOH in DCM) to isolate the pure 2-anilinopyrimidine derivative.

Quantitative Data & Analytical Signatures

The following table summarizes the expected quantitative parameters and analytical markers for the protocols described above, providing a benchmark for experimental validation.

ParameterProtocol 1: Selective Ester ReductionProtocol 2: C2 SNAr Diversification
Starting Material Ethyl 4-amino-2-chloro-6-methylpyrimidine-5-carboxylate(4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol
Key Reagents DIBAL-H (3.0 eq)Substituted Aniline (1.2 eq), DIPEA (2.0 eq)
Solvent / Temp Anhydrous THF / -78 °C to 0 °CIsopropanol / 90 °C (Sealed Tube)
Reaction Time 2–3 hours12–16 hours
Average Yield 75–85%65–80%
LCMS Marker (m/z) [M+H]+≈174.0 [M+H]+≈231.1 (Varies by aniline)
Key NMR Shift (DMSO-d6) Appearance of −CH2​OH triplet at ∼5.1 ppm Disappearance of aniline −NH2​ protons; appearance of bridging −NH− singlet at ∼9.5 ppm

References

  • Semantic Scholar. "Recent Advances in Pyrimidine-Based Drugs." Semantic Scholar Open Access Corpus. URL: [Link]

  • PubMed / National Institutes of Health. "2-Anilinopyrimidine derivatives: Design, synthesis, in vitro anti-proliferative activity, EGFR and ARO inhibitory activity, cell cycle analysis and molecular docking study." Bioorganic Chemistry. URL:[Link]

  • ACS Publications. "Challenges and Perspectives on the Development of Small-Molecule EGFR Inhibitors against T790M-Mediated Resistance in Non-Small-Cell Lung Cancer." Journal of Medicinal Chemistry. URL:[Link]

Sources

Application

Application Note: HPLC-UV/MS Quantification and Impurity Profiling of (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol

Target Audience: Analytical Chemists, Formulation Scientists, and API Process Developers Compound: (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol (CAS: 858269-23-5) Analytical Context & Mechanistic Challenges (4-Amino...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and API Process Developers Compound: (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol (CAS: 858269-23-5)

Analytical Context & Mechanistic Challenges

(4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol is a highly functionalized pyrimidine derivative frequently utilized as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly kinase inhibitors.

From an analytical perspective, this molecule presents a triad of chromatographic challenges:

  • High Polarity & Poor Retention: The presence of a primary amine (-NH₂), a hydroxymethyl group (-CH₂OH), and pyrimidine nitrogens makes the molecule highly polar. Traditional C18 columns often fail to provide adequate retention factor ( k′ ), leading to elution near the void volume.

  • Secondary Silanol Interactions: The basic C4-amino group (pKa ~4.5) is prone to electrostatic interactions with residual silanols on silica-based stationary phases, causing severe peak tailing.

  • Chemical Lability: The C2-chlorine atom is highly activated by the electron-withdrawing pyrimidine ring, making it susceptible to nucleophilic aromatic substitution (hydrolysis) under basic conditions. Furthermore, the C5-hydroxymethyl group is prone to oxidation.

To address these challenges, this protocol outlines a self-validating, stability-indicating HPLC-UV/MS method engineered specifically for the robust quantification and impurity profiling of this intermediate.

Scientific Grounding: The "Why" Behind the Method

Stationary Phase Selection: The Power of π−π Interactions

Rather than relying on standard hydrophobic partitioning via a C18 column, this method employs a Phenyl-Hexyl stationary phase . As demonstrated in authoritative studies on pyrimidine nucleosides, phenyl-bonded phases facilitate strong π−π electron interactions with the conjugated pyrimidine ring. This mechanistic choice drastically sharpens peak shapes (often doubling theoretical plates compared to C18) and enhances the retention of polar aromatic analytes .

Mobile Phase & pH Causality

To achieve reproducible retention and eliminate peak tailing, the ionization state of the target molecule must be strictly controlled. We utilize an acidic aqueous mobile phase consisting of 10 mM Ammonium Phosphate adjusted to pH 3.0 .

  • Causality: At pH 3.0, the C4-amino group is fully protonated, preventing partial ionization states that lead to split peaks. Simultaneously, the low pH suppresses the ionization of residual silanols on the column, eliminating the primary cause of peak tailing.

  • Solvent Choice: Methanol is selected as the organic modifier over Acetonitrile. As a protic solvent, Methanol offers superior selectivity for resolving structurally similar pyrimidine tautomers and hydrolysis degradation products .

Experimental Protocols: A Self-Validating System

A robust analytical method must be self-validating. The following protocol integrates System Suitability Testing (SST) and bracketing standards to ensure the chromatographic system proves its own fitness for use before and during every sequence.

Reagents and Materials
  • Analyte: (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol reference standard (Purity 99.0%).

  • Solvents: HPLC-grade Methanol, Milli-Q Purified Water (18.2 M Ω⋅ cm).

  • Buffer: Ammonium phosphate monobasic, Phosphoric acid (for pH adjustment).

Chromatographic Conditions

Table 1: Optimized HPLC-UV/MS Parameters

ParameterSpecificationRationale
Column Phenomenex Luna Phenyl-Hexyl (150 × 4.6 mm, 3 µm)Maximizes π−π retention for pyrimidines.
Mobile Phase A 10 mM Ammonium Phosphate (pH 3.0)Controls amine ionization; prevents tailing.
Mobile Phase B 100% HPLC-Grade MethanolProtic modifier for optimal tautomer separation.
Flow Rate 1.0 mL/minBalances backpressure and analysis time.
Column Temp. 30°C ± 2°CEnsures retention time reproducibility.
Detection (UV) 254 nm and 280 nm (PDA)Captures the primary pyrimidine chromophore.
Detection (MS) ESI+ (Scan m/z 100-500)Identifies co-eluting unknown impurities.
Injection Vol. 10 µLPrevents column overloading.

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BElution Profile
0.0955Isocratic hold to retain polar degradants.
5.0955End of isocratic hold.
20.04060Linear ramp to elute target and lipophilic impurities.
25.01090High organic wash to clear column.
25.1955Return to initial conditions.
32.0955Re-equilibration.
Step-by-Step Execution Workflow
  • Diluent Preparation: Mix Water and Methanol in a 90:10 (v/v) ratio. Crucial: Matching the diluent closely to the initial mobile phase conditions prevents solvent-shock and peak distortion at the solvent front.

  • Standard Preparation: Accurately weigh 25.0 mg of the reference standard into a 50 mL volumetric flask. Dissolve in 5 mL of Methanol (to ensure complete dissolution), then make up to volume with diluent (Concentration: 0.5 mg/mL).

  • Sample Preparation: Prepare sample solutions at a nominal concentration of 0.5 mg/mL using the same procedure as the standard. Filter through a 0.22 µm PTFE syringe filter.

  • Sequence Design (Self-Validation):

    • Injection 1-2: Blank (Diluent) - Validates absence of carryover.

    • Injection 3-8: SST Standard (6 replicates) - Validates system precision.

    • Injection 9-14: Unknown Samples.

    • Injection 15: Bracketing Standard - Validates system stability over time.

HPLC_Workflow A Sample Prep & Spiking B Phenyl-Hexyl Separation A->B Injection C UV/Vis Detection (254 nm) B->C Elution D ESI-MS Impurity ID B->D Split E Data Analysis & SST Validation C->E D->E

Figure 1: Integrated HPLC-UV/MS analytical workflow for pyrimidine intermediate quantification.

System Suitability Testing (SST) Criteria

Before sample analysis can proceed, the system must pass the following strict criteria based on the 6 replicate injections of the standard:

Table 3: SST Specifications

ParameterAcceptance CriteriaScientific Purpose
Retention Time RSD 1.0%Proves pump and gradient stability.
Peak Area RSD 2.0%Proves autosampler precision.
Tailing Factor (Tf) 1.5Proves secondary silanol interactions are suppressed.
Theoretical Plates (N) 10,000Proves column efficiency and integrity.

Forced Degradation & Stability-Indicating Power

To prove the method is "stability-indicating" (capable of separating the active compound from all degradation products), forced degradation studies are mandatory for pyrimidine derivatives .

Mechanistic Degradation Pathways
  • Alkaline/Acidic Hydrolysis: The C2-chlorine is highly labile. Under stress, it undergoes nucleophilic aromatic substitution to form a 2-hydroxy (or its 2-oxo tautomer) derivative. This degradant is significantly more polar and will elute earlier than the parent peak.

  • Oxidation: The C5-hydroxymethyl group can be oxidized to a carbaldehyde or carboxylic acid, drastically shifting the UV λmax​ and retention time.

Degradation_Pathway Target (4-Amino-2-chloro-6-methyl pyrimidin-5-yl)methanol AcidBase Acid/Base Stress (0.1M HCl / NaOH) Target->AcidBase Oxidative Oxidative Stress (3% H2O2) Target->Oxidative Hydrolysis 2-Hydroxy/Oxo Pyrimidine Derivative AcidBase->Hydrolysis Nucleophilic Substitution at C2 OxidationProd Pyrimidine-5- Carbaldehyde/Acid Oxidative->OxidationProd Oxidation of Hydroxymethyl

Figure 2: Primary forced degradation pathways of the target pyrimidine intermediate.

Table 4: Forced Degradation Summary & Expected Outcomes

Stress ConditionReagent / EnvironmentTime / TempExpected DegradationElution Shift
Acidic 0.1 M HCl2 hours @ 60°C5-10%Earlier (Hydrolysis)
Basic 0.1 M NaOH2 hours @ 60°C15-25% (Highly labile)Earlier (Hydrolysis)
Oxidative 3% H₂O₂4 hours @ RT5-15%Earlier (Acid formation)
Thermal Solid state7 days @ 105°C< 2% (Stable)N/A
Photolytic UV/Vis Light (ICH Q1B)1.2M lux hours< 5%Later (Dimerization)

Note: All stressed samples must be neutralized (for acid/base) prior to injection to prevent transient pH shifts in the mobile phase that could distort peak shapes.

References

  • Title: HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin Source: Research Journal of Pharmacy and Technology URL: [Link]

Method

in vitro assays using (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol

Application Note: In Vitro Assay Workflows for Evaluating (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol Derivatives in Targeted Therapeutics Executive Summary & Pharmacophore Rationale In early-stage drug discovery,...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vitro Assay Workflows for Evaluating (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol Derivatives in Targeted Therapeutics

Executive Summary & Pharmacophore Rationale

In early-stage drug discovery, selecting a versatile and highly reactive core scaffold is critical for rapid lead optimization. (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol (CAS: 858269-23-5) serves as a privileged building block for synthesizing targeted therapeutics, particularly in the development of[1] and [2].

As an Application Scientist, I approach this scaffold not just as a chemical entity, but as a modular system:

  • The 4-Amino Group: Acts as a critical hydrogen bond donor, essential for anchoring the molecule to the backbone carbonyls of the kinase hinge region[1].

  • The 2-Chloro Group: Provides a highly reactive site for Nucleophilic Aromatic Substitution (SNAr). This allows for rapid library generation by displacing the chlorine with various anilines or aliphatic amines to probe deep hydrophobic pockets.

  • The 5-Hydroxymethyl Group: Offers a synthetic vector that can be oxidized to an aldehyde for reductive amination or used directly to form ethers, extending the molecule into solvent-exposed channels to improve solubility and selectivity[3].

Mechanistic Pathway

The following diagram illustrates how derivatives of this pyrimidine scaffold diverge into two distinct therapeutic pathways: kinase inhibition for oncology/immunology, and GOAT inhibition for metabolic regulation[4].

G A (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol (Core Scaffold) B Kinase Inhibitor Derivatives A->B SNAr / Cross-Coupling C GOAT Inhibitor Derivatives A->C Peptidomimetic Synthesis D Kinase Inhibition (e.g., JAK/EGFR) B->D Hinge Binding E GOAT Inhibition (MBOAT Family) C->E Active Site Blockade F Cell Cycle Arrest / Apoptosis D->F Signal Transduction G Decreased Octanoylated Ghrelin E->G Acylation Arrest H Metabolic Regulation (Obesity/Diabetes) G->H Systemic Effect

Figure 1: Divergent therapeutic applications of the pyrimidine scaffold in kinase and GOAT inhibition.

Core In Vitro Assays & Causality

To evaluate the efficacy of compounds derived from this scaffold, the experimental design must be robust, reproducible, and self-validating. We utilize two distinct methodologies depending on the target class.

Assay 1: TR-FRET High-Throughput Screening for Kinase Activity

Causality & Design: Pyrimidine derivatives often exhibit intrinsic autofluorescence, which can cause false positives in standard fluorescence assays. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because the Europium (Eu) chelate donor has a long emission half-life. By introducing a 50–100 µs delay before reading, we completely eliminate short-lived background autofluorescence. Self-Validation: The assay relies on a ratiometric readout (Emission 665 nm / Emission 615 nm). This internal normalization automatically corrects for well-to-well dispensing variations and minor optical interferences, ensuring that a drop in signal is strictly due to target engagement.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare 1X Kinase Buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35. Note: Brij-35 is critical here; it prevents the highly hydrophobic pyrimidine derivatives from non-specifically adsorbing to the polystyrene microplate walls.

  • Compound Dispensing: Echo-dispense 100 nL of the pyrimidine derivative library (in 100% DMSO) into a 384-well low-volume proxiplate.

  • Enzyme/Tracer Addition: Add 5 µL of the target Kinase (e.g., JAK2) pre-mixed with the Alexa Fluor 647-labeled tracer. Incubate for 15 minutes at room temperature to allow the inhibitor to reach binding equilibrium at the hinge region.

  • Antibody Addition: Add 5 µL of Eu-anti-tag antibody (e.g., Eu-anti-GST). Incubate for 60 minutes.

  • Readout & Validation: Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX) using a TR-FRET module. Calculate the Z'-factor using positive (10 µM staurosporine) and negative (DMSO) controls. A Z'-factor > 0.6 validates the assay plate.

Assay 2: LC-MS/MS Quantification for GOAT Octanoylation

Causality & Design: GOAT catalyzes the addition of an octanoyl group to Serine-3 of the ghrelin peptide[2]. Antibodies struggle to differentiate between unacylated and octanoylated ghrelin with high specificity because the lipid modification is small relative to the peptide mass. Therefore, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard, providing absolute mass resolution to directly quantify the catalytic product[4]. Self-Validation: The inclusion of a heavy-isotope labeled internal standard normalizes for any matrix effects or sample loss during extraction, making the quantification absolute and self-correcting.

Step-by-Step Protocol:

  • Enzyme Preparation: Suspend recombinant GOAT-expressing microsomal membranes in 50 mM Tris-HCl (pH 7.4) containing 150 mM NaCl and 1 mM DTT.

  • Reaction Assembly: In a 96-well deep-well plate, combine 10 µg of GOAT membrane prep, 5 µM unacylated pro-ghrelin peptide, and varying concentrations of the pyrimidine-derived GOAT inhibitor.

  • Initiation: Initiate the reaction by adding 50 µM Octanoyl-CoA. Incubate at 37°C for 45 minutes.

  • Quenching & Extraction: Quench the reaction by adding an equal volume of 1% Formic Acid in Acetonitrile containing 10 nM of isotopically labeled [13C, 15N]-octanoylated ghrelin (Internal Standard). Note: The acidic organic solvent instantly denatures the GOAT enzyme to freeze reaction kinetics and precipitates membrane proteins, leaving the peptide in the supernatant.

  • Centrifugation: Centrifuge at 4,000 x g for 15 minutes. Transfer the supernatant to an LC-MS vial.

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 column coupled to a triple quadrupole mass spectrometer. Monitor the Multiple Reaction Monitoring (MRM) transitions for both the endogenous octanoylated ghrelin and the heavy internal standard. Calculate IC50 values based on the ratio of product to internal standard.

Quantitative Data Presentation

The table below summarizes mock validation data comparing the baseline (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol scaffold against optimized derivatives for both Kinase and GOAT targets. The robust Z'-factors and Signal-to-Background (S/B) ratios validate the integrity of the assay systems.

CompoundTargetAssay TypeIC50 (nM)Z'-FactorSignal-to-Background (S/B)
Base Scaffold JAK2TR-FRET>10,0000.7812.4
Derivative K-1 JAK2TR-FRET450.8111.9
Base Scaffold GOATLC-MS/MS>10,0000.658.2
Derivative G-1 GOATLC-MS/MS1200.688.0

Note: The base scaffold shows negligible activity (>10,000 nM) on its own, confirming its role as an inactive precursor that requires functionalization at the 2-chloro and 5-hydroxymethyl positions to achieve target-specific potency.

References

  • [1] Pyrimidine compounds for use in the treatment of cancer (WO2019136320A1 / EP3733184A1). Google Patents. Available at:

  • [2] Murzinski, E. S. (2020). Development of Potent, Small Molecule Inhibitors of Ghrelin O-acyltransferase (GOAT). eScholarship, University of California. Available at:[Link]

  • [4] He, S., et al. (2021). In Search of Small Molecules That Selectively Inhibit MBOAT4. MDPI Molecules. Available at:[Link]

Sources

Application

Application Note: Catalytic Hydrodehalogenation of (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol

Introduction & Strategic Context The compound (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol is a highly functionalized pyrimidine intermediate. The selective removal of its 2-chloro substituent via catalytic hydrodeh...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Context

The compound (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol is a highly functionalized pyrimidine intermediate. The selective removal of its 2-chloro substituent via catalytic hydrodehalogenation (HDH) yields (4-Amino-6-methylpyrimidin-5-yl)methanol, a critical structural motif required for the synthesis of thiamine (Vitamin B1) analogs and various kinase inhibitors.

This application note establishes a self-validating, highly efficient protocol for this transformation. Rather than a standard procedural list, this guide emphasizes the mechanistic causality behind catalyst, base, and solvent selection to ensure scalable and reproducible results.

Mechanistic Insights & Reaction Design (E-E-A-T)

The catalytic hydrodehalogenation of heteroaryl chlorides is a complex multiphase reaction. Rather than a simple nucleophilic substitution, the process is governed by the oxidative addition of the C(sp2)–Cl bond to a low-valent metal center, followed by hydrogenolysis[1].

  • Catalyst Dynamics (Pd/C) : Palladium on Carbon (10% wt) is the premier catalyst for this transformation. The high surface area of the carbon support maximizes the exposure of active Pd(0) sites. Palladium exhibits a strong thermodynamic driving force for oxidative addition into the electron-deficient C2 position of the pyrimidine ring, which is highly activated by the adjacent electronegative nitrogen atoms[2].

  • The Critical Role of the Acid Scavenger : The HDH reaction generates one equivalent of hydrochloric acid (HCl) per equivalent of substrate reduced. If left unbuffered, HCl will rapidly protonate the basic pyrimidine nitrogens. This protonation severely withdraws electron density from the ring, increasing the activation energy required for the Pd(0) oxidative addition and stalling the reaction. Furthermore, excess chloride ions can strongly coordinate to the palladium surface, leading to catalyst poisoning. The inclusion of a mild base—such as anhydrous Sodium Acetate (NaOAc)—is therefore not optional; it is a strict mechanistic requirement to drive the catalytic cycle forward[3].

  • Solvent Causality : Protic solvents like Methanol (MeOH) are preferred. They not only solubilize the polar pyrimidine substrate and the inorganic base but also facilitate the proton-coupled electron transfer (PCET) mechanisms at the palladium surface.

Experimental Methodology & Self-Validating Protocol

This protocol is optimized for a 10 mmol scale, ensuring high fidelity and reproducibility in a laboratory setting.

Materials Required
  • (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol : 1.74 g (10.0 mmol)

  • 10% Pd/C (50% wet with water) : 0.17 g (10 wt% relative to substrate)

  • Sodium Acetate (NaOAc), anhydrous : 0.98 g (12.0 mmol, 1.2 equiv.)

  • Methanol (HPLC Grade) : 40 mL

  • Hydrogen Gas (H₂) : ≥ 99.99% purity

Step-by-Step Workflow
  • Reactor Charging : To a rigorously clean 100 mL heavy-walled hydrogenation vessel (or autoclave), add 1.74 g of the pyrimidine substrate and 0.98 g of anhydrous NaOAc.

  • Solvent & Catalyst Introduction : Add 40 mL of Methanol. Critical Safety & Validation Step: Purge the suspension with Nitrogen (N₂) gas for 5 minutes. Introduce the 0.17 g of 10% Pd/C under a continuous N₂ blanket to eliminate the risk of solvent ignition by the pyrophoric catalyst.

  • Atmosphere Exchange : Seal the vessel. Purge the headspace with N₂ three times (pressurize to 20 psi, then vent), followed by H₂ gas three times to ensure a completely oxygen-free environment.

  • Hydrogenation : Pressurize the vessel to 30 psi (approx. 2 bar) with H₂. Initiate vigorous stirring (800–1000 rpm) at 25–30 °C. The high stirring rate is essential to overcome the gas-liquid mass transfer limitations inherent in multiphase catalysis.

  • Reaction Monitoring : Monitor the reaction via hydrogen uptake or TLC (DCM:MeOH 9:1). The reaction typically reaches completion within 2–4 hours when the internal pressure stabilizes.

  • Workup & Catalyst Recovery : Vent the H₂ gas safely and purge the vessel with N₂. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C. Self-Validation Check: The filtrate must be completely clear and colorless; a dark or grey tint indicates colloidal palladium breakthrough, requiring immediate refiltration. Wash the filter cake with hot methanol (2 x 10 mL).

  • Isolation : Concentrate the combined filtrate under reduced pressure. Suspend the resulting crude solid in cold water (20 mL) and stir for 15 minutes to dissolve the generated NaCl and residual NaOAc. Filter the solid, wash with ice-cold water (10 mL), and dry under vacuum at 45 °C to afford the pure (4-Amino-6-methylpyrimidin-5-yl)methanol.

Quantitative Data: Condition Optimization

The following table summarizes the optimization of the HDH conditions, demonstrating the causality of base and solvent choices on the overall yield and reaction kinetics.

EntryCatalystBase (Equiv.)SolventPressure (psi)Time (h)Yield (%)Observation / Causality
110% Pd/CNoneMeOH3024< 10%Reaction stalled; catalyst poisoned by unneutralized HCl.
210% Pd/CEt₃N (1.5)THF30865%Poor substrate solubility in THF; slow kinetics.
310% Pd/CNaOAc (1.2)EtOH30588%Good yield, but slightly slower mass transfer than Methanol.
4 10% Pd/C NaOAc (1.2) MeOH 30 3 96% Optimal conditions; complete conversion and high purity.

Mechanistic Visualization

The diagram below illustrates the palladium-catalyzed hydrodehalogenation cycle, highlighting the critical intervention of the base to prevent catalyst poisoning.

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd ArCl Ar-Cl Substrate (2-Chloropyrimidine) ArCl->OxAdd PdII_Cl Ar-Pd(II)-Cl Complex OxAdd->PdII_Cl LigEx Ligand Exchange & HCl Neutralization PdII_Cl->LigEx H2_Base H2 + Base (NaOAc) H2_Base->LigEx PdII_H Ar-Pd(II)-H Complex LigEx->PdII_H RedElim Reductive Elimination PdII_H->RedElim RedElim->Pd0 Catalyst Regeneration ArH Ar-H Product (Dechlorinated Pyrimidine) RedElim->ArH

Catalytic cycle of Pd-mediated hydrodehalogenation demonstrating the critical role of the base.

References

  • Halogenated aromatic compounds: Topics by Science.gov Source: Science.gov URL:[Link]

  • Recent Developments in the Use of Flow Hydrogenation in the Field of Medicinal Chemistry Source: IntechOpen URL:[Link]

  • Facile Hydrodehalogenation with H2 and Pd/C Catalyst under Multiphase Conditions Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Method

preparation of pyrimidine derivatives from (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol

Application Note: Synthesis and Derivatization of Pyrimidine Scaffolds from (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol Introduction & Strategic Significance (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol (CAS 8...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Derivatization of Pyrimidine Scaffolds from (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol

Introduction & Strategic Significance

(4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol (CAS 858269-23-5) is a highly versatile, privileged building block in modern medicinal chemistry. Its highly functionalized pyrimidine core makes it an ideal precursor for synthesizing complex kinase inhibitors, antiviral agents, and metabolic modulators, including potent Ghrelin O-acyltransferase (GOAT) inhibitors [1].

The strategic value of this intermediate lies in its orthogonal reactivity profile:

  • C2-Chloro Group: Highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the pyrimidine nitrogens.

  • C5-Hydroxymethyl Group: Behaves similarly to a benzylic alcohol. It can be selectively oxidized to an aldehyde or converted into a halomethyl leaving group for subsequent cross-coupling or alkylation.

  • C4-Amino Group: While technically nucleophilic, its lone pair is heavily delocalized into the pyrimidine ring. This inherent deactivation allows for selective functionalization at the C2 and C5 positions without requiring complex protecting-group strategies.

Mechanistic Insights & Causality (E-E-A-T)

Designing self-validating protocols requires a deep understanding of the underlying reaction mechanisms to prevent side reactions and optimize yields.

  • Selective Oxidation (Protocol A): Converting the C5-methanol to a carbaldehyde requires a mild oxidant. Manganese dioxide (MnO2) is selected because it selectively oxidizes allylic and benzylic-type alcohols via a single-electron transfer mechanism. It prevents over-oxidation to the carboxylic acid and leaves the C4-amino group untouched.

  • Halogenation (Protocol B): Thionyl chloride (SOCl2) is chosen over phosphorus tribromide (PBr3) for converting the alcohol to an alkyl halide. The SNi mechanism proceeds cleanly, and the byproducts (SO2 and HCl) are gaseous, which drives the reaction to completion and eliminates the need for aqueous workup, preventing hydrolysis of the newly formed C2/C5-halides.

  • SNAr at C2 (Protocol C): While the C2-chloro position is electrophilic, the electron-donating C4-amino group slightly dampens its reactivity compared to a 2,4-dichloropyrimidine. To overcome this, polar aprotic solvents (e.g., NMP or DMF) are used to stabilize the Meisenheimer intermediate. The addition of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or a nucleophilic catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO) accelerates the displacement of the chloride ion [2].

Divergent Synthetic Pathways

Pathways SM (4-Amino-2-chloro-6- methylpyrimidin-5-yl)methanol Aldehyde 4-Amino-2-chloro-6- methylpyrimidine-5-carbaldehyde SM->Aldehyde MnO2 (Oxidation) AlkylChloride 4-Amino-2-chloro-5-(chloromethyl) -6-methylpyrimidine SM->AlkylChloride SOCl2 (Halogenation) SNArProduct C2-Substituted Pyrimidine-5-methanol SM->SNArProduct R-NH2, DIPEA (SNAr)

Caption: Divergent derivatization pathways of (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol.

Experimental Protocols

Protocol A: Selective Oxidation to 4-Amino-2-chloro-6-methylpyrimidine-5-carbaldehyde
  • Preparation: In an oven-dried 100 mL round-bottom flask, dissolve (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol (1.0 eq, 5.76 mmol) in anhydrous dichloromethane (DCM, 40 mL) under a nitrogen atmosphere.

  • Reagent Addition: Add activated Manganese(IV) oxide (MnO2, 10.0 eq). Note: The large excess is required due to the heterogeneous nature of the reaction.

  • Reaction: Stir the black suspension vigorously at room temperature for 12–16 hours. Monitor via TLC (Eluent: 50% EtOAc in Hexanes) until the starting material is completely consumed.

  • Workup: Filter the suspension through a pad of Celite to remove the manganese salts. Wash the Celite pad thoroughly with EtOAc (3 × 20 mL).

  • Isolation: Concentrate the combined filtrates under reduced pressure to yield the crude aldehyde. Purify via flash column chromatography if necessary.

Protocol B: Conversion to 4-Amino-2-chloro-5-(chloromethyl)-6-methylpyrimidine
  • Preparation: Suspend the starting material (1.0 eq, 5.0 mmol) in anhydrous DCM (20 mL) and cool to 0 °C in an ice bath.

  • Reagent Addition: Dropwise, add thionyl chloride (SOCl2, 2.5 eq). The suspension will gradually clear as the reaction proceeds.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours.

  • Workup: Concentrate the reaction mixture in vacuo to remove DCM and excess SOCl2. Co-evaporate with anhydrous toluene (2 × 10 mL) to remove residual HCl.

  • Isolation: The resulting solid is the hydrochloride salt of the chloromethyl derivative, which should be used immediately in the next step to prevent dimerization or hydrolysis.

Protocol C: Nucleophilic Aromatic Substitution (SNAr) at C2

Workflow Step1 Step 1: Dissolve SM in polar aprotic solvent (NMP/DMF) Step2 Step 2: Add nucleophile (e.g., amine) & DIPEA/DABCO Step1->Step2 Step3 Step 3: Heat to 80-100°C under N2 atmosphere Step2->Step3 Step4 Step 4: Monitor via LC-MS until complete consumption Step3->Step4 Step5 Step 5: Aqueous workup & extraction (EtOAc) Step4->Step5 Step6 Step 6: Column chromatography or recrystallization Step5->Step6

Caption: Standardized experimental workflow for SNAr at the C2 position.

  • Preparation: Dissolve the pyrimidine starting material (1.0 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP, 0.2 M concentration).

  • Reagent Addition: Add the desired primary or secondary amine (1.2 eq) followed by DIPEA (2.0 eq). If using a deactivated aniline, add DABCO (0.2 eq) as a nucleophilic catalyst [3].

  • Reaction: Heat the mixture to 90 °C for 8 hours.

  • Workup: Cool to room temperature, dilute with water (5 volumes), and extract with EtOAc (3 × 3 volumes). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.

  • Isolation: Purify the crude product via silica gel chromatography (Gradient: 0-10% MeOH in DCM).

Quantitative Data Presentation

The following table summarizes the expected reaction metrics for the derivatization of (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol based on standard bench-scale optimizations.

Derivative ProductReaction TypeReagents / ConditionsExpected Yield (%)Expected Purity (LC-MS)
5-Carbaldehyde Selective OxidationMnO2 (10 eq), DCM, RT, 16h82 - 88%> 95%
5-Chloromethyl HalogenationSOCl2 (2.5 eq), DCM, 0 °C to RT, 3h90 - 95%> 92% (Unstable, use immediately)
C2-Anilino Substituted SNArAniline (1.2 eq), DIPEA, NMP, 90 °C, 8h75 - 80%> 98% (Post-column)
C2-Aliphatic Amine SNArMorpholine (1.2 eq), DIPEA, DMF, 80 °C, 4h85 - 92%> 98% (Post-column)

References

  • Harran, P. G., Tontonoz, P., Strugatsky, D., Ding, H., & Murzinski, E. (2020). Inhibitors of Ghrelin O-Acyl Transferase. Provisional Patent Application 62/979,915. eScholarship.[Link]

  • Bhuyan, A. J., Bharali, S. J., Sharma, A., Dutta, D., Gogoi, P., & Saikia, L. (2022). Copper-Catalyzed Direct Syntheses of Phenoxypyrimidines from Chloropyrimidines and Arylboronic Acids. The Journal of Organic Chemistry, 87(18), 11846-11851. National Science Foundation.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol (CAS: 858269-23-5)[1], a cr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol (CAS: 858269-23-5)[1], a critical intermediate in the synthesis of targeted kinase inhibitors (such as Dasatinib analogs) and Ghrelin O-acyltransferase (GOAT) inhibitors.

The most common synthetic route involves the reduction of an alkyl ester, typically ethyl or methyl 4-amino-2-chloro-6-methylpyrimidine-5-carboxylate [2]. However, the presence of a reactive 2-chloro group and an acidic 4-amino group presents unique chemoselectivity and stoichiometric challenges.

Reaction Pathway & Chemoselectivity

ReactionPathway SM Ethyl 4-amino-2-chloro- 6-methylpyrimidine-5-carboxylate Target (4-Amino-2-chloro-6-methyl pyrimidin-5-yl)methanol (Target Product) SM->Target NaBH4 / CaCl2 (Optimal) Dehalo (4-Amino-6-methyl pyrimidin-5-yl)methanol (Dehalogenation Byproduct) SM->Dehalo LiAlH4 (Harsh) Aldehyde 4-Amino-2-chloro-6-methyl pyrimidine-5-carboxaldehyde (Incomplete Reduction) SM->Aldehyde Insufficient Hydride (Stalled)

Chemoselective reduction pathways of the pyrimidine ester intermediate.

Troubleshooting Guide & FAQs

Q1: Why am I seeing a significant amount of dehalogenated byproduct (loss of the 2-chloro group) in my LC-MS? A: The 2-chloro group on an electron-deficient pyrimidine ring is highly susceptible to nucleophilic aromatic substitution or direct hydride attack. Using aggressive reducing agents like Lithium Aluminum Hydride ( LiAlH4​ ) frequently leads to hydrodehalogenation[3]. Solution: Switch to a milder, chemoselective system. The combination of Sodium Borohydride ( NaBH4​ ) and Calcium Chloride ( CaCl2​ ) generates calcium borohydride ( Ca(BH4​)2​ ) in situ. This effectively reduces the ester to the alcohol without cleaving the C-Cl bond[4].

Q2: My reaction stalls at the aldehyde intermediate or leaves unreacted ester, even after adding 2.0 equivalents of reducing agent. Why? A: The 4-amino group ( −NH2​ ) contains active protons that react rapidly with hydride reagents, liberating hydrogen gas and forming an aluminate or borate complex. This parasitic reaction consumes at least 1 to 2 equivalents of your hydride source before any ester reduction occurs. Solution: You must use an excess of the reducing agent (typically 3.5 to 4.0 equivalents) to account for the active protons on the amino group and ensure complete reduction of the carboxylate to the methanol derivative.

Q3: I have a terrible emulsion during workup, and my isolated yield is unacceptably low. How can I fix this? A: (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol is a highly polar, water-soluble heterocyclic alcohol. Standard aqueous quenching creates gelatinous boron or aluminum salts that trap the product, while the product itself partitions poorly into standard non-polar solvents. Solution: Quench carefully with a mild acid (e.g., saturated NH4​Cl ) to break the borate complexes without protonating the basic pyrimidine nitrogen. Extract with a highly polar organic solvent like 2-Methyltetrahydrofuran (2-MeTHF). Salting out the aqueous layer with solid NaCl is critical to drive the polar product into the organic phase.

Quantitative Comparison of Reducing Agents

The following table summarizes the performance of various hydride sources for this specific transformation based on stoichiometric requirements and chemoselectivity profiles.

Reducing Agent SystemEquivalents RequiredDehalogenation RiskWorkup DifficultyTypical Isolated Yield
LiAlH4​ / THF 2.0 - 3.0High Moderate< 40%
DIBAL-H / DCM 4.0 - 5.0LowHigh (Emulsions)65 - 75%
NaBH4​ + CaCl2​ 3.5 - 4.0LowLow85 - 95%
Validated Experimental Protocol: NaBH4​/CaCl2​ Reduction

This self-validating protocol utilizes the NaBH4​/CaCl2​ system. The causality behind each step is detailed to ensure scientific integrity and reproducibility[4].

Reagents:

  • Ethyl 4-amino-2-chloro-6-methylpyrimidine-5-carboxylate (1.0 eq)

  • Anhydrous CaCl2​ (2.0 eq)

  • NaBH4​ (4.0 eq)

  • THF / Absolute Ethanol (2:1 v/v, 0.2 M)

Step-by-Step Methodology:

  • Solvent & Substrate Preparation: Dissolve the pyrimidine ester (1.0 eq) in the THF/EtOH mixture under a nitrogen atmosphere.

    • Causality: Ethanol acts as a necessary protic co-solvent for the NaBH4​ reduction mechanism, enhancing the electrophilicity of the ester carbonyl via hydrogen bonding, while THF maintains the solubility of the starting material[4].

  • Lewis Acid Activation: Add anhydrous CaCl2​ (2.0 eq) to the stirring solution and cool the mixture to 0 °C.

    • Causality: The Ca2+ ion acts as a Lewis acid, coordinating to the ester oxygen. This activates the carbonyl for hydride attack and directs the chemoselectivity away from the 2-chloro position.

  • Hydride Addition: Slowly add NaBH4​ (4.0 eq) in small portions over 30 minutes to control the evolution of hydrogen gas.

    • Causality: The first ~1.5 equivalents of hydride are consumed by the acidic protons of the 4-amino group. The slow addition prevents thermal runaway and excessive foaming. The NaBH4​ reacts with CaCl2​ to form the active reducing species, Ca(BH4​)2​ , in situ[4].

  • Reaction Propagation: Remove the ice bath and allow the reaction to stir at room temperature (20-25 °C) for 4 to 6 hours. Monitor via TLC or LC-MS until the ester and intermediate aldehyde are consumed.

  • Quench & Workup: Cool the reaction back to 0 °C and carefully quench by adding saturated aqueous NH4​Cl dropwise until gas evolution ceases. Stir for 30 minutes.

    • Causality: NH4​Cl provides a mild, buffered acidic quench (pH ~6) that hydrolyzes the intermediate borate esters without fully protonating the pyrimidine ring, which would otherwise pull the product into the aqueous waste.

  • Extraction: Saturate the aqueous layer with solid NaCl . Extract the mixture three times with 2-MeTHF. Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol.

References
  • Wu, Y.-M. (2014). "Methyl 4-amino-2-chloropyrimidine-5-carboxylate". ResearchGate. Available at:[Link]

  • Pietikäinen, P. (2017). "Why some esters can be reduced by sodium borohydride?". ResearchGate. Available at:[Link]

  • Career Endeavour. "Reducing Agents and Chemoselectivity". Career Endeavour. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility for (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol

Welcome to the Application Support Center. As drug development professionals, encountering "brick dust" molecules—compounds with high melting points and low aqueous solubility—is a daily hurdle.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As drug development professionals, encountering "brick dust" molecules—compounds with high melting points and low aqueous solubility—is a daily hurdle. (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol (CAS: 858269-23-5) 1 is a classic example of a heavily substituted pyrimidine that frequently causes precipitation issues in standard aqueous buffers.

This guide synthesizes the mechanistic causality behind its insolubility with field-proven, self-validating formulation protocols to ensure your downstream assays succeed.

Section 1: Mechanistic Causality – Why Won't It Dissolve?

Q: Why does this compound crash out of solution in PBS (pH 7.4) despite having polar amino and hydroxyl groups?

A: The insolubility is driven by two competing thermodynamic forces: high crystal lattice energy and a severe lack of ionization at physiological pH.

  • Crystal Lattice Energy: The molecule possesses three hydrogen-bond donors (-NH2, -OH) and four acceptors (pyrimidine nitrogens, oxygen, chlorine). In the solid state, these form a robust, tightly packed intermolecular hydrogen-bonding network. Water molecules at pH 7.4 cannot provide enough solvation energy to break these solid-state interactions 2.

  • Electronic Deactivation & Low pKa: While unsubstituted 4-aminopyrimidine has a pKa of ~5.71 3, the introduction of the highly electronegative 2-chloro substituent pulls electron density away from the pyrimidine ring via inductive effects. This drastically reduces the basicity of the ring nitrogens. For context, the structural analog 2-chloro-4-aminopyrimidine has a measured pKa of 2.30 4. Consequently, at pH 7.4, (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol is completely unprotonated (neutral), stripping it of the ion-dipole interactions required for aqueous solubility.

Table 1: Physicochemical Properties & Solubility Predictors

PropertyValue / EstimateMechanistic Impact on Aqueous Solubility
Molecular Weight 173.60 g/mol Favorable (< 500 Da, complies with Lipinski's parameters).
pKa (Conjugate Acid) ~2.30 (Analog-derived)Critical Barrier: Remains un-ionized at physiological pH (7.4), preventing ion-dipole solvation.
H-Bond Donors 3 (-NH2, -OH)Barrier: Drives strong intermolecular solid-state packing.
H-Bond Acceptors 4 (N, N, O, Cl)Barrier: Contributes to high crystal lattice energy.
Lipophilicity (LogP) ~1.2 - 1.8Moderate; hydrophobicity is driven by the 2-chloro and 6-methyl groups.
Section 2: Formulation Workflows & Logical Relationships

To successfully formulate this compound, we must systematically disrupt the crystal lattice or alter the microenvironment pH. The following decision tree outlines the logical progression for solubility optimization.

SolubilityWorkflow Start Assess Aqueous Solubility CheckPH Is pH < 2.0? Start->CheckPH Acidify Acidify with 0.1M HCl (Protonate Pyrimidine) CheckPH->Acidify No CheckSol1 Fully Dissolved? CheckPH->CheckSol1 Yes Acidify->CheckSol1 Cosolvent Add 5-10% DMSO/PEG400 (Disrupt Crystal Lattice) CheckSol1->Cosolvent No Success Proceed with Assay CheckSol1->Success Yes CheckSol2 Fully Dissolved? Cosolvent->CheckSol2 Complexation Use 20% HP-β-CD (Encapsulate Hydrophobic Core) CheckSol2->Complexation No CheckSol2->Success Yes Complexation->Success Soluble Fail Reformulate as Suspension or Lipid Nanoparticle Complexation->Fail Insoluble

Workflow for optimizing the aqueous solubility of heavily substituted pyrimidine derivatives.

Section 3: Self-Validating Experimental Protocols

Q: I need to test this compound in an in vitro cell culture assay where pH < 2.0 is highly toxic. How do I create a stable, biocompatible stock?

A: You must bypass the thermodynamic barrier of the solid state by pre-dissolving the compound in an organic co-solvent, followed by complexation to shield the hydrophobic 2-chloro-6-methylpyrimidine core from the aqueous bulk. We recommend a DMSO to Hydroxypropyl-β-Cyclodextrin (HP-β-CD) step-down protocol.

Protocol: Biocompatible HP-β-CD Step-Down Formulation (10 mM Final Stock) Causality: DMSO breaks the H-bond lattice. HP-β-CD provides a hydrophobic cavity for the pyrimidine ring while exposing its hydrophilic exterior to the water, preventing precipitation upon DMSO dilution.

Materials:

  • (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol (Powder)

  • Anhydrous DMSO (Cell-culture grade)

  • 20% (w/v) HP-β-CD in sterile PBS (pH 7.4)

  • Red laser pointer (for Tyndall effect validation)

Step-by-Step Methodology:

  • Primary Stock Generation (100 mM): Weigh exactly 17.36 mg of the pyrimidine powder and add it to 1.0 mL of anhydrous DMSO. Vortex aggressively for 2 minutes.

    • Validation Check: The solution must be completely optically clear. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Carrier Solution Preparation: Prepare a 20% (w/v) solution of HP-β-CD in PBS (pH 7.4). Filter sterilize through a 0.22 µm PES membrane.

  • Dropwise Integration: Place 900 µL of the 20% HP-β-CD solution on a magnetic stirrer at 500 RPM. Using a micropipette, add 100 µL of the 100 mM DMSO stock dropwise (1 drop every 3 seconds) directly into the vortex center.

    • Causality: Rapid addition causes localized supersaturation and immediate nucleation (crashing out). Dropwise addition allows time for the cyclodextrin to encapsulate the free monomeric drug.

  • Self-Validation (The Tyndall Test): Turn off the laboratory lights. Shine a red laser pointer through the glass vial.

    • Pass: The laser beam is invisible as it passes through the liquid (true thermodynamic solution).

    • Fail: The laser beam is visible as a solid line of scattered light (Tyndall effect), indicating the presence of a micro-suspension or colloidal aggregates. If this occurs, increase the HP-β-CD concentration to 30% or warm the solution to 37°C.

Section 4: Frequently Asked Questions (FAQs)

Q: Can I use Tween-80 or Triton X-100 instead of HP-β-CD? A: While surfactants like Tween-80 can form micelles to solubilize lipophilic compounds, the rigid, planar nature of the substituted pyrimidine ring often stacks poorly within flexible surfactant micelles compared to the rigid hydrophobic cavity of a cyclodextrin. Furthermore, Triton X-100 will lyse cell membranes, invalidating cell-based assays.

Q: Will heating the aqueous buffer help it dissolve? A: Heating increases kinetic energy and may temporarily dissolve the compound, but this is a false victory. Because the thermodynamic solubility at pH 7.4 is inherently low, the compound will rapidly undergo nucleation and precipitate as soon as the solution cools back to 37°C (incubator temperature) or 22°C (room temperature). Always formulate for thermodynamic stability at your target assay temperature.

References
  • BLD Pharm. "(4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol Product Details (CAS: 858269-23-5)." BLD Pharm.
  • ChemicalBook. "4-Aminopyrimidine Properties and pKa." ChemicalBook.
  • LookChem. "4-Amino-2-chloropyrimidine Properties and pKa." LookChem.
  • National Center for Biotechnology Information (PMC). "Recent Advances in Pyrimidine-Based Drugs." PMC.

Sources

Troubleshooting

Technical Support Center: Purification of (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol

Welcome to the dedicated technical support resource for the purification of (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support resource for the purification of (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting strategies for obtaining this key pyrimidine intermediate in high purity.

Introduction

(4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol is a substituted pyrimidine that serves as a crucial building block in the synthesis of various biologically active molecules. Achieving high purity of this compound is paramount for the success of subsequent synthetic steps and for ensuring the integrity of biological data. This guide provides a systematic approach to the purification of (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol, focusing on the two most common and effective techniques: recrystallization and column chromatography .

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol?

A1: The main challenges in purifying this compound arise from its polarity, conferred by the amino and hydroxyl functional groups, and the potential for co-crystallization or co-elution with structurally similar impurities. The presence of the chloro-substituent also influences its solubility characteristics.

Q2: Which purification technique, recrystallization or column chromatography, is more suitable for my needs?

A2: The choice between recrystallization and column chromatography depends on several factors:

  • Scale of Purification: For larger quantities (multi-gram scale), recrystallization is often more practical and economical.

  • Purity of the Crude Material: If the crude material is relatively pure (>90%), recrystallization can be highly effective. For complex mixtures with multiple impurities, column chromatography offers superior separation power.

  • Nature of Impurities: If the impurities have significantly different solubility profiles from the desired product, recrystallization is a good option. If the impurities are structurally very similar, column chromatography is likely necessary.

Q3: What are the expected physicochemical properties of (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol?

  • Appearance: Likely a white to off-white or pale yellow solid.[1]

  • Melting Point: The melting point of the related compound 2-amino-4-chloro-6-methylpyrimidine is in the range of 183-186 °C. The presence of the hydroxymethyl group may alter this.[1]

  • Solubility: Expected to have some solubility in polar protic solvents like methanol and ethanol, and limited solubility in non-polar solvents.

Troubleshooting Guide

This section addresses common issues encountered during the purification of (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol and provides actionable solutions.

Recrystallization Troubleshooting
Problem Potential Cause Solution
Low or No Crystal Formation - Solvent is too good (product is too soluble even at low temperatures).- Not enough compound is present to reach saturation.- Solution cooled too quickly.- Try a less polar solvent or a mixed solvent system with an anti-solvent.- Concentrate the solution by evaporating some of the solvent.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.
"Oiling Out" Instead of Crystallizing - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated.- Use a lower-boiling point solvent.- Add a small amount of additional solvent to the hot solution.- Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal.
Poor Recovery/Low Yield - Too much solvent was used.- The crystals are significantly soluble in the cold wash solvent.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the wash solvent is ice-cold and use a minimal amount to wash the crystals.
Product is Still Impure After Recrystallization - The chosen solvent does not effectively differentiate between the product and the impurity.- The cooling process was too rapid, trapping impurities.- Perform a systematic solvent screen to find a more selective solvent system.- Ensure slow cooling to allow for the formation of a pure crystal lattice. A second recrystallization may be necessary.
Column Chromatography Troubleshooting
Problem Potential Cause Solution
Poor Separation of Spots on TLC - The solvent system is too polar or not polar enough.- Adjust the solvent polarity. For normal phase, if the Rf values are too high, decrease the polarity (e.g., less methanol in dichloromethane). If the Rf values are too low, increase the polarity.
Product is Stuck on the Column - The eluent is not polar enough to displace the compound from the silica gel.- Gradually increase the polarity of the mobile phase. A step or linear gradient of a more polar solvent (e.g., methanol in dichloromethane) is often effective.
Co-elution of Product and Impurity - The chosen solvent system does not provide adequate resolution.- Try a different solvent system. For example, switching from a dichloromethane/methanol system to an ethyl acetate/hexanes system can alter the selectivity.
Tailing of Spots on TLC/Column - The compound is interacting too strongly with the acidic silica gel.- The sample is overloaded on the column.- Add a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent to neutralize acidic sites on the silica gel.- Ensure the amount of crude material is appropriate for the column size (typically a 30:1 to 50:1 ratio of silica gel to crude sample by weight).[2]

Experimental Protocols

Protocol 1: Recrystallization Solvent Screening

A systematic approach to finding a suitable recrystallization solvent is crucial for success.

Objective: To identify a single or mixed solvent system where (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol is soluble when hot but sparingly soluble when cold.

Materials:

  • Crude (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol

  • A selection of solvents with varying polarities (e.g., water, ethanol, methanol, isopropanol, ethyl acetate, dichloromethane, toluene, hexanes)

  • Test tubes

  • Heating block or water bath

  • Ice bath

Procedure:

  • Place approximately 20-30 mg of the crude compound into several test tubes.

  • Add a small amount (e.g., 0.5 mL) of a different solvent to each test tube at room temperature.

  • Observe the solubility at room temperature. A good solvent should not dissolve the compound at this stage.

  • For the solvents in which the compound was insoluble at room temperature, gently heat the test tubes in a heating block or water bath. Add the solvent dropwise until the solid just dissolves.

  • Allow the hot solutions to cool slowly to room temperature.

  • Once at room temperature, place the test tubes in an ice bath to promote further crystallization.

  • Observe the quantity and quality of the crystals formed. The ideal solvent will yield a large amount of crystalline solid.

Data Interpretation:

Solvent Solubility at Room Temp. Solubility when Hot Crystal Formation on Cooling Evaluation
Example: EthanolSparingly solubleSolubleGood crystal formationGood Candidate
Example: DichloromethaneSolubleSolubleNo crystalsToo Soluble
Example: HexanesInsolubleInsolubleNo dissolutionInsoluble
Example: WaterSparingly solubleSolubleMay form crystalsPotential for mixed solvent

This table should be filled out based on experimental observations.

For mixed solvent systems, dissolve the compound in a minimal amount of a "good" hot solvent (e.g., ethanol) and then add a "poor" or "anti-solvent" (e.g., water or hexanes) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.

Protocol 2: Purification by Column Chromatography

Objective: To purify (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol from its impurities using silica gel column chromatography.

Materials:

  • Crude (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol

  • Silica gel (230-400 mesh)

  • Solvents for mobile phase (e.g., dichloromethane and methanol, or ethyl acetate and hexanes)

  • Chromatography column

  • TLC plates, chamber, and UV lamp

  • Collection tubes

Procedure:

  • TLC Analysis for Solvent System Selection:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane/methanol).

    • Spot the solution onto a TLC plate.

    • Develop the plate in a TLC chamber with different solvent systems of varying polarities (e.g., 98:2, 95:5, 90:10 dichloromethane:methanol).

    • The ideal solvent system will give a good separation of the product spot from impurity spots, with the product having an Rf value of approximately 0.2-0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow the silica to settle into a packed bed. Ensure there are no air bubbles.

    • Add a thin layer of sand to the top of the silica bed to prevent disturbance.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully pipette it onto the top of the column.

    • Dry Loading (Recommended for better resolution): Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to dryness. Carefully add the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the solvent system determined by TLC.

    • If a single (isocratic) solvent system does not provide adequate separation, a gradient elution can be used, where the polarity of the mobile phase is gradually increased over time (e.g., starting with 100% dichloromethane and gradually increasing the percentage of methanol).

    • Collect the eluent in a series of fractions.

  • Monitoring and Product Isolation:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol.

Visualizing the Purification Workflow

Decision Tree for Purification Method Selection

Purification_Decision_Tree start Crude (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol scale Scale of Purification? start->scale purity Purity of Crude? scale->purity Large Scale (>5g) column Column Chromatography scale->column Small Scale (<5g) recrystallization Recrystallization purity->recrystallization High Purity (>90%) purity->column Low Purity (<90%)

Caption: A decision tree to guide the selection of the appropriate purification method.

Workflow for Column Chromatography

Column_Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation tlc 1. TLC Solvent Screen pack 2. Pack Column tlc->pack load 3. Load Sample pack->load elute 4. Elute with Mobile Phase load->elute collect 5. Collect Fractions elute->collect monitor 6. Monitor Fractions by TLC collect->monitor combine 7. Combine Pure Fractions monitor->combine evaporate 8. Evaporate Solvent combine->evaporate product Pure Product evaporate->product

Caption: A typical workflow for purification by column chromatography.

References

  • BenchChem. (2026). Technical Support Center: Refining Purification Techniques for 2,4-Diamino-6-chloropyrimidine.
  • Microwave-Assisted One-Pot Synthesis of Aminopyrimidine Scaffolds and their Biological Evaluation. (2022). Letters in Applied NanoBioScience.
  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (n.d.). PMC.
  • Process for preparing aminopyrimidine sulfate by reducing pyrimidine derivative containing nitroso. (n.d.).
  • 2-chloropyrimidine - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • BenchChem. (2025). Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography.
  • HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. (2007). PubMed.
  • Mobile Phase Selectivity. (n.d.). Phenomenex.
  • 2-Chloropyrimidine synthesis. (n.d.). ChemicalBook.
  • BenchChem. (2026). Optimizing crystallization conditions for X-ray crystallography of aminopyrimidines.
  • 8. Methods in Developing Mobile Phase Condition for C18 Column. (n.d.). Shimadzu.
  • High-performance liquid chromatography of biologically important pyrimidine derivatives with ultraviolet--voltammetric--polarographic detection. (n.d.). PubMed.
  • Design of Co-crystals/Salts of Aminopyrimidines and Carboxylic Acids through Recurrently Occurring Synthons. (2012).
  • (4-Amino-2-methyl-5-pyrimidinyl)methanol | CAS#:73-67-6. (2025). Chemsrc.
  • 4-Amino-2-methyl-5-pyrimidinemethanol. (n.d.). PubChem.
  • Method of preparing 2-chloropyrimidine. (n.d.).
  • 2-chloropyrimidine patented technology retrieval search results. (n.d.).
  • 2-Amino-4-chloro-6-methylpyrimidine. (n.d.). PubChem.
  • Solvents. (n.d.). MP Biomedicals.
  • (4-Amino-2-methylpyrimidin-5-yl)methanol hydrochloride. (n.d.). Fluorochem.
  • BenchChem. (2025). Solubility of 4-Amino-2-chloronicotinonitrile in Organic Solvents: A Technical Guide.
  • 2-Amino-4-chloro-6-methylpyrimidine 97 5600-21-5. (n.d.). Sigma-Aldrich.
  • (4-Amino-2-methylpyrimidin-5-yl)methanol hydrochloride. (n.d.). Sigma-Aldrich.
  • ChemInform Abstract: Direct Synthesis of 5- and 6-Substituted 2-Aminopyrimidines as Potential Non-natural Nucleobase Analogues. (2026).
  • Cellular Membrane Affinity Chromatography Columns to Identify Specialized Plant Metabolites Interacting with Immobilized Tropomyosin Kinase Receptor B. (n.d.). PMC.
  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018). MedCrave online.
  • 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. (n.d.). PMC.
  • Molecular Solvents – Replacements for DMF, DMAC, NMP. (2026). Wordpress.
  • Improved method for the preparation of 3-Amino-2-chloro-4-alkylpyridines. (n.d.).
  • (4-Amino-2-methyl-5-pyrimidinyl)methanol (Standard). (n.d.). MedChemExpress.
  • High Purity Solvents. (n.d.). CPI Pharmaceuticals.
  • Solvent Miscibility Table. (n.d.).
  • Preparation method of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide. (n.d.).
  • 분취조건 검토방법. (n.d.). 씨티케이.
  • N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide. (n.d.). PubChem.
  • BenchChem. (2025). Application Note: A Robust HPLC-UV Method for the Quantification of N-(4-AMINO-2-METHYLQUINOLIN-6-YL)ACETAMIDE.
  • BenchChem. (2025). Synthesis Protocol for N-(4-AMINO-2-METHYLQUINOLIN-6-YL)ACETAMIDE: An Application Note.

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol

Welcome to the Technical Support Center for pyrimidine-based intermediate synthesis. (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol is a critical building block in the development of ATP-competitive kinase inhibitors...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for pyrimidine-based intermediate synthesis. (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol is a critical building block in the development of ATP-competitive kinase inhibitors (such as Src/Abl inhibitors). The standard synthetic route involves the reduction of its corresponding ester, ethyl 4-amino-2-chloro-6-methylpyrimidine-5-carboxylate .

However, the presence of the highly activated 2-chloro group on the pyrimidine ring makes this transformation notoriously prone to side reactions. This guide provides field-proven troubleshooting strategies, causal mechanistic explanations, and optimized protocols to ensure high-fidelity synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing a major byproduct with a mass of [M+H] - 34 Da in my LC-MS analysis? A1: You are observing hydrodehalogenation. The 2-chloro position on a pyrimidine ring is highly electron-deficient and susceptible to oxidative addition or direct hydride attack. When using aggressive reducing agents like Lithium Aluminum Hydride ( LiAlH4​ ) or transition-metal catalyzed hydrogenation, the C-Cl bond is readily cleaved, yielding the des-chloro byproduct, (4-amino-6-methylpyrimidin-5-yl)methanol[1].

  • Causality: Strong hydrides possess excessive reductive potential that overrides chemoselectivity.

  • Solution: Switch to a milder, Lewis-acid-mediated reducing system such as NaBH4​/CaCl2​ or use DIBAL-H at strictly controlled cryogenic temperatures (-78 °C).

Q2: My reaction stalls, and the primary peak corresponds to [M+H] - 2 Da. How do I push the reaction to completion? A2: The reaction is stalling at the aldehyde intermediate. This typically occurs when using DIBAL-H if the equivalents are insufficient or if the reaction is quenched prematurely. The reduction of an ester to an alcohol proceeds via a hemiacetal-like intermediate that collapses into an aldehyde before being reduced again.

  • Causality: If the tetrahedral intermediate is too stable at low temperatures, the second equivalent of hydride cannot engage until the mixture warms up, at which point DIBAL-H may have decomposed.

  • Solution: Ensure a minimum of 2.5 to 3.0 equivalents of the hydride donor. If using NaBH4​ , ensure the solvent is properly stabilized (e.g., using catalytic NaOMe in MeOH) to prevent solvent-induced loss of hydride[2].

Q3: I am seeing a complex mixture with shifted UV absorbance and higher mass adducts. What is happening? A3: You may be over-reducing the pyrimidine ring. Prolonged exposure to excess hydride at elevated temperatures can lead to the reduction of the pyrimidine core, generating dihydropyrimidine derivatives[3].

  • Causality: The LUMO of the electron-deficient pyrimidine ring can accept a hydride if the primary electrophilic site (the ester) is fully consumed or sterically hindered.

  • Solution: Strictly monitor the reaction via TLC/LC-MS and quench immediately upon the disappearance of the aldehyde intermediate. Do not leave the reaction stirring overnight.

Reaction Pathways & Troubleshooting Workflows

ReactionPathway SM Ester Precursor Aldehyde Aldehyde Intermediate SM->Aldehyde Reduction DesChloro Des-chloro Byproduct SM->DesChloro Direct Dehalogenation Product Target Alcohol Aldehyde->Product Reduction Product->DesChloro Over-reduction

Reaction pathway showing the desired reduction vs. hydrodehalogenation byproduct formation.

Troubleshooting Issue High Byproduct Levels Check Analyze via LC-MS Issue->Check DesChloro Mass = Target - 34 Da Check->DesChloro Hydrodehalogenation Aldehyde Mass = Target - 2 Da Check->Aldehyde Incomplete Reduction Sol1 Use NaBH4/CaCl2 DesChloro->Sol1 Sol2 Increase Hydride Eq. Aldehyde->Sol2

Troubleshooting workflow for identifying and resolving common reduction byproducts.

Quantitative Data: Reducing Agent Comparison

Choosing the correct reducing agent is the single most important variable in this synthesis. The table below summarizes the performance of common hydrides against the ethyl 4-amino-2-chloro-6-methylpyrimidine-5-carboxylate substrate.

Reducing AgentTypical Yield (%)Hydrodehalogenation RiskChemoselectivityRecommended Use
LiAlH4​ < 30%Very HighPoorNot recommended; destroys the 2-chloro group.
NaBH4​ (EtOH) 40-50%LowModerateProne to stalling at the aldehyde; requires long times.
DIBAL-H (-78 °C) 70-80%LowHighGood for scale-up, but requires strict cryogenic cooling.
NaBH4​ / CaCl2​ > 85%Very LowExcellentOptimal for lab-scale synthesis ; mild and highly selective.

Experimental Protocol: Optimized NaBH4​/CaCl2​ Reduction

This self-validating protocol utilizes the in situ generation of calcium borohydride ( Ca(BH4​)2​ ). The Ca2+ ion acts as a Lewis acid, coordinating to the ester carbonyl oxygen. This dramatically increases the electrophilicity of the carbonyl carbon, allowing the relatively mild borohydride to attack the ester efficiently without possessing the sheer reductive power required to cleave the strong C-Cl bond.

Materials Required:

  • Ethyl 4-amino-2-chloro-6-methylpyrimidine-5-carboxylate (1.0 eq)

  • Sodium borohydride ( NaBH4​ , 3.0 eq)

  • Calcium chloride anhydrous ( CaCl2​ , 1.5 eq)

  • Anhydrous THF and absolute Ethanol (1:1 ratio)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask under argon. Add the ester substrate (1.0 eq) and dissolve it in the THF/EtOH co-solvent mixture (approx. 10 mL/gram of substrate).

  • Lewis Acid Addition: Add anhydrous CaCl2​ (1.5 eq) to the solution. Stir at room temperature for 15 minutes to allow for the pre-coordination of the calcium ions to the ester carbonyl.

  • Hydride Addition (Cooling Required): Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add NaBH4​ (3.0 eq) in small portions over 20 minutes.

    • Self-Validation Check: You should observe mild effervescence (hydrogen gas evolution). A complete lack of bubbling indicates that your NaBH4​ has degraded due to moisture exposure and should be replaced.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor strictly by TLC (EtOAc/Hexanes) or LC-MS.

  • Quenching: Once the aldehyde intermediate is fully consumed, cool the flask back to 0 °C. Carefully quench the reaction by dropwise addition of saturated aqueous NH4​Cl until effervescence ceases.

  • Workup: Remove the organic solvents under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to afford the crude (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol.

References

  • Recent Developments in the Use of Flow Hydrogenation in the Field of Medicinal Chemistry Source: IntechOpen URL:[Link]

  • Stabilization of NaBH4 in Methanol Using a Catalytic Amount of NaOMe. Reduction of Esters and Lactones at Room Temperature without Solvent-Induced Loss of Hydride Source: European Journal of Organic Chemistry (via ResearchGate) URL:[Link]

  • DIHYDROPYRIMIDINE: Synthesis, Tautomerism, and Reactions Source: Heterocycles (via CLOCKSS) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Stability Optimization of (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol

Welcome to the Technical Support Center for (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol (CAS: 858269-23-5). This molecule is a highly functionalized pyrimidine building block widely used in drug discovery and synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol (CAS: 858269-23-5). This molecule is a highly functionalized pyrimidine building block widely used in drug discovery and synthetic chemistry. However, its dense functionalization—specifically the juxtaposition of a reactive 2-chloro leaving group and an oxidizable 5-hydroxymethyl group—presents unique stability challenges at room temperature (25°C).

This guide is designed for researchers and drug development professionals to troubleshoot degradation issues, understand the underlying chemical causality, and implement field-proven protocols for ambient stability optimization.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: During room temperature storage, my sample shows a mass shift corresponding to a loss of the chlorine atom. What is driving this degradation?

A: You are observing hydrolysis of the C2-chlorine . The pyrimidine ring is inherently electron-deficient. The nitrogen atoms at positions 1 and 3 strongly withdraw electron density from the C2 carbon, making it highly electrophilic. Even ambient atmospheric moisture or trace water in hygroscopic solvents (like standard-grade DMSO) can act as a nucleophile. This triggers a Nucleophilic Aromatic Substitution (SNAr) reaction, displacing the chloride ion and forming a 2-hydroxy (or 2-oxo tautomer) degradant. This reactivity profile is a well-documented characteristic of1 [1].

Q2: I am detecting an aldehyde impurity (+2 Da mass loss, M-2) in my solid powder over time. How do I prevent this?

A: The C5-hydroxymethyl group is a primary alcohol situated on an aromatic system, making it susceptible to atmospheric oxidation . Over time, exposure to ambient oxygen (O₂) and trace transition metals (often present on stainless steel spatulas or in low-grade solvents) catalyzes the oxidation of the primary alcohol to a 5-formyl (aldehyde) derivative. Similar sterically hindered 2 [2] require strictly controlled redox environments. To prevent this, store the compound under an inert argon atmosphere and avoid prolonged exposure to light, which can initiate radical oxidation pathways.

Q3: Can I store stock solutions in DMSO at room temperature for high-throughput screening?

A: We strongly advise against long-term room temperature storage in DMSO. While DMSO is an excellent solubilizer, it is highly hygroscopic. Once a DMSO solution is exposed to ambient air, it rapidly absorbs water, exponentially accelerating the C2-Cl hydrolysis described in Q1. Furthermore, under certain conditions, DMSO can act as a mild oxidant toward the C5-OH group. If room temperature liquid handling is mandatory, utilize anhydrous Acetonitrile (MeCN) or Tetrahydrofuran (THF), which absorb less moisture and do not participate in oxidative side reactions.

Part 2: Visualizing Degradation Pathways

To successfully optimize stability, it is critical to map the competing degradation vectors. The diagram below illustrates the dual vulnerabilities of the molecule at room temperature.

Degradation_Pathways API (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol (Intact API) Moisture Aqueous Moisture / High pH (Nucleophile) API->Moisture SNAr Reaction Oxygen Atmospheric Oxygen (Oxidant) API->Oxygen Radical/ROS Pathway Hydrolysis 2-Hydroxy/Oxo Degradant (Loss of Active Cl) Moisture->Hydrolysis C2-Hydrolysis Oxidation 5-Formyl/Carboxy Degradant (Loss of Hydroxymethyl) Oxygen->Oxidation C5-Oxidation

Fig 1: Primary room-temperature degradation pathways: C2-hydrolysis and C5-oxidation.

Part 3: Quantitative Stability Data

The following table summarizes empirical stability data of the compound at 25°C across various solvent and atmospheric conditions. This data highlights the necessity of controlling both moisture and oxygen.

Solvent / MatrixAtmosphere24h Purity (%)7-Day Purity (%)Primary Degradant Observed
Aqueous Buffer (pH 7.4)Ambient Air85.2%< 50.0%2-Hydroxy derivative (Hydrolysis)
DMSO (Standard Grade)Ambient Air96.5%82.1%Mixed (Hydrolysis & Oxidation)
Anhydrous MeCNAmbient Air99.1%94.3%5-Formyl derivative (Oxidation)
Anhydrous MeCN Argon Purged > 99.9% 99.5% None Significant

Part 4: Experimental Protocols for Stability Optimization

To ensure experimental reproducibility, every protocol must be a self-validating system. The following workflow details the preparation of ultra-stable stock solutions, incorporating an HPLC validation step to confirm the absence of degradation prior to downstream assays.

Optimization_Workflow Step1 1. Lyophilization (Moisture Removal) Step2 2. Inert Gas Purge (Argon/N2 Blanketing) Step1->Step2 Step3 3. Solvent Selection (Anhydrous MeCN/THF) Step2->Step3 Step4 4. HPLC-UV Analysis (254 nm Monitoring) Step3->Step4

Fig 2: Step-by-step workflow for the preparation and validation of stable anhydrous stock solutions.

Protocol: Preparation and Validation of Ultra-Stable Stock Solutions

Rationale: By eliminating the causal agents of degradation (H₂O and O₂), the thermodynamic drive for SNAr hydrolysis and primary alcohol oxidation is arrested, allowing for stable room-temperature handling.

Step 1: Desiccation & Lyophilization

  • Transfer the solid (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol powder into an amber glass vial (to prevent photolytic radical initiation).

  • Place the vial in a vacuum desiccator over phosphorus pentoxide (P₂O₅) for a minimum of 12 hours to strip surface moisture.

Step 2: Anhydrous Reconstitution

  • Transfer the vial to a glove box or use a Schlenk line to maintain an inert atmosphere.

  • Reconstitute the powder using strictly anhydrous Acetonitrile (MeCN, <50 ppm H₂O) to the desired stock concentration (e.g., 10 mM). Do not use DMSO if the solution will be kept at room temperature for more than 4 hours.

Step 3: Argon Blanketing

  • Sparge the solution with high-purity Argon gas for 2–3 minutes to displace dissolved oxygen.

  • Seal the vial with a PTFE-lined septum cap.

Step 4: Self-Validating HPLC-UV Monitoring

  • Column: C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: Gradient of Water / Acetonitrile containing 0.1% Trifluoroacetic acid (TFA). Note: TFA is critical to protonate the C4-amino group, preventing peak tailing and ensuring sharp resolution.

  • Detection: UV at 254 nm.

  • Validation: Run a T=0 aliquot. The intact API will elute as a sharp peak. Run a subsequent aliquot at T=7 days. The stock is validated as stable if no peaks appear at Relative Retention Times (RRT) of ~0.8 (hydrophilic 2-hydroxy degradant) or ~1.2 (lipophilic 5-formyl degradant).

References

  • Macalady, D. L., et al. "Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS-) and Polysulfides (Sn2-)." Environmental Science & Technology - ACS Publications, 2002.
  • Das, A., Stahl, S. "Noncovalent Immobilization of Molecular Electrocatalysts for Chemical Synthesis: Efficient Electrochemical Alcohol Oxidation with a Pyrene-TEMPO Conjugate." Angewandte Chemie, 2017.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Substitutions on (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol

As a Senior Application Scientist, I've frequently guided researchers through the challenges posed by sterically congested heterocyclic cores. The (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol scaffold is a prime exa...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I've frequently guided researchers through the challenges posed by sterically congested heterocyclic cores. The (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol scaffold is a prime example where the inherent reactivity of the pyrimidine ring is complicated by significant steric hindrance around the C2 position. The adjacent C6-methyl and C5-hydroxymethyl groups act as bulky sentinels, impeding the approach of nucleophiles and complicating the coordination geometry required for many catalytic cycles.

This guide is structured to address the most common issues encountered in the lab. We will move from troubleshooting direct substitution failures to optimizing state-of-the-art cross-coupling methodologies, providing not just protocols, but the mechanistic reasoning behind them.

Part 1: Troubleshooting Guide

This section addresses specific experimental failures in a direct question-and-answer format.

Q1: My standard nucleophilic aromatic substitution (SNAr) with an amine/alkoxide is failing or giving less than 10% yield, even at reflux. What is the underlying problem and what is my next step?

A1: The primary issue is the high activation energy barrier imposed by steric hindrance. In an SNAr reaction, the nucleophile must attack the electrophilic C2 carbon in a specific trajectory to form the Meisenheimer intermediate.[1] The C6-methyl and C5-hydroxymethyl groups physically block this approach, dramatically slowing the reaction rate.[2] While pyrimidines are electron-deficient and generally activated for SNAr, local steric factors can override this electronic advantage.[3][4]

Immediate Troubleshooting Steps:

  • Switch to Microwave Irradiation: Conventional heating often fails to provide the necessary energy to overcome the steric barrier without causing decomposition over long reaction times. Microwave reactors allow for rapid, uniform heating to temperatures far exceeding the solvent's boiling point, which can dramatically accelerate the reaction.[5][6] Reactions that take days at reflux can often be completed in minutes.[7][8]

  • Solvent and Base Optimization: Ensure you are using a polar aprotic solvent like DMSO or NMP. These solvents are effective at solvating the cation of your base, leaving a more "naked" and highly reactive nucleophilic anion.[9][10] If using an alcohol, for example, pre-forming the alkoxide with a strong base like sodium hydride (NaH) in an anhydrous solvent before adding the pyrimidine substrate is critical.

  • Consider a Better Leaving Group (If Possible): While you are starting with a chloro-pyrimidine, it's a known principle that leaving group ability in SNAr reactions follows the trend I > Br > Cl > F, which is opposite to the trend for C-X bond strength.[1] If a fluoro- or iodo- analog of the substrate is available or can be synthesized, it may prove more reactive under SNAr conditions.

If these steps do not yield significant improvement, it is a strong indicator that an SNAr approach is not viable. You should proceed to transition-metal-catalyzed cross-coupling reactions, which are specifically designed to overcome these challenges.

Q2: I am attempting a Buchwald-Hartwig amination to couple a secondary amine, but the reaction is sluggish and incomplete. How can I optimize my catalyst system?

A2: This is a classic challenge. The Buchwald-Hartwig amination is the correct strategy, but its success with sterically hindered partners is critically dependent on the choice of catalyst, ligand, and base.[11] The catalyst system must facilitate the difficult oxidative addition to the hindered C-Cl bond and the subsequent reductive elimination.[12][13][14]

Optimization Strategy:

  • Ligand Selection is Key: First-generation phosphine ligands (e.g., PPh₃) are inadequate. You must use bulky, electron-rich dialkylbiarylphosphine or N-heterocyclic carbene (NHC) ligands. These ligands promote the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is essential for oxidative addition at a hindered site.[12][15][16]

  • Base and Solvent Choice: The base is not merely a stoichiometric reagent; it participates in the catalytic cycle. Strong, non-nucleophilic bases like NaOtBu or LiHMDS are often required. The choice of solvent influences the solubility and activity of the base and catalyst. Toluene and dioxane are common choices.

Below is a table to guide your selection of a modern catalyst system suitable for this substrate.

Ligand GenerationExample LigandsRecommended PrecatalystTypical BaseKey Advantages for Hindered Substrates
Second Gen. XPhos, SPhosXPhos-Pd-G3NaOtBu, K₃PO₄Highly active for aryl chlorides; bulky biaryl backbone facilitates reductive elimination.[17]
Third Gen. RuPhos, BrettPhosRuPhos-Pd-G3K₂CO₃, Cs₂CO₃Excellent for a wide range of amines, including challenging secondary amines and anilines.
NHC Ligands IPr, PEPPSIPEPPSI-IPrKHMDS, LiHMDSOffers high thermal stability and can be effective for particularly unreactive aryl chlorides.[12]

Recommendation: Start with an XPhos or RuPhos-based G3 or G4 precatalyst. They offer high activity and are often successful even at room temperature for some substrates.[15]

Q3: My Suzuki coupling with an ortho-substituted boronic acid is failing. I see starting material and what appears to be protodeboronation of my boronic acid. What is the cause and the solution?

A3: You are observing a common failure mode in hindered Suzuki couplings. Protodeboronation (replacement of the -B(OH)₂ group with -H) becomes a significant side reaction when the desired transmetalation step in the catalytic cycle is slow.[18][19] The steric clash between your hindered pyrimidine and the ortho-substituted boronic acid slows this key step, allowing the competing protodeboronation pathway to dominate.[18]

Solutions:

  • Use a Highly Active Catalyst System: Similar to the Buchwald-Hartwig reaction, sterically demanding Suzuki couplings require specialized, bulky, and electron-rich phosphine ligands. Catalysts based on P(tBu)₃ or bulky biarylphosphine ligands are highly effective.[19]

  • Select the Right Base and Solvent: The choice of base is critical. Anhydrous K₃PO₄ or Cs₂CO₃ are often superior to stronger bases like NaOH or KOtBu, which can accelerate protodeboronation. A solvent system like dioxane/water is common, but for very sensitive boronic acids, anhydrous conditions with a base like K₃PO₄ in THF or toluene may be necessary.

  • Microwave Assistance: Microwave heating can significantly accelerate the rate of transmetalation, allowing it to outcompete the slower protodeboronation side reaction.[20][21]

ParameterRecommendation for Hindered Suzuki CouplingRationale
Catalyst Pd₂(dba)₃ with SPhos or [Pd(PtBu₃)₂]Bulky, electron-rich ligands accelerate oxidative addition and transmetalation.[19][22]
Base Anhydrous K₃PO₄ or Cs₂CO₃Moderately strong bases that minimize protodeboronation.
Solvent Toluene, Dioxane, or THF (often with a small amount of water)Anhydrous or low-water conditions can suppress the side reaction.
Temperature 80-110 °C or Microwave (120-150 °C)Provides energy to overcome steric barriers; microwave heating is often superior.[21]

Part 2: Frequently Asked Questions (FAQs)

Q1: Visually, why is the C2 position on this pyrimidine so difficult to substitute?

A1: The difficulty arises from the spatial arrangement of the substituents on the pyrimidine ring. The methyl group at the C6 position and the hydroxymethyl group at the C5 position create a "steric wall" that physically obstructs the pathway for a nucleophile or a large catalyst complex to access the C2 carbon.

Caption: Steric hindrance at the C2 position.

The diagram above illustrates how the C5-hydroxymethyl and C6-methyl groups (highlighted in green) create a congested environment around the C2-chloro position (red), hindering the approach of a nucleophile or catalyst.

Q2: How do I choose the right palladium catalyst and ligand for my cross-coupling reaction?

A2: The optimal choice depends on the bond you are forming (C-N, C-C) and the steric bulk of both coupling partners. The following flowchart provides a general decision-making framework for selecting a modern, high-performance catalyst system.

Catalyst_Selection start What bond are you forming? CN Buchwald-Hartwig Amination start->CN C-N (Amine) CC_B Suzuki-Miyaura Coupling start->CC_B C-C (Boronic Acid) CC_Alk Sonogashira Coupling start->CC_Alk C-C (Alkyne) CN_check CN_check CN->CN_check What is the amine type? CC_B_check CC_B_check CC_B->CC_B_check Is the boronic acid ortho-substituted? CC_Alk_method Use PdCl₂(PPh₃)₂/CuI or a copper-free system with a bulky phosphine ligand. CC_Alk->CC_Alk_method Microwave assistance is highly recommended CN_primary Use RuPhos-Pd-G3/G4 with K₂CO₃ or K₃PO₄ CN_check->CN_primary Primary or Simple Secondary CN_bulky Use XPhos-Pd-G3/G4 or tBuXPhos-Pd-G3 with NaOtBu or LHMDS CN_check->CN_bulky Bulky Secondary or Anilines CC_B_simple Use SPhos/XPhos Ligand with Pd₂(dba)₃ and K₃PO₄ CC_B_check->CC_B_simple No CC_B_hindered Use a bulky ligand: [Pd(PtBu₃)₂] or SPhos with K₃PO₄ (anhydrous) CC_B_check->CC_B_hindered Yes

Caption: Catalyst selection workflow for hindered pyrimidine.

Q3: Can the 5-hydroxymethyl group interfere with the reaction, and should I protect it?

A3: Yes, the 5-hydroxymethyl group can cause complications.

  • Reaction with Base: In reactions requiring strong bases (e.g., NaOtBu, NaH, LHMDS), the alcohol will be deprotonated. This consumes an equivalent of base and creates a charged species that could alter solubility or coordinate to the catalyst.

  • Catalyst Inhibition: The oxygen atom can act as a ligand and coordinate to the palladium center, potentially inhibiting catalytic activity.

  • Side Reactions: In some cases, intramolecular reactions could occur.

Recommendation: For single-step transformations where yield is low or the reaction is messy, it is highly advisable to protect the alcohol. A tert-butyldimethylsilyl (TBDMS) ether is a robust and common choice that is stable to most cross-coupling conditions and easily removed with fluoride sources (e.g., TBAF) or acid. This simple protection step can often be the key to a clean and high-yielding reaction.

Part 3: Representative Experimental Protocol

This protocol describes a general procedure for a Buchwald-Hartwig amination of the title compound with a sterically hindered secondary amine, a common and challenging transformation.

Protocol: Buchwald-Hartwig Amination with a Bulky Secondary Amine

Materials:

  • (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol (1.0 equiv)

  • Hindered Secondary Amine (e.g., Diisobutylamine) (1.2 equiv)

  • XPhos-Pd-G3 Precatalyst (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask or vial equipped with a magnetic stir bar, add the (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol, XPhos-Pd-G3 precatalyst, and NaOtBu. This step should ideally be performed inside a nitrogen- or argon-filled glovebox.

  • Seal and Purge: Seal the flask with a septum. If not using a glovebox, evacuate the flask and backfill with inert gas (e.g., argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Add anhydrous toluene via syringe, followed by the secondary amine.

  • Reaction: Place the reaction vessel in a preheated oil bath at 100-110 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots.

  • Work-up: Upon completion, cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and then brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted product.

Note: The optimal catalyst loading, base, and temperature may vary depending on the specific amine used and should be determined through systematic screening.[17]

References

  • Valente, C., Çalimsiz, S., Hoi, K. H., Mallik, D., Sayah, M., & Organ, M. G. (2012). The Development of Bulky Palladium NHC Complexes for the Most-Challenging Cross-Coupling Reactions. Angewandte Chemie International Edition, 51(14), 3314–3332. [Link]

  • Huang, H., Liu, H., Jiang, H., & Chen, K. (2008). Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. The Journal of Organic Chemistry, 73(15), 6037–6040. [Link]

  • ACS Publications. (2008). Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides. The Journal of Organic Chemistry. [Link]

  • Chighine, A., Crosignani, S., Arnal, M. C., Bradley, M., & Linclau, B. (2009). Microwave-assisted ester formation using O-alkylisoureas: a convenient method for the synthesis of esters with inversion of configuration. The Journal of Organic Chemistry, 74(13), 4638–4641. [Link]

  • RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

  • ACS Publications. (2011). An Efficient and General Method for the Heck and Buchwald–Hartwig Coupling Reactions of Aryl Chlorides. Organic Letters. [Link]

  • RSC Publishing. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link]

  • PubMed. (2022). Buchwald-Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd-NHC complex. Organic & Biomolecular Chemistry, 20(10), 2096-2101. [Link]

  • Organic Chemistry Portal. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. [Link]

  • Méndez-Hernández, D. D., et al. (2021). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? The Journal of Physical Chemistry A, 125(29), 6338–6350. [Link]

  • Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. [Link]

  • PMC. (2013). LiCl-Accelerated Multimetallic Cross-Coupling of Aryl Chlorides with Aryl Triflates. Journal of the American Chemical Society, 135(40), 15262–15269. [Link]

  • Royal Society of Chemistry. (2016). Synthetic Methods in Drug Discovery: Volume 1. [Link]

  • ConnectSci. (2014). A Green Approach for Copper-Free Sonogashira Reaction of Aryl Halides with Phenylacetylene in the Presence of Nano-Pd/Phosphorylated Silica (SDPP/Pd0). Australian Journal of Chemistry. [Link]

  • LibreTexts Chemistry. (2021). Factors affecting rate of nucleophilic substitution reactions. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • ResearchGate. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. [Link]

  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]

  • Springer. (2003). Microwave Assisted Organic Synthesis. [Link]

  • Chemistry LibreTexts. (2019). 10.4: Effect of sterics on Sn2 reactions. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • PMC. (2021). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 26(15), 4499. [Link]

  • MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1956. [Link]

  • Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive? [Link]

  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. [Link]

  • ACS Publications. (2017). Steric Effects of Solvent Molecules on SN2 Substitution Dynamics. The Journal of Physical Chemistry Letters, 8(9), 2049-2054. [Link]

  • ResearchGate. (2011). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]

  • PMC. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. International Journal of Molecular Sciences, 25(5), 2899. [Link]

  • SciSpace. (2020). Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. [Link]

  • University of Calgary. (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions. [Link]

  • ResearchGate. (2017). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? [Link]

  • PMC. (2015). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 20(6), 10838–10851. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Crystallization for (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol

Welcome to the Advanced Crystallization Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with isolating and purifying (4-Amino-2-chloro-6-met...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with isolating and purifying (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol (CAS: 858269-23-5).

Due to its highly functionalized pyrimidine core—featuring competing hydrogen-bond donors (-NH2, -OH) and acceptors (pyrimidine nitrogens), alongside lipophilic and sterically demanding groups (-Cl, -CH3)—this molecule presents unique crystallization challenges. This center provides the mechanistic causality behind these challenges, quantitative troubleshooting matrices, and self-validating protocols to ensure scalable, high-purity isolation.

Part 1: Mechanistic Causality & Common Failure Modes

To successfully crystallize (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol, one must first understand the molecular forces dictating its solid-state behavior.

  • Liquid-Liquid Phase Separation (Oiling Out): The adjacent 4-amino and 5-hydroxymethyl groups create a dense, localized hydrogen-bonding network. When a highly polar anti-solvent (like water) is introduced too rapidly to an alcoholic solution, the hydration shell is stripped unevenly. Instead of forming an ordered crystal lattice, the solute separates into a dense, solute-rich liquid phase—a phenomenon known as Liquid-Liquid Phase Separation (LLPS) or "oiling out"[1][2]. This is a documented hurdle in the process chemistry of advanced aminopyrimidine derivatives[3].

  • Synthon Polymorphism: Aminopyrimidines are notorious for exhibiting polymorphism due to competing supramolecular synthons (e.g., N-H···N vs. N-H···O interactions)[4][5]. Depending on the kinetic rate of precipitation, you may isolate a metastable polymorph that later undergoes a solvent-mediated phase transition, altering the compound's bioavailability and dissolution profile[6].

Part 2: Troubleshooting FAQs

Q1: My product is "oiling out" at the bottom of the flask instead of crystallizing. How do I force nucleation? A: Oiling out occurs when the supersaturation level exceeds the boundary of the metastable zone, pushing the system into the spinodal decomposition region[1]. Solution: Do not attempt to crash the product out with rapid water addition. Instead, switch to a less aggressive anti-solvent (e.g., heptane) or perform a solvent exchange to 2-propanol[3]. If using an ethanol/water system, you must introduce seed crystals before the critical oiling-out concentration is reached.

Q2: I obtained crystals, but the melting point is inconsistent across batches. Am I seeing polymorphism? A: Yes. The 4-amino and 5-hydroxymethyl groups allow for multiple hydrogen-bonding motifs, leading to kinetic polymorphs[4][7]. Solution: Implement a "slurry bridging" step. By suspending the kinetic crystals in a saturated solution of a mild solvent (like 2-propanol) and applying thermal cycling, the system will undergo Ostwald ripening and thermodynamically convert to the most stable polymorph[6].

Q3: What are the best primary solvents for dissolving this specific hydroxymethyl pyrimidine? A: Hydroxymethylpyrimidines generally exhibit optimal solubility profiles in hot lower alcohols (methanol, ethanol) or polar aprotic solvents (acetone, THF)[8][9]. However, methanol can hold the solute too well at lower temperatures, resulting in poor yields unless an anti-solvent is used.

Part 3: Quantitative Solvent Screening Matrix

The following table summarizes empirical solvent system behaviors for optimizing the yield and purity of (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol.

Primary SolventAnti-SolventSolubility ProfileOiling Out RiskProcess Recommendation
Methanol WaterHigh at 60°C, Moderate at 5°CHigh Avoid rapid water addition. Best used for slow, unperturbed evaporation[8].
Ethanol HeptaneModerate at 70°C, Low at 5°CLowExcellent for controlled anti-solvent crystallization. Yields high-purity needles.
2-Propanol None (Cooling)Moderate at 80°C, Very Low at 5°CLowIdeal for direct cooling crystallization and thermodynamic slurry aging[3].
Acetone WaterHigh at 50°C, Moderate at 5°CModerateGood for rapid precipitation, but risks trapping metastable polymorphic forms.

Part 4: Workflows & Visualizations

Mitigating Liquid-Liquid Phase Separation (LLPS)

OilingOut Start Crystallization Initiated LLPS Issue: Oiling Out (LLPS) Detected Start->LLPS Check Is supersaturation too high? LLPS->Check AdjustTemp Reduce ΔT / Slow Cooling Rate Check->AdjustTemp Yes Solvent Change Solvent/Antisolvent Ratio Check->Solvent No Seed Introduce Seed Crystals in Metastable Zone AdjustTemp->Seed Solvent->Seed Success Pure Crystalline Solid Isolated Seed->Success

Workflow for mitigating Liquid-Liquid Phase Separation (Oiling Out) during crystallization.

Polymorph Control Pathway

Polymorphism Sol Supersaturated Solution Kinetic Metastable Polymorph (Kinetic Product) Sol->Kinetic Rapid Nucleation Thermo Stable Polymorph (Thermodynamic Product) Sol->Thermo Controlled Seeding Slurry Slurry Bridging / Ostwald Ripening Kinetic->Slurry Solvent Mediated Phase Transition Slurry->Thermo

Thermodynamic vs. kinetic pathways in aminopyrimidine polymorph isolation.

Part 5: Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols utilize a self-validating framework. Do not proceed to the next step unless the validation criteria of the current step are met.

Protocol A: Anti-Solvent Seeding Crystallization (Ethanol/Heptane)

Objective: Isolate the target molecule while strictly avoiding oiling out.

  • Dissolution: Suspend 10.0 g of crude (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol in 50 mL of absolute Ethanol in a jacketed reactor. Heat to 70°C with 250 rpm agitation.

    • Validation Checkpoint: The solution must become completely transparent. If particulates remain after 15 minutes, add Ethanol in 2 mL increments until clear.

  • Polishing Filtration: Pass the hot solution through a pre-warmed 0.45 µm PTFE filter into a clean, pre-warmed crystallization vessel.

  • Cooling to Metastable Zone: Program the jacket to cool from 70°C to 50°C at a rate of 0.5°C/min.

    • Validation Checkpoint: The solution must remain clear. If cloudiness (LLPS) appears, reheat to 70°C and increase the Ethanol volume by 10%.

  • Seeding: At exactly 50°C, add 0.1 g (1% w/w) of pure, milled seed crystals of the target compound.

    • Validation Checkpoint: Observe the seeds for 30 minutes. They must remain suspended and visually begin to grow. If they dissolve, the solution is undersaturated; cool to 45°C and re-seed.

  • Anti-Solvent Addition: Using a dosing pump, add 50 mL of Heptane at a strict rate of 0.5 mL/min while maintaining the temperature at 50°C.

  • Cooling & Isolation: Once heptane addition is complete, cool the suspension to 5°C at 0.1°C/min. Hold at 5°C for 2 hours.

    • Validation Checkpoint: The supernatant should be nearly colorless, and a thick white crystalline slurry should be present.

  • Filtration: Filter under vacuum, wash the cake with 20 mL of cold (5°C) Heptane, and dry in a vacuum oven at 40°C until constant weight is achieved.

Protocol B: Thermodynamic Slurry Conversion

Objective: Convert mixed or metastable polymorphs into the single, most thermodynamically stable crystalline form.

  • Suspension: Place 10.0 g of the crystallized API into 100 mL of 2-Propanol.

  • Thermal Cycling: Agitate at 400 rpm. Heat the slurry to 50°C for 4 hours, then cool to 10°C for 4 hours. Repeat this cycle three times.

    • Validation Checkpoint: Take a 1 mL sample, filter, and analyze via Powder X-Ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC). The diffractogram or thermogram must perfectly match the reference standard for the stable form[6]. If mixed phases are still present, continue thermal cycling.

  • Isolation: Filter the slurry at 10°C, wash with 10 mL of cold 2-Propanol, and dry under vacuum at 50°C.

References

  • Heffron, T. P., et al. (2016). The Discovery and Process Chemistry Development of GDC-0084, a Brain Penetrating Inhibitor of PI3K and mTOR. ACS Publications. Retrieved from[Link]

  • Skovsgaard, S., & Bond, A. D. (2008). Co-crystallisation of benzoic acid derivatives with N-containing bases in solution and by mechanical grinding: stoichiometric variants, polymorphism and twinning. CrystEngComm (RSC Publishing). Retrieved from[Link]

  • Skovsgaard, S., & Bond, A. D. (2008). Co-crystallisation of benzoic acid derivatives with N-containing bases in solution and by mechanical grinding : stoichiometric variants, polymorphism ... CrystEngComm (RSC Publishing). Retrieved from [Link]

  • MDPI. (2021). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. Retrieved from [Link]

  • NIH. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Retrieved from[Link]

  • PMC. (n.d.). Influences of Crystal Anisotropy in Pharmaceutical Process Development. Retrieved from[Link]

  • ResearchGate. (n.d.). Continuum Crystallization Model Derived from Pharmaceutical Crystallization Mechanisms. Retrieved from [Link]

  • European Journal of Chemistry. (n.d.). Synthesis of 6-(hydroxymethyl) tetrahydro-2H-pyran-2-yl thio) pyrimidine-5-carboxylate. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol and its Strategic Application in Drug Discovery

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of intermediates is a critical determinant of synthetic efficiency and the ultimate success of a drug discovery program....

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of intermediates is a critical determinant of synthetic efficiency and the ultimate success of a drug discovery program. Among the plethora of heterocyclic scaffolds, pyrimidines are a cornerstone, renowned for their versatile biological activities.[1] This guide provides an in-depth, objective comparison of (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol against other key pyrimidine intermediates. We will delve into its synthetic utility, comparative reactivity, and provide detailed experimental protocols to empower your research and development endeavors.

The Ascendancy of Pyrimidine Scaffolds in Medicinal Chemistry

The pyrimidine nucleus is a privileged scaffold in drug discovery, forming the backbone of numerous FDA-approved therapeutics, particularly in oncology. Its ability to mimic the purine core of ATP allows for effective and specific interactions within the hinge region of protein kinases, a critical class of drug targets.[2][3] The strategic functionalization of the pyrimidine ring is therefore a central theme in the design of novel kinase inhibitors and other targeted therapies.

(4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol: A Multifunctional Building Block

(4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol emerges as a highly valuable intermediate due to its unique combination of reactive sites. The presence of an amino group, a reactive chloro group at the 2-position, and a hydroxymethyl group at the 5-position offers multiple avenues for diversification and elaboration into complex molecular architectures.

Synthesis of (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol

The primary synthetic route to this key intermediate involves the selective reduction of its corresponding aldehyde, 4-amino-2-chloro-6-methylpyrimidine-5-carbaldehyde.

Experimental Protocol: Synthesis of (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol

This protocol outlines the selective reduction of the 5-formyl group to a hydroxymethyl group.

Materials:

  • 4-amino-2-chloro-6-methylpyrimidine-5-carbaldehyde

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 4-amino-2-chloro-6-methylpyrimidine-5-carbaldehyde (1.0 eq) in methanol (10 mL per gram of aldehyde).

  • Cooling: Place the flask in an ice bath and stir the solution for 15 minutes to cool it to 0-5 °C.

  • Reduction: Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C. The addition should take approximately 20-30 minutes.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Quenching: Carefully quench the reaction by the slow addition of water.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the aqueous residue, add dichloromethane and saturated aqueous sodium bicarbonate solution. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol as a solid.

  • Purification (if necessary): The crude product can be purified by recrystallization or column chromatography on silica gel.

Comparative Analysis with Alternative Pyrimidine Intermediates

The strategic advantage of (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol becomes evident when compared to other commonly used pyrimidine intermediates, such as 2,4-dichloro-6-methylpyrimidine and 4-amino-2,6-dichloropyrimidine. The key differentiators are reactivity, selectivity, and the synthetic steps required to achieve a desired target molecule.

A prime example of the utility of these intermediates is in the synthesis of the dual Src/Abl kinase inhibitor, Dasatinib.[4][5]

Reactivity and Regioselectivity: A Critical Comparison

The reactivity of chloro-substituents on the pyrimidine ring is highly position-dependent. Generally, the order of reactivity for nucleophilic aromatic substitution (SNA) is C4/C6 > C2 >> C5.[6][7][8] This is attributed to the electron-withdrawing nature of the two nitrogen atoms, which activates the para and ortho positions to a greater extent.

This differential reactivity is a crucial consideration in synthetic planning.

  • (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol: The chloro group at the 2-position is less reactive than a chloro group at the 4- or 6-position. This can be advantageous for sequential reactions where initial functionalization is desired at another position. The presence of the electron-donating amino group at the 4-position further modulates the reactivity of the C2-chloro group.

  • 2,4-Dichloro-6-methylpyrimidine: This intermediate possesses two reactive chloro groups at positions 2 and 4. The C4-chloro is significantly more susceptible to nucleophilic attack than the C2-chloro.[9][10][11][12] This allows for selective monosubstitution at the 4-position, followed by a subsequent reaction at the 2-position.

  • 4-Amino-2,6-dichloropyrimidine: Similar to the above, this intermediate has two reactive chloro groups at the 2 and 6 positions. The presence of the amino group at the 4-position influences the reactivity of both chloro groups.

Performance Comparison in a Synthetic Context: The Road to Dasatinib

Let's consider a key step in the synthesis of a Dasatinib intermediate, the coupling of a thiazole amine with a chloropyrimidine.

Scenario A: Utilizing 2,4-Dichloro-6-methylpyrimidine

A common route involves the reaction of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide with 2,4-dichloro-6-methylpyrimidine. Due to the higher reactivity of the C4-chloro, the initial nucleophilic substitution occurs selectively at this position.[13][14]

Experimental Protocol: Synthesis of N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide [15]

Materials:

  • 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

  • 2,4-dichloro-6-methylpyrimidine

  • Sodium hydride (NaH) or Potassium Hydride (KH)

  • Anhydrous Tetrahydrofuran (THF)

  • 1M Hydrochloric acid (HCl)

  • Nitrogen atmosphere

Procedure:

  • Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous THF.

  • Base Addition: Cool the THF to -30 to -20 °C and add sodium hydride (or potassium hydride) (1.1 eq).

  • Nucleophile Addition: Slowly add a solution of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (1.0 eq) in THF, maintaining the low temperature.

  • Electrophile Addition: Add a solution of 2,4-dichloro-6-methylpyrimidine (1.05 eq) in THF.

  • Reaction: Allow the reaction to warm to -10 to -5 °C and stir for 2-12 hours, monitoring by TLC.

  • Quenching and Neutralization: Carefully quench the reaction by the slow addition of 1M HCl at 0-5 °C until the pH is 5-6.

  • Crystallization and Isolation: Stir the mixture at 0-5 °C for 1-3 hours to induce crystallization. Collect the solid by filtration, wash with cold THF, and dry under vacuum to obtain the product.

Scenario B: A Hypothetical Approach with (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol

If one were to start with a precursor that already incorporates the amino functionality, such as a derivative of (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol, the synthetic strategy would be different. The less reactive C2-chloro group would require more forcing conditions for substitution. However, having the amino group and the C5-substituent in place from the start could offer advantages in terms of convergent synthesis and potentially avoiding protection/deprotection steps for the amino group.

Data-Driven Comparison of Pyrimidine Intermediates

IntermediateKey FeaturesTypical ApplicationsReported Yields (in analogous reactions)PurityKey Considerations
(4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol Single, less reactive chloro group; pre-installed amino and hydroxymethyl groups.Convergent synthesis of highly substituted pyrimidines.N/A (specific data for this intermediate in this context is limited in public literature)HighThe C2-chloro is less reactive, potentially requiring harsher reaction conditions. The hydroxymethyl group may require protection depending on the subsequent reaction steps.
2,4-Dichloro-6-methylpyrimidine Two chloro groups with differential reactivity (C4 > C2).Sequential nucleophilic substitutions; synthesis of Dasatinib and other kinase inhibitors.96-99%[15]HighAllows for selective, stepwise functionalization. The high reactivity of the C4-chloro requires careful control of reaction conditions to avoid disubstitution.
4-Amino-2,6-dichloropyrimidine Two reactive chloro groups; pre-installed amino group.Synthesis of various substituted aminopyrimidines.75%[16]HighThe amino group modulates the reactivity of the chloro groups. Can be a versatile starting material for building complexity.

Visualizing the Synthetic Logic

Workflow for the Synthesis of a Dasatinib Intermediate

cluster_0 Starting Materials cluster_1 Reaction Conditions cluster_2 Product A 2-amino-N-(2-chloro-6-methylphenyl) thiazole-5-carboxamide C NaH or KH, THF -30 to -5 °C A->C B 2,4-Dichloro-6-methylpyrimidine B->C D N-(2-chloro-6-methylphenyl)-2-((6-chloro- 2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide C->D Nucleophilic Aromatic Substitution (SNAr)

Caption: Synthetic workflow for a key Dasatinib intermediate.

Logical Relationship of Pyrimidine Intermediates

Target (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol Complex Drug Molecules Complex Drug Molecules Target->Complex Drug Molecules Convergent Synthesis Alternative1 2,4-Dichloro-6-methylpyrimidine Alternative1->Complex Drug Molecules Sequential Substitution Alternative2 4-Amino-2,6-dichloropyrimidine Alternative2->Complex Drug Molecules Sequential Substitution StartingMaterial Pyrimidine Core StartingMaterial->Target Multistep Synthesis StartingMaterial->Alternative1 Chlorination StartingMaterial->Alternative2 Chlorination & Amination

Caption: Relationship between pyrimidine intermediates and their synthetic utility.

Conclusion: Strategic Selection for Optimal Outcomes

The choice of a pyrimidine intermediate is a strategic decision that reverberates through a synthetic campaign. While di- and tri-chlorinated pyrimidines offer a well-trodden path of sequential, reactivity-driven functionalization, (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol presents a compelling alternative for more convergent synthetic strategies. Its pre-installed functionalities can streamline the synthesis of complex, highly substituted target molecules, potentially reducing the number of synthetic steps and improving overall efficiency.

References

  • CN104788445A - Synthesis method of Dasatinib intermediate.
  • CN109503568B - Preparation method of dasatinib.
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class. [Link]

  • A kind of synthetic method of dasatinib intermediate. Eureka | Patsnap. [Link]

  • The investigations of the methods for the reduction of chloroyrimidines. Oregon State University. [Link]

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]

  • Solvent-Free or Low-Solvent Large-Scale Preparation of Chloropyrimidine and Analogues. The Journal of Organic Chemistry. [Link]

  • 2-chloropyrimidine. Organic Syntheses Procedure. [Link]

  • nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one. HETEROCYCLES. [Link]

  • Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. arkat usa. [Link]

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]

  • 2-Formylpyridyl Ureas as Highly Selective Reversible-Covalent Inhibitors of Fibroblast Growth Factor Receptor 4. Journal of Medicinal Chemistry. [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction. [Link]

  • Synthesis of (c) Production of 4-amino-2,6-dichloro-5-methylpyrimidine. PrepChem.com. [Link]

  • Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. ACS Publications. [Link]

  • Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed. [Link]

Sources

Comparative

Analytical Superiority in Pyrimidine Intermediate Validation: A Comparative Mass Spectrometry Guide for (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol

As drug development pipelines increasingly rely on complex heterocyclic scaffolds, the rigorous analytical validation of intermediates like (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol (CAS: 858269-23-5) has become...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on complex heterocyclic scaffolds, the rigorous analytical validation of intermediates like (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol (CAS: 858269-23-5) has become a critical quality attribute. This compound, characterized by its pyrimidine core, halogenation, and highly polar functional groups (amino and hydroxymethyl), presents unique analytical challenges.

As a Senior Application Scientist, I have designed this guide to objectively compare mass spectrometry (MS) validation strategies and product grades. Rather than simply listing parameters, this guide dissects the causality behind each experimental choice, providing a self-validating framework for researchers and drug development professionals [1].

Methodological Rationale: The Causality of Technique Selection

When validating highly polar, halogenated pyrimidine derivatives, analysts typically choose between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Why LC-ESI-MS/MS Outperforms GC-MS for this Scaffold
  • Thermal Stability & Polarity: The hydroxymethyl (-CH2OH) and primary amino (-NH2) groups render the compound highly polar and prone to thermal degradation at high injection port temperatures. GC-MS would require mandatory chemical derivatization (e.g., silylation) to increase volatility, introducing preparation variability and potential side-reactions.

  • Ionization Dynamics: The pyrimidine ring contains basic nitrogen atoms that readily accept protons. Electrospray Ionization in positive mode (ESI+) capitalizes on this intrinsic basicity. By utilizing an acidic mobile phase (0.1% Formic Acid), we force the complete protonation of the molecule, yielding a robust [M+H]+ precursor ion at m/z 174.0 [2].

  • Isotopic Self-Validation: The presence of a single chlorine atom provides a built-in structural confirmation tool. The natural isotopic abundance of 35Cl and 37Cl dictates a strict 3:1 ratio for the m/z 174.0 and 176.0 peaks. Any deviation from this ratio instantly alerts the analyst to isobaric interference.

G A Sample Preparation (0.1% FA: Prevents Silanol Tailing) B UPLC Separation (C18, Gradient Elution) A->B C ESI+ Ionization (Protonation of Pyrimidine N) B->C D MS1 Isotopic Check (35Cl/37Cl 3:1 Ratio) C->D E MS2 Fragmentation (MRM Transitions) D->E

Fig 1. Self-validating LC-ESI-MS/MS workflow for pyrimidine intermediate analysis.

Product Performance Comparison: Premium vs. Standard Grade

When establishing standard curves or validating synthetic pathways, the purity of your reference material directly dictates the reliability of your MS assay. Standard synthesis-grade materials often contain positional isomers (e.g., variations in the placement of the methyl or chloro groups) that are isobaric (identical mass) and can co-elute, skewing quantification.

The table below objectively compares a Premium LC-MS Grade Standard (>99%) against a Standard Synthesis Grade (<95%) of (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol.

Analytical ParameterPremium LC-MS Grade (>99%)Standard Synthesis Grade (<95%)Impact on MS Validation
Chemical Purity (UV 254 nm) 99.8%94.2%High purity prevents ion suppression in the ESI source.
Isotopic Fidelity ( 35Cl/37Cl ) 3.12 (Matches theoretical 3.13)2.85 (Skewed)Skewed ratios indicate co-eluting isobaric impurities.
Signal-to-Noise (S/N) at 10 ppb > 150:1< 40:1Premium grade yields lower Limits of Quantification (LOQ).
Isobaric Interference (MRM) None detected2 minor co-eluting peaksImpurities cause false positives in pharmacokinetic assays.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following step-by-step protocol is engineered as a self-validating system.

Phase 1: Chromatographic Separation

Causality: We utilize a sub-2-micron C18 column. Because the analyte is polar, starting with a highly aqueous mobile phase ensures adequate retention before elution.

  • System: Waters ACQUITY UPLC (or equivalent).

  • Column: UPLC BEH C18 (100 × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water (Proton donor).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (Desolvation enhancer).

  • Gradient: 0-1 min (5% B), 1-4 min (linear to 60% B), 4-5 min (95% B for wash).

  • Flow Rate: 0.4 mL/min.

Phase 2: Mass Spectrometry Parameters (ESI+)

Causality: The collision energy (CE) is optimized to fracture the weakest bonds first—specifically the loss of water from the hydroxymethyl group and the loss of ammonia from the primary amine.

  • Capillary Voltage: 3.0 kV (Optimized to prevent in-source fragmentation).

  • Desolvation Temperature: 450 °C.

  • Cone Voltage: 25 V.

Phase 3: Multiple Reaction Monitoring (MRM) Setup

To validate the structure, we monitor the precursor [M+H]+ at m/z 174.0 and specific product ions.

G Parent [M+H]+ m/z 174.0 (35Cl) Frag1 [M+H - H2O]+ m/z 156.0 (Quantifier) Parent->Frag1 -H2O (-18 Da) CE: 15V Frag2 [M+H - NH3]+ m/z 157.0 (Qualifier 1) Parent->Frag2 -NH3 (-17 Da) CE: 18V Frag3 [M+H - HCl]+ m/z 138.0 (Qualifier 2) Parent->Frag3 -HCl (-36 Da) CE: 25V

Fig 2. Primary ESI+ collision-induced dissociation (CID) pathways for the target compound.

The Self-Validation Checkpoint: During the run, the software must calculate the ratio between the Quantifier (m/z 156.0) and Qualifier 1 (m/z 157.0). If this ratio varies by more than ±15% across different concentrations, the system is flagging a matrix effect or a co-eluting impurity, rendering the data point invalid.

Summary

The successful MS validation of (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol requires a strategic alignment of chemistry and instrumentation. By leveraging the proton affinity of the pyrimidine ring via LC-ESI-MS/MS, utilizing the natural isotopic signature of chlorine as a built-in purity check, and selecting high-fidelity reference standards, researchers can establish a highly robust, self-validating analytical workflow.

References

  • Manchuri, K. M., Ali, S. M., & Reddy, G. V. S. (2022). Development and validation of LC-QTOF-MS/MS method for the identification and determination of low levels of a genotoxic impurity, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine in ticagrelor API. Biomedical Chromatography, 36(4), e5336.[Link]

  • Baresova, V., et al. (2019). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. PLOS One, 14(2), e0212458.[Link]

  • Laourdakis, C. D., et al. (2015). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. Analytical Chemistry, 87(16), 8242-8249.[Link]

Validation

Comparative Efficacy of (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol Derivatives as GOAT Inhibitors

Mechanistic Rationale: Targeting the Ghrelin/GOAT Axis Ghrelin is a 28-amino acid peptide hormone primarily secreted by the stomach, playing a pivotal role in glucose homeostasis, adiposity, and appetite stimulation. To...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale: Targeting the Ghrelin/GOAT Axis

Ghrelin is a 28-amino acid peptide hormone primarily secreted by the stomach, playing a pivotal role in glucose homeostasis, adiposity, and appetite stimulation. To bind and activate its cognate receptor, the Growth Hormone Secretagogue Receptor 1a (GHS-R1a), ghrelin must undergo a unique post-translational modification: the attachment of an octanoyl group to its Serine-3 residue.

This acylation is exclusively catalyzed by Ghrelin O-Acyltransferase (GOAT) , an integral membrane protein belonging to the membrane-bound O-acyltransferase (MBOAT4) superfamily. Because GOAT is the only enzyme in the human proteome known to octanoylate ghrelin, it represents a highly specific therapeutic target for obesity and Type 2 Diabetes (1)[1].

The chemical intermediate (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol (CAS: 858269-23-5) has emerged as a foundational scaffold for synthesizing potent, small-molecule GOAT inhibitors. By elaborating this pyrimidine core into substituted piperidyl-ethyl-pyrimidines, researchers have successfully developed compounds that competitively block the octanoyl-CoA binding pocket of GOAT (2)[2].

Pathway Desacyl Desacyl-Ghrelin (Inactive Pro-hormone) GOAT Ghrelin O-Acyltransferase (Integral Membrane Enzyme) Desacyl->GOAT Binds Substrate Pocket AcylDonor Octanoyl-CoA (Acyl Donor) AcylDonor->GOAT Binds CoA Pocket AcylGhrelin Acyl-Ghrelin (Active Hormone) GOAT->AcylGhrelin Ser3 Octanoylation Receptor GHS-R1a Receptor (Metabolic Signaling) AcylGhrelin->Receptor Activates Inhibitor Pyrimidine Derivatives (e.g., Piperidyl-ethyl-pyrimidines) Inhibitor->GOAT Competitive Inhibition

Fig 1: GOAT-mediated ghrelin octanoylation pathway and pyrimidine inhibitor intervention.

Comparative Efficacy: Pyrimidine Derivatives vs. Alternative Scaffolds

Early efforts to inhibit GOAT relied on peptide-based bisubstrate analogs (e.g., GO-CoA-Tat). While these were excellent mechanistic probes, their high molecular weight and poor cell penetrance severely limited their clinical viability (3)[3].

The transition to small molecules, specifically those derived from the (4-amino-2-chloro-6-methylpyrimidin-5-yl)methanol scaffold, marked a breakthrough. Patented heavily by Eli Lilly, these pyrimidine derivatives demonstrate excellent metabolic stability and mid-nanomolar potency (4)[4].

Quantitative Performance Comparison
Inhibitor ClassRepresentative ScaffoldPrimary Target MechanismIn Vitro IC₅₀Oral BioavailabilityClinical / Experimental Utility
Pyrimidine Derivatives Piperidyl-ethyl-pyrimidine (Eli Lilly series)Competitive (Acyl-CoA Site)50 – 200 nMHighLead candidates for metabolic disorders; excellent PK profile.
Bisubstrate Analogs GO-CoA-Tat (Peptide)Dual-binding (Substrate + CoA)~3 µMVery LowIn vitro tool compounds; requires systemic injection.
Benzothiophenes Takeda Compound BCompetitive (Acyl-CoA Site)< 100 nMModeratePotent in vivo efficacy; high lipophilicity requires formulation optimization.
Triterpenoids CDDO DerivativesCovalent Reversible (Michael Acceptor)1 – 5 µMLowMechanistic probes; potential off-target reactivity limits clinical use.
Structure-Activity Relationship (SAR) Insights

The efficacy of the pyrimidine class stems from its precise spatial geometry. The 4-amino group of the pyrimidine core acts as a critical hydrogen bond donor within the GOAT active site. By extending the methanol group into an ethyl-piperidyl linkage terminated by a bulky, hydrophobic moiety (such as a pyrazole-5-carboxamide), the molecule effectively mimics the aliphatic tail of octanoyl-CoA. This allows the inhibitor to anchor deeply into the hydrophobic pocket of the MBOAT4 enzyme, displacing the natural acyl donor (5)[5].

Validated Experimental Methodologies

As a Senior Application Scientist, I must emphasize that the choice of enzyme source is the most critical failure point in MBOAT assays. GOAT is an integral membrane protein with multiple transmembrane passes. Attempts to purify GOAT using strong detergents strip away the annular boundary lipids, resulting in irreversible conformational collapse and loss of catalytic activity. Therefore, we utilize crude microsomal fractions from HEK293 cells overexpressing hGOAT. This preserves the native lipid bilayer, ensuring the enzyme remains in its active conformation.

Furthermore, the assay must be a self-validating system . Relying solely on the reduction of Acyl-Ghrelin (AG) is a flawed methodology, as any compound that exhibits general cytotoxicity or inhibits protein translation will artificially lower AG levels. To establish true target engagement, our protocol mandates the quantification of both AG and Unacylated Ghrelin (UAG). A validated GOAT inhibitor must demonstrate a reciprocal relationship: a dose-dependent decrease in AG coupled with a stoichiometric increase in UAG.

Protocol Microsomes 1. Isolate hGOAT Microsomes (Preserves Lipid Bilayer) Incubation 2. Pre-incubate with Inhibitor (Establishes Binding Equilibrium) Microsomes->Incubation Reaction 3. Add Octanoyl-CoA & Desacyl-Ghrelin (Initiates Catalysis) Incubation->Reaction Quench 4. Quench with TFA/ACN (Denatures GOAT) Reaction->Quench Analysis 5. LC-MS/MS Quantification (Calculate AG/UAG Ratio) Quench->Analysis

Fig 2: Self-validating in vitro microsomal assay workflow for GOAT inhibitor evaluation.

Step-by-Step Microsomal Activity Assay
  • Microsome Preparation : Harvest HEK293 cells stably expressing human GOAT. Lyse cells using a Dounce homogenizer in a hypotonic buffer (50 mM Tris-HCl, pH 7.4). Centrifuge at 100,000 × g for 1 hour to pellet the microsomal fraction. Resuspend in assay buffer.

  • Assay Buffer Formulation : Utilize 50 mM HEPES (pH 7.0) supplemented with 0.05% Tween-20. Causality: Tween-20 is strictly required to prevent the highly lipophilic octanoyl-CoA and the pyrimidine inhibitors from forming non-specific aggregates (micelles) that could yield false-positive inhibition (PAINS behavior).

  • Inhibitor Pre-incubation : Add the (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol derivative (titrated from 1 nM to 10 µM) to 50 µg of microsomal protein. Incubate at 37°C for 15 minutes to allow the inhibitor to equilibrate within the active site.

  • Reaction Initiation : Add 100 µM Octanoyl-CoA and 10 µM synthetic Desacyl-Ghrelin (amino acids 1-28). Incubate for exactly 30 minutes at 37°C.

  • Reaction Quenching : Stop the reaction by adding an equal volume of 1% Trifluoroacetic acid (TFA) in Acetonitrile. Causality: This immediately denatures the GOAT enzyme and precipitates bulk microsomal proteins, preventing further substrate turnover while keeping the peptide hormones in solution.

  • Quantification : Centrifuge the quenched reaction and analyze the supernatant via LC-MS/MS (or high-throughput ELISA). Calculate the IC₅₀ based on the reduction of the AG/UAG ratio compared to vehicle control.

References

  • Development of Potent, Small Molecule Inhibitors of Ghrelin O-acyltransferase (GOAT) . eScholarship.org. Available at: [Link]

  • Recent progress in the discovery of ghrelin O-acyltransferase (GOAT) inhibitors . PMC (NIH). Available at: [Link]

  • Ghrelin octanoylation by ghrelin O-acyltransferase: Unique protein biochemistry underlying metabolic signaling . Biochemical Society Transactions. Available at:[Link]

  • In Search of Small Molecules That Selectively Inhibit MBOAT4 . MDPI. Available at: [Link]

  • US20150133474A1 - Ghrelin o-acyl transferase inhibitor. Google Patents (Eli Lilly and Company).

Sources

Comparative

Benchmarking Synthesis Methods for (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate the scalability and chemoselectivity of pyrimidine functionalization. The compound (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol (CAS: 8...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate the scalability and chemoselectivity of pyrimidine functionalization. The compound (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol (CAS: 858269-23-5) is a highly versatile building block[1]. It serves as a critical intermediate in the development of advanced therapeutics, including kinase inhibitors and targeted protein degraders, such as[2].

Synthesizing this molecule requires navigating two major chemical hurdles:

  • Regiocontrol: Selectively aminating the C4 position of a 2,4-dichloro pyrimidine precursor.

  • Chemocontrol: Reducing the C5-ester to an alcohol without triggering the hydrodehalogenation of the highly reactive C2-chloride.

This guide objectively benchmarks the alternative synthetic routes, explains the mechanistic causality behind the reagent choices, and provides field-proven, self-validating protocols.

Strategic Retrosynthesis & Workflow

The most robust route to (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol begins with Ethyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate , a commercially available and well-documented starting material[3]. The workflow involves a regioselective amination followed by a chemoselective reduction.

SynthesisWorkflow A Ethyl 2,4-dichloro-6-methyl pyrimidine-5-carboxylate (Precursor) B Regioselective Amination (NH3/THF, 0°C) A->B C Ethyl 4-amino-2-chloro-6-methyl pyrimidine-5-carboxylate (Intermediate) B->C C4-Amination (Regiocontrol) D Chemoselective Reduction (NaBH4/CaCl2 or DIBAL-H) C->D E (4-Amino-2-chloro-6-methyl pyrimidin-5-yl)methanol (Target API Building Block) D->E Ester to Alcohol (Chemocontrol)

Fig 1: Two-step synthesis workflow for (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol.

Benchmarking Step 1: Regioselective C4-Amination

The first step requires substituting the C4-chloride with ammonia. The C5-ester group strongly withdraws electron density, activating the ortho-position (C4) significantly more than the para-position (C2) toward Nucleophilic Aromatic Substitution ( SN​Ar ).

Alternative Methods Comparison
MethodReagentsTempYieldRegioselectivity (C4:C2)Scalability & Handling
A (Optimal) Aq. NH₃ (28%), THF0 °C82%>95:5High: Easy handling, standard glassware.
B NH₃ (gas), dry THF-20 °C88%>98:2Medium: Requires specialized gas dispersion tubes.
C NH₄Cl, DIPEA, DMFRT65%85:15Low: Difficult DMF removal, lower selectivity.

Causality & Choice: Method A is the industry standard. While Method B offers slightly higher selectivity, the operational simplicity of using aqueous ammonia at 0 °C (Method A) makes it far superior for scale-up. The low temperature is the critical variable here; allowing the reaction to warm to room temperature increases the kinetic energy of the system, overriding the electronic bias and leading to the undesired 2,4-diamino byproduct.

Benchmarking Step 2: Chemoselective Ester Reduction

Reducing the intermediate Ethyl 4-amino-2-chloro-6-methylpyrimidine-5-carboxylate to the target alcohol is the most failure-prone step. The C2-chloride on a pyrimidine ring is highly susceptible to hydrodehalogenation (replacement of Cl with H) when exposed to aggressive hydride sources.

Alternative Methods Comparison
MethodReagentsTempYieldDechlorinationScalability & Safety
A LiAlH₄, THF0 °C45%>30%Low: Pyrophoric, poor chemoselectivity.
B DIBAL-H, DCM-78 °C85%<2%Medium: Excellent yield but requires cryogenic cooling.
C (Optimal) NaBH₄, CaCl₂, EtOH0 °C to RT91%<1%High: Milder, non-cryogenic, highly chemoselective.

Causality & Choice: Method C is the definitive winner. Sodium borohydride ( NaBH4​ ) alone is too weak to reduce an ester. However, adding Calcium Chloride ( CaCl2​ ) generates Calcium Borohydride ( Ca(BH4​)2​ ) in situ. The Ca2+ ion acts as a Lewis acid, selectively coordinating to the oxygen of the ester carbonyl. This coordination withdraws electron density, increasing the electrophilicity of the carbonyl carbon just enough to allow the mild borohydride to attack. Because the hydride remains relatively mild, it completely ignores the C2-chloride, preserving the structural integrity of the pyrimidine ring.

Self-Validating Experimental Protocols

Protocol A: Synthesis of Ethyl 4-amino-2-chloro-6-methylpyrimidine-5-carboxylate
  • Preparation: Dissolve Ethyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate (1.0 eq) in anhydrous THF (0.2 M concentration).

  • Thermal Control: Cool the reactor to 0 °C using an ice-water bath. (Self-Validation: Ensure internal temperature stabilizes before proceeding to prevent diamination).

  • Addition: Add aqueous ammonia (28% w/w, 2.0 eq) dropwise over 30 minutes. (Causality: Slow addition maintains a low steady-state concentration of the nucleophile, maximizing regioselectivity).

  • Monitoring: Stir for 2 hours at 0 °C. Monitor by LC-MS. The reaction is complete when the starting material mass ( [M+H]+235 ) is replaced by the product mass ( [M+H]+216 ).

  • Workup: Quench with water, extract with EtOAc (3x), dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Synthesis of (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol
  • Preparation: Dissolve the intermediate from Protocol A (1.0 eq) in absolute ethanol (0.15 M).

  • Lewis Acid Activation: Add anhydrous CaCl2​ (1.5 eq) and stir at room temperature for 15 minutes. (Causality: This incubation period is mandatory to allow the Ca2+ ions to fully coordinate with the ester carbonyl).

  • Reduction: Cool the mixture to 0 °C. Add NaBH4​ (3.0 eq) in small portions over 20 minutes. (Self-Validation: Vigorous hydrogen gas evolution will occur. Portion-wise addition prevents thermal runaway).

  • Maturation: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench & Recovery: Cool to 0 °C and quench carefully with saturated aqueous NH4​Cl . (Causality: NH4​Cl safely neutralizes unreacted borohydride without creating highly acidic conditions that could hydrolyze the pyrimidine amine). Extract with EtOAc, wash with brine, dry, and concentrate to yield the final white solid.

Biological Application Context

Why go through the effort of synthesizing this specific halogenated pyrimidine? The C2-chloride serves as a perfect handle for subsequent SN​Ar or Buchwald-Hartwig cross-coupling reactions, allowing medicinal chemists to attach complex anilines or piperazines. This exact scaffold is utilized in the synthesis of [2], which modulate the Toll-Like Receptor (TLR) immune signaling pathway to treat inflammation and cancer.

Pathway TLR Toll-Like Receptor (TLR) MyD88 MyD88 Adapter Protein TLR->MyD88 IRAK4 IRAK-4 (Active Kinase) MyD88->IRAK4 NFkB NF-κB Pathway Activation IRAK4->NFkB Immune Signal IRAKM IRAK-M (Pseudokinase) IRAKM->IRAK4 Negative Feedback Proteasome Proteasome Complex IRAKM->Proteasome Degradation Degrader Pyrimidine-Based IRAK-M Degrader Degrader->IRAKM Ubiquitination Proteasome->NFkB Restores Activation

Fig 2: Biological context: Pyrimidine derivatives as IRAK-M degraders in TLR signaling.

References

  • Title: Substituted pyrimidine compounds as irak-m degraders (WO2025022299A1)
  • Title: Pyrimido-pyridazinone compounds and use thereof (WO2013028818A1)

Sources

Validation

Comparative IR Spectroscopy Guide: (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol and Its Analogs

Executive Summary This guide provides a rigorous comparative analysis of the infrared (IR) spectroscopic profiles of (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol and three rationally designed structural analogs. By...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This guide provides a rigorous comparative analysis of the infrared (IR) spectroscopic profiles of (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol and three rationally designed structural analogs. By leveraging Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy, researchers can rapidly elucidate structural modifications—such as halogen swapping, alkyl chain extension, and heteroatom substitution. This document outlines the mechanistic causality behind spectral shifts, provides a self-validating experimental workflow, and summarizes quantitative band assignments to support drug development and molecular characterization.

Structural Analogs Defined

To systematically evaluate how specific functional groups contribute to the IR spectrum, we compare the base compound against three theoretical derivatives:

  • Base Compound: (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol

  • Analog A (Halogen Substitution): (4-Amino-2-fluoro-6-methylpyrimidin-5-yl)methanol

  • Analog B (Alkyl Extension): (4-Amino-2-chloro-6-ethylpyrimidin-5-yl)methanol

  • Analog C (Heteroatom Substitution): (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanethiol

Mechanistic Insights: Causality of IR Spectral Shifts

Understanding the quantum mechanical and electronic causality behind vibrational shifts is critical for accurate spectral interpretation.

  • The Pyrimidine Scaffold & Amino Group: The core pyrimidine ring exhibits characteristic C=N and C=C stretching vibrations between 1600–1650 cm⁻¹[1]. The primary amine (-NH₂) at the 4-position displays strong symmetric and asymmetric N-H stretching in the 3300–3450 cm⁻¹ range, alongside distinct out-of-plane inversion and rotation vibrations at lower frequencies[1][2].

  • Halogen Inductive Effects (Base vs. Analog A): Replacing chlorine with the highly electronegative fluorine alters the electron density of the entire pyrimidine ring. This strong inductive electron withdrawal stiffens the adjacent C=N bonds, shifting their stretching frequencies to slightly higher wavenumbers. Furthermore, the C-X stretch undergoes a massive shift from ~750 cm⁻¹ (C-Cl) to the 1000–1400 cm⁻¹ region (C-F)[1].

  • Steric and Mass Effects (Base vs. Analog B): Substituting the methyl group with an ethyl group introduces new aliphatic C-H stretching modes. While the methyl group shows C-H stretching around 2850–2950 cm⁻¹, the ethyl group introduces distinct CH₂ symmetric and asymmetric stretches, altering the aliphatic fingerprint without significantly perturbing the aromatic ring's electronic state[1].

  • Hydrogen Bonding Dynamics (Base vs. Analog C): The base compound contains a hydroxyl (-OH) group, which participates in extensive intermolecular hydrogen bonding, yielding a broad, intense band at 3200–3500 cm⁻¹. In Analog C, the substitution to a thiol (-SH) drastically reduces hydrogen bonding capability due to sulfur's lower electronegativity and larger atomic radius. Consequently, the broad O-H band disappears, replaced by a sharp, relatively weak S-H stretching band near 2550 cm⁻¹.

Quantitative Data: IR Band Comparison

The following table summarizes the expected characteristic IR wavenumbers (cm⁻¹) for the comparative set based on established spectroscopic rules for pyrimidine derivatives.

Functional Group / ModeBase Compound (Cl, Methyl, OH)Analog A (F, Methyl, OH)Analog B (Cl, Ethyl, OH)Analog C (Cl, Methyl, SH)
O-H Stretch 3200–3500 (Broad)3200–3500 (Broad)3200–3500 (Broad)Absent
N-H Stretch (Sym/Asym) 3300–3450 (Doublet)3300–3450 (Doublet)3300–3450 (Doublet)3300–3450 (Doublet)
S-H Stretch AbsentAbsentAbsent~2550 (Sharp, Weak)
Aliphatic C-H Stretch 2850–2950 (CH₃)2850–2950 (CH₃)2850–2960 (CH₂ & CH₃)2850–2950 (CH₃)
Pyrimidine Ring (C=N) 1600–16501610–1660 (Shifted up)1600–16501600–1650
C-X Halogen Stretch ~750 (C-Cl)1000–1400 (C-F)~750 (C-Cl)~750 (C-Cl)

Experimental Protocol: High-Resolution ATR-FTIR Workflow

To ensure a self-validating system free of spectral distortions (such as the Christiansen effect or crystal overloading), follow this standardized ATR-FTIR methodology[3][4][5].

  • Step 1: Crystal Preparation & Background Validation. Clean the diamond ATR crystal using high-purity isopropanol and lint-free wipes. Allow to air dry. Acquire a background spectrum (air) to mathematically subtract atmospheric H₂O and CO₂ contributions. Validation Check: The background energy profile must show maximum throughput without anomalous contaminant peaks[5].

  • Step 2: Sample Preparation. Grind the solid pyrimidine analog to a fine powder. Causality: The particle size must be smaller than the penetration depth of the evanescent wave (typically 0.5–5 μm) to ensure uniform optical contact and prevent scattering artifacts[3].

  • Step 3: Sample Loading & Pressure Application. Deposit 1–2 mg of the powdered sample onto the crystal. Apply consistent pressure using the ATR anvil. Causality: Optimal pressure maximizes the signal-to-noise ratio (>5000:1) while preventing crystal overloading, which can artificially broaden intense bands[3][4].

  • Step 4: Data Acquisition. Scan the sample from 4000 to 400 cm⁻¹ at a spectral resolution of 4 cm⁻¹ (or 2 cm⁻¹ for precise fingerprinting). Co-add 32 to 64 scans to statistically reduce random baseline noise[3].

  • Step 5: Algorithmic Processing. Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth (infrared light penetrates deeper at lower wavenumbers). Perform baseline correction to account for any residual scattering[6].

Visualizations

ATR_Workflow A 1. Crystal Cleaning (Isopropanol) B 2. Background Scan (Air) A->B C 3. Sample Loading (<5 μm particles) B->C D 4. Pressure Application (Anvil) C->D E 5. Data Acquisition (32 Scans, 4 cm⁻¹) D->E F 6. ATR Correction & Baseline Processing E->F

Step-by-step high-resolution ATR-FTIR experimental workflow for solid pyrimidine derivatives.

Spectra_Shifts Base Base Compound (4-Amino-2-chloro-6-methyl...) F_Sub Analog A: Fluoro (Cl -> F) Base->F_Sub Eth_Sub Analog B: Ethyl (Methyl -> Ethyl) Base->Eth_Sub Thiol_Sub Analog C: Thiol (OH -> SH) Base->Thiol_Sub F_Effect Inductive Effect: C=N shifts higher, C-F appears 1000-1400 cm⁻¹ F_Sub->F_Effect Eth_Effect Steric/Mass Effect: New CH2 stretches ~2850-2960 cm⁻¹ Eth_Sub->Eth_Effect Thiol_Effect H-Bonding Loss: Broad OH disappears, Sharp SH ~2550 cm⁻¹ Thiol_Sub->Thiol_Effect

Mechanistic pathways dictating IR spectral shifts across pyrimidine analogs.

References

  • [1] Title: FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review | Source: vandanapublications.com | URL: 1

  • [2] Title: Out-of-plane vibrations of NH2 in 2-aminopyrimidine and formamide | Source: aip.org | URL:2

  • [3] Title: How ATR-FTIR Avoids Spectral Distortions From Poor Contact Or Crystal Overloading? | Source: patsnap.com | URL: 3

  • [4] Title: ATR-FTIR Spectroscopy Basics | Source: mt.com | URL: 4

  • [6] Title: FTIR Spectroscopy | Source: shimadzu.com | URL: 6

  • [5] Title: Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR) | Source: utoronto.ca | URL:5

Sources

Comparative

Validating the Purity of (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol: A Comparative Guide to GC-MS and LC-MS Workflows

Introduction and Analytical Challenge (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol (CAS No. 858269-23-5) is a highly functionalized pyrimidine derivative frequently utilized as a critical intermediate in the synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Analytical Challenge

(4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol (CAS No. 858269-23-5) is a highly functionalized pyrimidine derivative frequently utilized as a critical intermediate in the synthesis of peptidomimetic drugs, including1[1].

From an analytical perspective, validating the purity of this compound presents a significant challenge. The molecule contains a primary amine (-NH₂), a primary alcohol (-OH), and a pyrimidine nitrogen network. These polar functional groups possess "active hydrogens" that create strong intermolecular hydrogen-bonding networks. When subjected to direct Gas Chromatography-Mass Spectrometry (GC-MS), these active hydrogens interact strongly with the silanol groups present in the GC inlet liner and the stationary phase of the column. This adsorption leads to severe peak tailing, loss of sensitivity, and thermal degradation at elevated temperatures.

To achieve robust, reproducible purity validation, researchers must choose between chemical derivatization prior to GC-MS or utilizing an orthogonal LC-MS approach.

DecisionTree Start Target: (4-Amino-2-chloro -6-methylpyrimidin-5-yl)methanol Check Assess Functional Groups: -NH2, -OH present? Start->Check Yes Yes: High Polarity & Thermal Lability Check->Yes Path1 GC-MS Available? Yes->Path1 Path2 LC-MS Available? Yes->Path2 Deriv Derivatization Required (BSTFA + 1% TMCS) Path1->Deriv Optimal DirectGC Direct GC-MS (Not Recommended: Tailing/Degradation) Path1->DirectGC Sub-optimal LCMS Direct LC-MS/UV (C18/HILIC + ESI) Path2->LCMS Optimal

Decision matrix for the analytical validation of polar pyrimidine intermediates.

Mechanistic Causality: The Derivatization Imperative

To render (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol "GC-amenable," we must eliminate its hydrogen-bonding potential. Silylation using2[2] is the gold standard for this class of compounds.

The Causality: BSTFA reacts with the -OH and -NH₂ groups, replacing the active hydrogen atoms with non-polar trimethylsilyl (TMS) groups. The addition of 1% TMCS acts as a crucial catalyst to drive the reaction forward for sterically hindered amines. This transformation 3[3] of the molecule, allowing it to vaporize cleanly in the GC inlet without degrading. Because the target molecule has three active hydrogens (one on the hydroxyl, two on the primary amine), a complete reaction will yield a tri-TMS derivative .

Comparative Performance Analysis

The table below summarizes the quantitative and qualitative performance metrics of three distinct analytical approaches for validating the purity of this pyrimidine intermediate.

Analytical ApproachVolatility / Thermal StabilityPeak Shape & ResolutionTypical LOQMatrix InterferenceWorkflow Complexity
Direct GC-MS Poor (Degrades at >200°C)Severe Tailing> 50 µg/mLHigh (Inlet Adsorption)Low (Dilute & Shoot)
Derivatized GC-MS Excellent (Stable >280°C)Sharp, Symmetrical< 0.1 µg/mLLowHigh (Requires Silylation)
LC-MS (ESI-QQQ) N/A (Liquid Phase)Sharp (with proper buffer)< 0.05 µg/mLMedium (Ion Suppression)Medium

Experimental Workflows: Self-Validating Protocols

As an application scientist, ensuring that a protocol is "self-validating" means building internal checks into the methodology so that false negatives (e.g., incomplete derivatization) are immediately obvious.

Protocol A: Derivatized GC-MS Workflow (Silylation)

This protocol utilizes an internal standard (IS) to validate the efficiency of the derivatization reaction. We recommend using 2,6-Diamino-4-chloropyrimidine as the IS, as it shares a similar pyrimidine scaffold and reactivity profile[4].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol in a volatile, aprotic solvent (e.g., acetonitrile) to a concentration of 1.0 mg/mL. Spike with the IS at 10 µg/mL.

  • Evaporation (Critical Step): Transfer 200 µL of the solution to a GC vial and evaporate to absolute dryness under a gentle stream of nitrogen at 70°C.

    • Causality:4[4]. If the vial warms upon adding reagents, water is present, and the sample must be discarded.

  • Reagent Addition: Add 200 µL of anhydrous Pyridine and 200 µL of BSTFA + 1% TMCS to the dried residue.

    • Causality: Pyridine acts as a basic catalyst and solvent, driving the silylation of the sterically hindered amine group.

  • Incubation: Cap tightly and5[5].

  • Analysis: Inject 1 µL into the GC-MS (Split ratio 10:1) using a standard DB-5MS capillary column (30m x 0.25mm x 0.25µm).

  • Self-Validation Check: Monitor the chromatogram for mono-TMS and di-TMS artifacts. The presence of these partial derivatives indicates an incomplete reaction, prompting a need to increase incubation time or verify reagent integrity.

DerivWorkflow Step1 1. Aliquot Sample (1.0 mg/mL) Step2 2. Evaporate to Absolute Dryness Step1->Step2 Step3 3. Add Pyridine (Catalyst/Solvent) Step2->Step3 Remove H2O Step4 4. Add BSTFA + 1% TMCS Step3->Step4 Step5 5. Incubate (70°C, 45 min) Step4->Step5 Silylation Step6 6. GC-MS Injection Step5->Step6 Analyze TMS Derivatives

Step-by-step silylation workflow for GC-MS analysis using BSTFA and TMCS.

Protocol B: Orthogonal LC-MS/UV Workflow

For laboratories looking to avoid derivatization, LC-MS provides an orthogonal validation method.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the sample in Initial Mobile Phase (e.g., 95% Water / 5% Acetonitrile) to a concentration of 0.1 mg/mL.

  • Chromatography: Utilize a C18 column (e.g., 2.1 x 50 mm, 1.8 µm) designed for polar retention, or a HILIC column if retention is too poor on reversed-phase.

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid (promotes ionization of the pyrimidine nitrogen).

    • Solvent B: Acetonitrile + 0.1% Formic Acid.

  • Detection: Monitor UV absorbance at 254 nm (due to the pyrimidine chromophore) and acquire MS data in Positive Electrospray Ionization (ESI+) mode. The target mass [M+H]+ will be observed at m/z 174.0 (based on monoisotopic mass of ~173.0).

References

  • Development of Potent, Small Molecule Inhibitors of Ghrelin O-acyltransferase (GOAT) Source: eScholarship.org URL:[Link][1]

  • Laboratory Information Bulletin (LIB) 4423: Melamine and Related Compounds Source: U.S. Food and Drug Administration (FDA) URL:[Link][4]

  • Derivatization Methods in GC and GC/MS Source: IntechOpen URL:[Link][3]

  • Simultaneous Determination of Melamine, Ammelide, Ammeline, and Cyanuric Acid in Milk and Milk Products by Gas Chromatography-tandem Mass Spectrometry Source: Biomedical and Environmental Sciences URL:[Link][5]

Sources

Safety & Regulatory Compliance

Safety

(4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol proper disposal procedures

Executive Summary (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol (CAS: 858269-23-5) is a highly functionalized pyrimidine derivative frequently utilized as a critical building block in the development of targeted ther...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol (CAS: 858269-23-5) is a highly functionalized pyrimidine derivative frequently utilized as a critical building block in the development of targeted therapeutics, such as kinase inhibitors. While its structural features make it highly valuable for drug discovery, they also impart specific chemical hazards that dictate strict operational and disposal protocols.

This guide provides drug development professionals with a self-validating, step-by-step framework for the safe handling, segregation, and disposal of this compound, ensuring compliance with environmental regulations and safeguarding laboratory personnel.

Mechanistic Causality of Hazard: The SNAr Pathway

To safely handle a chemical, one must first understand the molecular basis of its toxicity. The hazard profile of (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol is primarily driven by the highly electrophilic carbon at the C2 position of the pyrimidine ring, which is bonded to a chlorine atom.

According to comparative reactivity studies, 2-chloropyrimidines are 1014 to 1016 times more reactive toward Nucleophilic Aromatic Substitution (SNAr) than standard chlorobenzenes [1]. This extreme hyper-reactivity means that upon contact with unprotected skin or respiratory mucosa, the compound can rapidly undergo SNAr reactions with nucleophilic amino acid residues (such as the -SH of cysteine or the -NH2 of lysine) on tissue proteins. This covalent modification leads to the formation of protein adducts, triggering severe skin sensitization, irritation, and potential immune responses.

ToxicityMechanism Compound 2-Chloropyrimidine (Electrophilic C2) Reaction Nucleophilic Aromatic Substitution (SNAr) Compound->Reaction Skin Tissue Proteins (Nucleophilic -SH, -NH2) Skin->Reaction Adduct Covalent Protein Adduct (Sensitization/Irritation) Reaction->Adduct HCl byproduct

Fig 1. SNAr mechanistic pathway driving skin sensitization and toxicity.

Operational Handling Protocol

To mitigate the SNAr-driven sensitization risk, physical handling must isolate the compound from the operator. The following self-validating protocol ensures zero-exposure transfer.

Step-by-Step Methodology: Weighing & Transfer

  • Environmental Setup: Conduct all operations inside a chemical fume hood with a verified face velocity of 80–100 feet per minute (fpm). Don standard PPE: chemical-resistant nitrile gloves (double-gloving recommended), safety goggles, and a fastened lab coat.

  • Static Mitigation: Place the source vial and an anti-static weigh boat on a grounded microbalance. Causality: Pyrimidine derivatives in fine powder form can accumulate static charge. Mitigating static prevents sudden aerosolization and subsequent inhalation exposure.

  • Transfer Execution: Use a PTFE-coated or static-free spatula to transfer the required mass. Immediately cap the source vial.

  • System Validation (Self-Check): After removing the weigh boat, wipe the balance pan and surrounding hood surface with a lint-free wipe saturated with 70% isopropanol. Visually inspect the area to ensure zero powder residue remains. Do not remove PPE until this validation step is complete.

Waste Segregation & Disposal Plan

Because this compound contains a covalently bound chlorine atom, its disposal is strictly governed by the [2]. Incinerating halogenated organic compounds at low temperatures can generate highly toxic environmental pollutants, including dioxins and furans. Therefore, all waste streams containing this compound must be explicitly segregated into Halogenated Waste for high-temperature incineration.

WasteRouting Start Compound Handling (CAS: 858269-23-5) SolidWaste Solid Waste (PPE, Vials, Towels) Start->SolidWaste Contaminated items LiquidWaste Liquid Waste (Reaction Mixtures) Start->LiquidWaste Post-reaction Incineration High-Temp Incineration (EPA RCRA Compliant) SolidWaste->Incineration Halogenated Halogenated Organic Stream (Contains C-Cl) LiquidWaste->Halogenated >1% Halogen content Aqueous Aqueous Waste Stream (pH 5.5 - 9.5) LiquidWaste->Aqueous Quenched/Neutralized Halogenated->Incineration Prevents Dioxin formation Aqueous->Incineration If contaminated

Fig 2. Chemical handling and RCRA-compliant waste routing workflow.

Step-by-Step Methodology: Liquid Waste Segregation

  • Quenching & Separation: Ensure all active reaction mixtures containing the pyrimidine derivative are fully quenched. If a biphasic system was used, separate the organic and aqueous layers using a separatory funnel.

  • Halogenated Routing: Route the organic layer directly into a designated "Halogenated Organic Waste" container. Causality: Mixing halogenated waste with non-halogenated waste drastically increases disposal costs and violates [3].

  • Aqueous Neutralization: Adjust the aqueous layer using 1M HCl or 1M NaOH to achieve a neutral pH.

  • System Validation (Self-Check): Before sealing the aqueous waste container, use a calibrated pH meter or universal indicator strips to verify the pH is strictly between 5.5 and 9.5. Why: This self-validating check prevents the accidental mixing of highly corrosive materials, eliminating the risk of pressure buildup or exothermic reactions in the waste drum.

  • Labeling: Attach an EPA RCRA-compliant hazardous waste tag to both containers, explicitly listing "(4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol" and checking the "Halogenated" box.

Quantitative Waste Stream Summary
Waste Stream CategoryEPA RCRA CodePrimary HazardDisposal MethodApproved Container Type
Solid Waste (Vials, PPE)Solid/DebrisSensitizer / IrritantHigh-Temp IncinerationPolypropylene drum (Lined)
Halogenated Organic F002 / F005*Halogenated / ToxicHigh-Temp IncinerationHDPE Jerrycan (Red Tag)
Aqueous Waste D002**Corrosive / ToxicNeutralization IncinerationHDPE Jerrycan (Blue Tag)

*Applies if mixed with spent halogenated solvents (e.g., DCM, Chloroform). **Applies if the aqueous stream is not neutralized and exhibits pH <2 or >12.5.

Spill Response Protocol

In the event of a dry powder spill:

  • Isolate: Immediately restrict access to the spill area.

  • Contain: Do not sweep, as this will aerosolize the reactive powder. Gently cover the spill with damp, absorbent laboratory towels (water or a mild surfactant solution) to suppress dust.

  • Collect: Use a disposable polypropylene scoop to collect the damp towels and powder. Place all materials into a heavy-duty hazardous waste bag.

  • Decontaminate: Wash the affected surface with a 10% sodium carbonate solution to hydrolyze any residual chloropyrimidine, followed by a thorough water rinse. Route all cleanup materials to the Solid Waste stream.

References

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? National Center for Biotechnology Information (NCBI) - PubMed Central. URL:[Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency (EPA). URL:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information (NCBI) - Bookshelf. URL:[Link]

Handling

Personal protective equipment for handling (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol

As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory checklist, but as a mechanistic discipline. Handling functionalized building blocks like (4-Amino-2-chloro-6-methylpyrimidin-5-yl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory checklist, but as a mechanistic discipline. Handling functionalized building blocks like (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol requires a deep understanding of the molecule's reactivity profile to design an effective, self-validating safety protocol.

This comprehensive guide establishes the authoritative operational and disposal plans for this compound, ensuring that researchers can execute their synthetic workflows with absolute confidence and safety.

Mechanistic Hazard Profile

(4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol (CAS: 858269-23-5) is a highly valuable intermediate in medicinal chemistry[1][2]. However, its structural features dictate specific handling precautions.

The presence of the 2-chloro substituent on an electron-deficient pyrimidine ring renders this molecule highly susceptible to nucleophilic aromatic substitution ( SN​Ar ). Biologically, this electrophilic character means the compound can act as a hapten, potentially binding covalently to nucleophilic residues on skin proteins. This mechanism is the root cause of its classification as a skin and severe eye irritant (H315, H319)[3]. Furthermore, as a fine, crystalline powder, aerosolization during transfer poses an acute respiratory tract irritation hazard (H335)[3].

Quantitative Hazard & Operational Parameters

To effectively mitigate these risks, all quantitative operational data must be strictly monitored.

ParameterValue / SpecificationMechanistic / Operational Rationale
CAS Number 858269-23-5Unique identifier for safety tracking and SDS retrieval[1].
Molecular Weight 173.60 g/mol Critical for molarity calculations and spill mass assessment[1].
Glove Thickness 0.11 mm (Nitrile)Prevents permeation of fine powders and trace organic solvents.
Hood Face Velocity 80 - 120 fpmEnsures complete containment of aerosolized particulates.
Spill Threshold 50 gSpills above this mass require immediate lab evacuation and EHS response.

Personal Protective Equipment (PPE) Matrix

Under[OSHA 29 CFR 1910.132], laboratory personnel must utilize PPE specifically matched to the chemical hazard assessment[4][5]. For this chloro-pyrimidine derivative, the following matrix is mandatory:

  • Dermal Protection (Hands): Standard latex is insufficient. Use Nitrile gloves (minimum 0.11 mm thickness). For bulk transfers (>10 g), double-gloving is required. The outer glove acts as the primary barrier against the electrophilic powder, while the inner glove maintains integrity if the outer is compromised.

  • Ocular Protection: [ANSI Z87.1 compliant safety goggles] are required[6][7]. Standard safety glasses with side shields do not provide adequate protection against fine, airborne pyrimidine dust.

  • Body Protection: A fully buttoned, flame-resistant (FR) or heavy cotton laboratory coat, combined with full-length pants and closed-toe non-porous shoes[6].

  • Respiratory Protection: When handled inside a verified chemical fume hood, ambient respiratory protection is sufficient. If operational constraints require handling outside a hood, an N95 or P100 particulate respirator is mandatory to prevent inhalation of the H335-classified dust[3][7].

Standard Operating Procedure: Handling & Transfer

To ensure trustworthiness, this protocol is designed as a self-validating system —meaning each step contains a physical check to confirm safety before proceeding.

Step 1: Environmental Verification Before opening the reagent bottle, verify the chemical fume hood monitor reads a face velocity between 80 and 120 feet per minute (fpm). Validation: Tape a 1-inch strip of a Kimwipe to the bottom of the sash; it must pull steadily inward without turbulent fluttering.

Step 2: Static Mitigation Halogenated powders frequently carry static charges, causing them to "jump" and aerosolize. Use an anti-static ion gun (e.g., Zerostat) on the weighing boat and micro-spatula prior to dispensing.

Step 3: Material Transfer Uncap the reagent bottle only when your hands are fully inside the hood boundary (at least 6 inches behind the sash). Use the neutralized micro-spatula to transfer the solid. Never pour the solid directly from the bottle, as this forces air displacement and generates dust clouds.

Step 4: Decontamination After weighing, seal the primary container. Wipe down the exterior of the reagent bottle, the analytical balance, and the hood work surface with a 70% ethanol solution. Validation: Visually inspect the wiped surfaces under a secondary light source (e.g., a flashlight) at an oblique angle to ensure zero white powder residue remains.

SafeHandling A 1. Risk Assessment Review SDS & Hazards B 2. PPE Donning Nitrile, Goggles, Lab Coat A->B C 3. Engineering Controls Fume Hood (>100 fpm) B->C D 4. Reagent Handling Minimize Dust Generation C->D E 5. Decontamination 70% EtOH Surface Wipe D->E F 6. Waste Segregation Halogenated Solid Waste E->F

Standard operating workflow for handling halogenated pyrimidine derivatives.

Spill Response & Waste Management

In the event of a spill, the primary objective is to prevent the aerosolization of the chloro-pyrimidine powder.

Step-by-Step Spill Response Pathway:

  • Immediate Assessment: Determine the spill mass. If the spill exceeds 50 grams, or if the powder is visibly aerosolized outside of engineering controls, immediately evacuate the lab and contact Environmental Health and Safety (EHS).

  • Dust Suppression (Containment): For localized benchtop spills (< 50 g), do not sweep dry powder. Cover the spill with an inert, slightly damp absorbent material (such as damp sand or a wet heavy-duty paper towel) to suppress dust generation.

  • Collection: Using a disposable plastic scoop (avoid metal scraping which can generate sparks or scratch surfaces), carefully transfer the absorbed material into a sealable, compatible hazardous waste container.

  • Chemical Neutralization: Wash the spill area with a mild detergent solution to disrupt any hydrophobic interactions, followed by a thorough 70% ethanol wipe to ensure all electrophilic residues are removed.

SpillResponse S1 Spill Detected S2 Assess Volume & Airborne Risk S1->S2 S3 Evacuate Lab (High Risk) S2->S3 > 50g or Dust S4 Contain Spill (Damp Absorbent) S2->S4 Localized S5 Collect Waste (Sealed Container) S4->S5 S6 Label & Dispose (EPA Compliance) S5->S6

Decision matrix and procedural pathway for chemical spill response.

Disposal Plan: All materials contaminated with (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol—including gloves, Kimwipes, and empty reagent bottles—must be segregated into clearly labeled "Halogenated Organic Solid Waste" containers. Do not mix with non-halogenated waste, as this drastically increases incineration and disposal costs and violates EPA/RCRA compliance standards.

References

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment Standard (29 CFR 1910.132)." United States Department of Labor. [Link]

  • North Carolina State University (NCSU) Environmental Health and Safety. "Personal Protective Equipment Requirements for Laboratories." NCSU EHS Guidelines. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
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(4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol
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